molecular formula C8H6BrNO4 B1363462 Methyl 4-bromo-3-nitrobenzoate CAS No. 2363-16-8

Methyl 4-bromo-3-nitrobenzoate

Cat. No.: B1363462
CAS No.: 2363-16-8
M. Wt: 260.04 g/mol
InChI Key: BNNDHGPPQZVKMX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNDHGPPQZVKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371633
Record name methyl 4-bromo-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2363-16-8
Record name methyl 4-bromo-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-3-nitrobenzoate
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Foundational & Exploratory

Core Compound Identification and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-bromo-3-nitrobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. Its purpose is to provide an in-depth understanding of its properties, synthesis, applications, and safety protocols, grounded in established scientific principles and field-proven insights.

This compound is a substituted aromatic ester that serves as a critical building block in advanced organic synthesis.[1] Its unique trifunctional structure—comprising a methyl ester, a bromine atom, and a nitro group—offers multiple reactive sites for constructing complex molecular architectures.[1]

CAS Number: 2363-16-8[1][2]

Molecular Formula: C₈H₆BrNO₄[1][2][3]

Molecular Weight: 260.04 g/mol [1][2]

Synonyms: 4-Bromo-3-nitrobenzoic acid methyl ester, Benzoic acid, 4-bromo-3-nitro-, methyl ester.[1][2][4][5]

The compound typically presents as a white to light yellow crystalline powder.[1][4] A summary of its key physicochemical properties is presented below, providing essential data for experimental design and process control.

PropertyValueSource(s)
Melting Point102-103 °C[1][5]
Boiling Point320.9 ± 22.0 °C at 760 mmHg[1]
Density~1.7 g/cm³[1]
Flash Point147.9 ± 22.3 °C[1]
Refractive Index1.588[1][5]
Purity>98.0% (GC)[4]

Synthesis and Mechanistic Considerations

The primary industrial and laboratory synthesis of this compound involves the electrophilic aromatic substitution (nitration) of Methyl 4-bromobenzoate.

Causality of the Synthetic Strategy: The choice of Methyl 4-bromobenzoate as the precursor is deliberate. The bromo (-Br) and methyl ester (-COOCH₃) groups are both electron-withdrawing, deactivating the benzene ring towards electrophilic attack. However, the bromine atom is an ortho, para-director, while the ester group is a meta-director. The nitration occurs at the C-3 position (ortho to the bromine and meta to the ester) due to the directing influence of the bromine atom, which activates this position relative to others.[6] The reaction is typically carried out using a combination of nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

Synthesis_Pathway Start Methyl 4-bromobenzoate Product This compound Start->Product Electrophilic Aromatic Substitution Intermediate Nitronium Ion Generation (HNO3 + H2SO4)

Caption: Synthesis of this compound.

Experimental Protocol: Nitration of Methyl 4-bromobenzoate

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment is mandatory before execution.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add Methyl 4-bromobenzoate to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10°C.

  • Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled beaker.

  • Addition: Add the nitrating mixture dropwise to the solution of Methyl 4-bromobenzoate, ensuring the internal temperature does not exceed 15°C. The rate of addition is critical to control the exothermic reaction and prevent side-product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.

  • Validation: Confirm the identity and purity of the final product using techniques such as ¹H NMR, IR spectroscopy, and melting point analysis.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a versatile scaffold for the synthesis of APIs and other complex organic molecules.[1][7] Its utility stems from the distinct reactivity of its functional groups.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. It readily participates in cornerstone reactions of modern organic synthesis like Suzuki, Heck, and Sonogashira couplings.[1] This allows for the facile introduction of aryl, alkyl, or alkynyl groups, which is a common strategy in building the core structures of many drug candidates.

  • Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing nitro group ortho to the bromine atom activates the C-Br bond towards nucleophilic attack, enabling substitutions that might otherwise be difficult.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C).[1] This transformation is pivotal as it introduces a nucleophilic and basic site, opening pathways for amide bond formation, urea synthesis, and the construction of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.

Reactions cluster_0 Key Reactive Sites cluster_1 Derivative Pathways Core This compound CrossCoupling Biaryl Compounds (e.g., via Suzuki Coupling) Core->CrossCoupling Pd-Catalyzed Cross-Coupling (at C-Br) Reduction Methyl 3-amino-4-bromobenzoate Core->Reduction Nitro Group Reduction (at -NO2) Amide Amide Derivatives Reduction->Amide Acylation

Caption: Key transformations of this compound.

Analytical and Spectroscopic Data

The structural integrity and purity of this compound are confirmed through standard analytical techniques. While detailed spectra are lot-specific, reference data is available through various chemical databases.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons and the methyl ester protons. The substitution pattern will result in a characteristic splitting pattern in the aromatic region.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ester, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Public databases like PubChem and ChemicalBook provide access to reference spectra for this compound.[2][8]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Self-Validating Safety Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

  • Handling: Avoid creating dust.[10] Wash hands thoroughly after handling.[9] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[1][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[9]

    • Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[9]

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[9]

References

Methyl 4-Bromo-3-Nitrobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical examination of methyl 4-bromo-3-nitrobenzoate (CAS No. 2363-16-8), a pivotal intermediate in modern organic synthesis. We move beyond a simple recitation of facts to deliver a field-proven perspective on its physicochemical properties, spectroscopic signature, reactivity, and safe handling. This guide is designed for researchers, chemists, and drug development professionals who require a functional understanding of how to leverage this versatile building block in complex synthetic pathways. We will explore the causality behind experimental protocols and provide actionable insights grounded in authoritative references.

Core Physicochemical & Structural Characteristics

This compound is a polysubstituted aromatic ester whose utility is derived from the unique electronic interplay of its three functional groups. Its identity and core properties are foundational to its application.

Chemical Identity and Molecular Structure

The compound is systematically named this compound.[1][2] Its structure, featuring a bromine atom and a nitro group ortho to each other on a methyl benzoate scaffold, creates specific steric and electronic environments that dictate its reactivity.

Suzuki_Coupling_Reaction cluster_workflow Synthetic Workflow reactant1 This compound reaction_step Reaction (Heat, Solvent) reactant1->reaction_step reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->reaction_step product Biaryl Product byproduct Side Products catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) catalyst->reaction_step reaction_step->product reaction_step->byproduct caption Generalized Suzuki Coupling Workflow.

References

An In-Depth Technical Guide to the Synthesis of Methyl 4-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of Methyl 4-bromo-3-nitrobenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, a detailed experimental protocol, safety considerations, and characterization of this versatile compound.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 2363-16-8) is a polysubstituted aromatic compound of significant interest in organic synthesis.[1] Its molecular structure, featuring a methyl ester, a bromine atom, and a nitro group, offers multiple reactive sites for the construction of complex molecular architectures.[1] This trifunctional nature makes it a valuable starting material for a diverse array of bioactive molecules. The bromine atom is amenable to various cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways to a wide range of further chemical transformations.[2]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
Appearance White to off-white powder
Melting Point 102-103 °C
Boiling Point 320.9 ± 22.0 °C at 760 mmHg
Density 1.7 ± 0.1 g/cm³
CAS Number 2363-16-8

Strategic Synthesis: The Nitration of Methyl 4-bromobenzoate

The most common and direct route to this compound is the electrophilic aromatic substitution of Methyl 4-bromobenzoate. This section delves into the mechanistic underpinnings and the practical execution of this pivotal reaction.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The synthesis hinges on the principle of electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

G HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4_1 H₂SO₄ Bisulfate HSO₄⁻ H2SO4_2 H₂SO₄ Nitronium NO₂⁺ Protonated_HNO3->Nitronium - H₂O Water H₂O Protonated_HNO3->Water

Caption: Generation of the Nitronium Ion Electrophile.

The nitronium ion then attacks the electron-rich benzene ring of Methyl 4-bromobenzoate. The regioselectivity of this attack is dictated by the directing effects of the existing substituents: the bromo group and the methyl ester group. The bromine atom is an ortho-, para-director, while the methyl ester group is a meta-director. In this specific case, the directing effects culminate in the preferential substitution at the position ortho to the bromo group and meta to the ester, yielding the desired 3-nitro product.

A Validated Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, designed to be a self-validating system for reproducible results.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-bromobenzoate215.0410.75 g0.05
Conc. Sulfuric Acid (98%)98.0825 mL-
Conc. Nitric Acid (70%)63.015 mL~0.08
Crushed Ice-200 g-
Methanol (for recrystallization)32.04As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL Erlenmeyer flask, add 10.75 g (0.05 mol) of Methyl 4-bromobenzoate to 25 mL of concentrated sulfuric acid. Stir the mixture with a magnetic stirrer until the solid is completely dissolved. Cool the flask in an ice-water bath to 0-5 °C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of Methyl 4-bromobenzoate over a period of 20-30 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the ice bath and let the mixture stir at room temperature for one hour.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. A precipitate of the crude product will form.

  • Isolation of Crude Product: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with copious amounts of cold water until the washings are neutral to litmus paper.

  • Purification by Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid.[3] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold methanol.[3] Dry the product in a desiccator or a vacuum oven at low heat.

Caption: Experimental Workflow for the Synthesis of this compound.

Safety as a Self-Validating System

Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the exothermic nature of the reaction. A robust safety protocol is a non-negotiable component of this synthesis.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: All steps must be performed in a well-ventilated fume hood.

  • Temperature Control: Strict adherence to temperature control is critical to prevent runaway reactions. The addition of the nitrating mixture must be slow and with efficient cooling.

  • Quenching: The pouring of the reaction mixture onto ice should be done slowly and with vigorous stirring to dissipate heat.

  • Waste Disposal: Acidic waste should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.

Characterization of the Final Product

Confirmation of the successful synthesis and purity of this compound is achieved through various analytical techniques.

  • Melting Point: The purified product should exhibit a sharp melting point in the range of 102-103 °C.[1] A broad melting range would indicate the presence of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks for the functional groups present. Key absorptions are expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹ respectively).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will display a characteristic splitting pattern for the trisubstituted benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring.

Conclusion

The synthesis of this compound via the electrophilic nitration of Methyl 4-bromobenzoate is a robust and well-established procedure. This guide has provided a detailed protocol, grounded in the fundamental principles of organic chemistry, to enable researchers and scientists to confidently and safely produce this valuable synthetic intermediate. The versatility of the product's functional groups ensures its continued importance in the discovery and development of new chemical entities.

References

Methyl 4-bromo-3-nitrobenzoate IUPAC name.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-bromo-3-nitrobenzoate: Synthesis, Reactivity, and Applications

Abstract

This compound is a pivotal intermediate in modern organic synthesis, valued for its dual-reactive sites that enable the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, and spectroscopic profile. We delve into the mechanistic principles governing its synthesis, offering a detailed experimental protocol. Furthermore, this document explores the compound's rich chemical reactivity, focusing on the strategic transformations of its nitro and bromo functionalities. Its critical applications as a building block in the development of pharmaceuticals, agrochemicals, and advanced materials are discussed, underpinned by field-proven insights. The guide concludes with essential safety, handling, and storage information to ensure its proper use in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is an aromatic compound characterized by a methyl ester, a bromine atom, and a nitro group attached to a benzene ring. These functional groups dictate its chemical behavior and utility as a synthetic intermediate.[1][2]

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[3]
CAS Number 2363-16-8[2][3]
Molecular Formula C₈H₆BrNO₄[3][4]
Canonical SMILES COC(=O)C1=CC(=C(C=C1)Br)--INVALID-LINK--[O-][3]
InChIKey BNNDHGPPQZVKMX-UHFFFAOYSA-N[3]

| Synonyms | 4-Bromo-3-nitrobenzoic acid methyl ester, Benzoic acid, 4-bromo-3-nitro-, methyl ester[3] |

Table 2: Physicochemical Properties

Property Value Source(s)
Molecular Weight 260.04 g/mol [3][4]
Appearance White to off-white or light yellow crystalline powder [2]
Melting Point 101-105 °C [2]
Boiling Point 320.9 ± 22.0 °C at 760 mmHg [2]
Density ~1.7 g/cm³ [2]

| Solubility | Soluble in common organic solvents |[1] |

Spectroscopic Profile

The structural features of this compound can be unequivocally confirmed through standard spectroscopic techniques. While raw spectral data should be acquired for each batch, the expected profile is as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A singlet corresponding to the methyl ester protons (~3.9 ppm) will also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms, including the carbonyl carbon of the ester, the methyl carbon, and the six aromatic carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-Br vibrations.

Authoritative databases like PubChem provide access to experimental spectral data for reference.[3]

Synthesis and Mechanistic Considerations

The most common and logical synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of methyl 4-bromobenzoate.

Causality of Experimental Design

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring.

  • -COOCH₃ (Methyl Ester): This group is moderately deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

  • -Br (Bromo): This group is deactivating due to its inductive effect but is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediates at these positions.

When both groups are present, the directing effects are combined. The position meta to the ester and ortho to the bromine is the C3 position. This position is the most favorable for attack by the nitronium ion (NO₂⁺) electrophile, leading to the desired product with high selectivity.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product SM Methyl 4-bromobenzoate Process Electrophilic Aromatic Substitution (Nitration) SM->Process Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Reagents->Process Generates NO₂⁺ electrophile Product This compound Process->Product Regioselective addition

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nitration of Methyl 4-bromobenzoate

This protocol is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC), and product purity can be confirmed by melting point analysis and spectroscopy.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath (0-5 °C), add methyl 4-bromobenzoate (1.0 eq).

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) while stirring, ensuring the temperature remains below 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1.0 eq) in a separate flask cooled in an ice bath. Add this mixture dropwise to the solution of methyl 4-bromobenzoate over 30-60 minutes. The temperature must be maintained below 10 °C to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to yield pure this compound as a crystalline solid.

  • Validation: Dry the product under a vacuum. Confirm its identity and purity by measuring its melting point and acquiring spectroscopic data (NMR, IR).

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and orthogonal chemical transformations.[2]

G cluster_reduction cluster_coupling cluster_hydrolysis A This compound B Methyl 3-amino-4-bromobenzoate A->B e.g., H₂, Pd/C SnCl₂, HCl C Biaryl Compounds A->C e.g., Suzuki, Heck, Sonogashira (Pd-catalyzed) D 4-bromo-3-nitrobenzoic acid A->D e.g., NaOH, H₂O then H₃O⁺

Caption: Key reaction pathways of this compound.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (-NH₂), a cornerstone transformation in the synthesis of many pharmaceuticals.[2] This is typically achieved using methods like catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems (e.g., SnCl₂ in HCl). The resulting aniline derivative is a versatile precursor for forming amides, sulfonamides, and heterocyclic rings.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions.[2] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity.

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes. These reactions are fundamental in modern drug discovery for assembling complex molecular scaffolds.[2]

Applications in Research and Development

This compound is not an end-product but a high-value intermediate used to streamline synthetic pathways in several industries.[2]

  • Pharmaceutical Industry: It serves as a critical building block for synthesizing Active Pharmaceutical Ingredients (APIs).[2] Its structure is embedded within various developmental drug candidates. For example, related structures are key intermediates in the synthesis of immunomodulatory drugs.[5]

  • Agrochemical Industry: The compound is used in the development of novel herbicides, pesticides, and fungicides, where the specific arrangement of substituents can be tailored to achieve desired biological activity.[2]

  • Material Science: Its derivatives are explored in the creation of photoactive materials and specialty chemicals due to the electronic properties conferred by the nitro and bromo groups.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[3][6][7]

Table 3: GHS Hazard Information | Category | Information | | :--- | :--- | | Pictogram |

alt text
| | Signal Word | Warning[3] | | Hazard Statements | H315: Causes skin irritation.[3][8]H319: Causes serious eye irritation.[3][8]H335: May cause respiratory irritation.[3] | | Precautionary Statements | P261: Avoid breathing dust.[3][6]P280: Wear protective gloves/eye protection/face protection.[6][8]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6][8] |

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]

  • Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[8]

  • Avoid dust formation during handling.[6][7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8][9]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

This compound is a strategically important molecule in synthetic chemistry. Its well-defined reactivity, governed by its distinct functional groups, provides chemists and drug development professionals with a reliable and versatile platform for constructing diverse and complex molecules. Understanding its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in advancing research and innovation in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding a Key Synthetic Intermediate

Methyl 4-bromo-3-nitrobenzoate (CAS No. 2363-16-8) is a pivotal intermediate in the landscape of modern organic synthesis.[1] Its trifunctional nature, featuring an ester, a bromo group, and a nitro group, offers a versatile platform for constructing complex molecular architectures.[2] This guide provides an in-depth analysis of its core physical and spectroscopic properties, offering researchers and drug development professionals the foundational knowledge required for its effective application in synthetic chemistry. The strategic placement of these functional groups on the benzene ring allows for controlled, stepwise modifications, making it an invaluable precursor for pharmaceuticals, agrochemicals, and advanced materials.[1]

Core Physicochemical Characteristics

The physical properties of a compound are the first-line indicators of its purity, stability, and handling requirements. For this compound, these characteristics dictate its behavior in reaction solvents, its thermal limits, and appropriate storage conditions.

Summary of Physical Data

The following table consolidates the key quantitative physical properties of this compound, providing a quick reference for laboratory applications.

PropertyValueSignificance & CommentarySource(s)
CAS Number 2363-16-8Unique identifier for substance registration.[3][4][5]
Molecular Formula C₈H₆BrNO₄Defines the elemental composition.[1][3][4]
Molecular Weight 260.04 g/mol Crucial for stoichiometric calculations in synthesis.[1][3][5]
Appearance White to off-white/pale yellow crystalline powder.A primary indicator of purity; significant deviation in color may suggest impurities.[1][6]
Melting Point 101-105 °CA narrow range indicates high purity. A key parameter for quality control.[1][6][7]
Boiling Point ~320.9 °C at 760 mmHgHigh boiling point reflects low volatility and significant thermal stability.[1][8]
Density ~1.7 g/cm³Indicates a compact molecular packing in the solid state.[1]
Solubility Soluble in organic solvents such as toluene.Dictates choice of solvents for reactions, extractions, and recrystallization.[6][7]
Flash Point ~147.9 °CImportant for assessing fire hazards during handling and storage.[1][8]
Refractive Index ~1.588A measure of how light propagates through the material.[1][8]
Vapor Pressure ~0.0 mmHg at 25°CExtremely low volatility at room temperature minimizes inhalation exposure risk.[1][8]
In-Depth Analysis of Key Properties
  • Purity and Melting Point: The melting point is a critical quality control parameter. A sharp melting range, such as 102-103°C, is indicative of a highly pure sample.[1] Broadening of this range typically signals the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. For synthetic applications, particularly in multi-step pharmaceutical synthesis, starting with a material of confirmed high purity is essential to avoid side reactions and simplify downstream purification.

  • Thermal Stability: The high boiling point of approximately 320.9°C suggests strong intermolecular forces in the liquid state and a stable molecular structure that can withstand elevated temperatures without significant decomposition.[1] This thermal robustness is advantageous for reactions that require heating, allowing for a wider operational temperature window.

  • Solubility and Recrystallization: The compound's solubility in organic solvents like toluene but poor solubility in water is a cornerstone of its purification.[6][7] This differential solubility allows for effective purification via recrystallization. The process involves dissolving the compound in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data provides unambiguous confirmation of a molecule's structure. For this compound, each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum is expected to show:

    • A singlet around 3.9 ppm: This signal corresponds to the three protons of the methyl ester (-OCH₃) group. Its integration value will be 3H.

    • Three aromatic protons: These will appear in the downfield region (typically 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring. Their precise chemical shifts and coupling patterns are dictated by the electronic effects of the bromo, nitro, and ester substituents. The relative positions of these groups lead to a predictable splitting pattern that can confirm the substitution pattern on the benzene ring.

  • ¹³C NMR (Carbon-13 NMR): This technique identifies the different carbon environments in the molecule. The spectrum for this compound will display eight distinct signals, corresponding to each of the eight carbon atoms, including the methyl ester carbon, the carbonyl carbon, and the six aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[9]

  • Key Characteristic Absorptions:

    • ~1735-1750 cm⁻¹ (Strong): This intense absorption is characteristic of the C=O (carbonyl) stretch of the ester group.[9]

    • ~1490-1550 cm⁻¹ and ~1315-1355 cm⁻¹ (Strong): These two strong bands correspond to the asymmetric and symmetric stretching vibrations of the nitro (-NO₂) group, respectively.[9] Their presence is a definitive indicator of this functional group.

    • ~1160-1210 cm⁻¹ (Strong): Corresponds to the C-O stretching of the ester.

    • Below 700 cm⁻¹: A signal in this region is typically associated with the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight.

  • Molecular Ion Peak (M⁺): The key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (e.g., at m/z 259 and 261). This distinctive isotopic pattern is the hallmark of a compound containing a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

The relationship between the compound's structure and its key spectral features is illustrated below.

G cluster_molecule This compound Structure cluster_spectra Spectroscopic Fingerprints mol C₈H₆BrNO₄ ester Ester (-COOCH₃) mol->ester nitro Nitro (-NO₂) mol->nitro bromo Bromo (-Br) mol->bromo nmr ¹H NMR: Singlet ~3.9 ppm ester->nmr Methyl Protons ir_co IR: Strong peak ~1740 cm⁻¹ (C=O) ester->ir_co Carbonyl Stretch ir_no2 IR: Strong peaks ~1530 & 1345 cm⁻¹ (NO₂) nitro->ir_no2 Asymmetric/Symmetric Stretch ms MS: M⁺ peaks at m/z 259/261 bromo->ms Isotopic Pattern G start Receive Sample Batch visual Visual Inspection (Color, Form) start->visual dsc Melting Point Analysis (DSC) visual->dsc spec Spectroscopic Confirmation (NMR, IR, MS) dsc->spec decision Purity & Identity Confirmed? spec->decision pass Release for Synthesis decision->pass Yes fail Reject Batch / Further Purification decision->fail No

References

A-Z Guide to Methyl 4-bromo-3-nitrobenzoate: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 4-bromo-3-nitrobenzoate (CAS No. 2363-16-8) is a pivotal molecular intermediate, extensively utilized in the synthesis of complex organic scaffolds for the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and spectroscopic signature. We present a detailed, field-proven protocol for its synthesis via electrophilic aromatic substitution, including a discussion of the underlying mechanistic principles that govern its regioselectivity. Furthermore, this document outlines the compound's reactivity, focusing on key transformations such as palladium-catalyzed cross-coupling and nitro group reduction, which are fundamental to its utility as a versatile building block. Safety protocols and handling guidelines are also detailed to ensure procedural integrity. This whitepaper is intended as a comprehensive technical resource for researchers, chemists, and drug development professionals.

Chapter 1: Molecular Structure and Physicochemical Properties

This compound is a trifunctional aromatic compound. Its structure is defined by a benzene ring substituted with a methyl ester group (-COOCH₃), a bromine atom (-Br), and a nitro group (-NO₂). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[1]

The substituents are arranged in a specific orientation that dictates the molecule's reactivity. The methyl ester and the bromine atom are positioned para (1,4) to each other, while the nitro group is meta (position 3) relative to the ester and ortho (position 2) relative to the bromine. This arrangement is a direct consequence of the synthetic route employed, which will be discussed in Chapter 2.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 2363-16-8[1][2]
Molecular Formula C₈H₆BrNO₄[1][2]
Molecular Weight 260.04 g/mol [1]
Appearance White to off-white powder/colorless crystals[2]
Melting Point 102-103 °C[2]
Boiling Point 320.9 ± 22.0 °C at 760 mmHg[2]
Density ~1.7 g/cm³[2]
IUPAC Name This compound[1]
SMILES COC(=O)C1=CC(=C(C=C1)Br)--INVALID-LINK--[O-][1]
InChIKey BNNDHGPPQZVKMX-UHFFFAOYSA-N[1]

These physicochemical properties are critical for designing experimental conditions, such as selecting appropriate solvents for reactions and purification, and for confirming the identity and purity of the synthesized compound.

Chapter 2: Synthesis and Mechanistic Insights

The most direct and common synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of methyl 4-bromobenzoate. This reaction involves the introduction of a nitro group onto the aromatic ring using a nitrating agent.

Causality of Experimental Design: The choice of starting material, methyl 4-bromobenzoate, is strategic. The substituents already on the ring—a bromine atom and a methyl ester group—direct the incoming electrophile (the nitronium ion, NO₂⁺).

  • Directing Effects: The bromine atom is an ortho, para-director, while the methyl ester group is a meta-director. Both are deactivating groups, meaning they make the ring less reactive towards electrophilic attack than benzene itself. The methyl ester is more strongly deactivating than bromine.

  • Regioselectivity: The position of nitration is determined by the combined electronic effects of these two groups. The positions ortho to the bromine are C3 and C5. The position meta to the ester is C3 (and C5). Since both groups direct the incoming electrophile to the same position (C3), the reaction proceeds with high regioselectivity to yield the desired product. Nitration at C5 is sterically hindered by the adjacent bromine atom.

Synthesis_Workflow cluster_synthesis Synthesis Protocol Start Methyl 4-bromobenzoate + Conc. H₂SO₄ Nitration Add Nitrating Mixture (HNO₃/H₂SO₄) < 6 °C Start->Nitration Cool in ice bath Reaction Stir at RT (15-20 min) Nitration->Reaction Allow to warm Quench Pour onto Ice Reaction->Quench Precipitation Filter Vacuum Filtration Quench->Filter Isolate crude solid Purify Recrystallize (Methanol) Filter->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitration of Methyl 4-bromobenzoate

This protocol is adapted from standard procedures for the nitration of deactivated aromatic esters.[3][4]

  • Preparation: In a 50 mL flask equipped with a magnetic stir bar, add methyl 4-bromobenzoate (1 equivalent). Cool the flask in an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 mL per gram of ester) to the flask while stirring. Maintain the temperature below 10 °C.

  • Nitrating Mixture: In a separate, dry test tube, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred solution of the ester over 15-20 minutes. Crucially, the internal temperature must be maintained below 6 °C to prevent the formation of dinitrated byproducts. [4]

  • Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 20 minutes to ensure the reaction goes to completion.

  • Work-up & Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker. The product will precipitate as a solid.

  • Filtration: Collect the crude solid by vacuum filtration and wash the filter cake with several portions of cold water to remove residual acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, typically methanol, to yield pure this compound as a white to off-white solid.[5]

Self-Validation: The success of the synthesis is validated by the melting point of the purified product, which should be sharp and within the literature range of 102-103 °C. Further confirmation is achieved through spectroscopic analysis as detailed in the next chapter.

Chapter 3: Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The key techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, three distinct signals are expected in the aromatic region, and one singlet in the aliphatic region.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton(s)MultiplicityApprox. Chemical Shift (δ, ppm)Rationale
-OCH₃Singlet (s)3.9 - 4.0Methyl protons of the ester group.
H-5Doublet (d)7.8 - 7.9Ortho to the bromine and meta to the ester.
H-6Doublet of Doublets (dd)8.1 - 8.2Ortho to the ester and meta to both Br and NO₂.
H-2Doublet (d)8.3 - 8.4Ortho to both the ester and nitro groups, highly deshielded.

Note: Predicted shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. The exact values can vary.[6][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals, as there are no planes of symmetry in the molecule, making all eight carbon atoms chemically non-equivalent.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon(s)Approx. Chemical Shift (δ, ppm)Rationale
-OC H₃52 - 54Methyl carbon of the ester.
C -Br118 - 120Carbon directly attached to bromine.
Aromatic C-H125 - 136Aromatic carbons bonded to hydrogen.
C -NO₂148 - 150Carbon directly attached to the nitro group.
C -COOCH₃130 - 132Quaternary carbon attached to the ester.
C =O163 - 165Carbonyl carbon of the ester.

Note: These are typical ranges for substituted benzene derivatives.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Frequencies

Functional GroupVibrationWavenumber (cm⁻¹)Source(s)
Nitro (NO₂)Asymmetric Stretch1520 - 1560[6]
Nitro (NO₂)Symmetric Stretch1340 - 1380[6]
Ester (C=O)Carbonyl Stretch1715 - 1730[6]
Ester (C-O)Stretch1250 - 1300[6]
Aromatic RingC=C Stretch~1600, ~1475General IR Tables
C-BrStretch600 - 800General IR Tables

The presence of strong absorption bands in these specific regions provides robust evidence for the successful synthesis of the target molecule.[1]

Chapter 4: Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, allowing for sequential and selective transformations.[2]

Reactivity cluster_reactions Key Transformations MB This compound Suzuki Bi-aryl Compound MB->Suzuki Suzuki Coupling (Pd catalyst, R-B(OH)₂, base) Amine Methyl 3-amino-4-bromobenzoate MB->Amine Nitro Reduction (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) Amide Amide Derivative Amine->Amide Amide Formation (Acyl chloride or Carboxylic acid + coupling agent)

Caption: Key synthetic transformations of this compound.

1. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10]

  • Mechanism Overview (Suzuki Coupling): The reaction cycle involves three main steps:

    • Oxidative Addition: A Palladium(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex.

    • Transmetalation: In the presence of a base, an organoboron reagent (e.g., a boronic acid, R-B(OH)₂) transfers its organic group to the palladium center, displacing the halide.[11]

    • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][12]

  • Application: This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of bi-aryl scaffolds, which are prevalent in many drug molecules.

2. Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (-NH₂).[13] This transformation unlocks a new suite of synthetic possibilities.

  • Reagents and Selectivity: A variety of reducing agents can be employed.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method. However, care must be taken as it can sometimes lead to de-bromination (hydrodebromination) as a side reaction.[13]

    • Metal/Acid Systems (Fe/HCl, SnCl₂/HCl): These are classic and robust methods for nitro group reduction. Tin(II) chloride (SnCl₂) is often preferred for its milder conditions.[14]

  • Synthetic Value: The resulting aniline derivative, methyl 3-amino-4-bromobenzoate, is a valuable intermediate. The newly formed amino group can be acylated to form amides, participate in the formation of heterocyclic rings, or be converted into a diazonium salt for further functionalization.

Chapter 5: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Hazard Identification (GHS Classification): [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene).

    • Wear chemical safety goggles or a face shield.

    • Wear a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is a strategically designed chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. A thorough understanding of its structure, the mechanistic basis of its synthesis, and its reactivity profile allows chemists to leverage this molecule for the efficient construction of complex and high-value compounds. The protocols and data presented in this guide serve as a comprehensive resource for its safe and effective use in research and development settings.

References

A Technical Guide to the Synthesis of Methyl 4-bromo-3-nitrobenzoate: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-bromo-3-nitrobenzoate is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a bromine atom, a nitro group, and a methyl ester on a benzene ring, offers multiple reactive sites for further chemical transformations.[1] The bromine atom is amenable to cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways to diverse functionalizations. This guide provides an in-depth exploration of the primary starting materials and synthetic routes for the preparation of this compound, offering a technical resource for researchers and professionals in drug development and fine chemical synthesis.

Primary Synthetic Pathways

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route is often dictated by the availability of precursors, cost considerations, and desired scale of production. The two most direct and commonly employed strategies commence with either 4-bromo-3-nitrobenzoic acid or methyl 4-bromobenzoate.

Route 1: Esterification of 4-Bromo-3-nitrobenzoic Acid

This is arguably the most straightforward method, involving the direct esterification of 4-bromo-3-nitrobenzoic acid. The primary challenge in this approach lies in the synthesis of the substituted benzoic acid precursor itself.

Synthesis of 4-Bromo-3-nitrobenzoic Acid

The regiochemistry of the bromo and nitro substituents is critical. Due to the directing effects of the functional groups, the order of introduction is paramount. The carboxylic acid and nitro groups are meta-directing, while the bromine atom is an ortho-, para-director.[2][3] Therefore, attempting to nitrate 3-bromobenzoic acid or brominate 3-nitrobenzoic acid would not yield the desired 4-bromo-3-nitro isomer in significant amounts. The most logical and efficient synthesis of 4-bromo-3-nitrobenzoic acid starts from a precursor where the para-relationship between the bromine and the eventual carboxyl group is established early. A common strategy begins with 4-bromotoluene.

Workflow for 4-Bromo-3-nitrobenzoic Acid Synthesis:

toluene Toluene bromotoluene 4-Bromotoluene toluene->bromotoluene Br2, FeBr3 nitro_bromotoluene 4-Bromo-2-nitrotoluene bromotoluene->nitro_bromotoluene HNO3, H2SO4 final_acid 4-Bromo-3-nitrobenzoic acid nitro_bromotoluene->final_acid KMnO4 or Na2Cr2O7

Caption: Synthesis of 4-Bromo-3-nitrobenzoic Acid from Toluene.

Experimental Protocol: Synthesis of 4-Bromo-3-nitrobenzoic Acid from 4-Bromotoluene

  • Nitration of 4-Bromotoluene: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid. Slowly add 4-bromotoluene to the cooled acid mixture while maintaining a low temperature (0-10 °C). After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture over crushed ice to precipitate the crude 4-bromo-2-nitrotoluene. Filter, wash with cold water until neutral, and dry the product. Recrystallization from ethanol can be performed for purification.

  • Oxidation of 4-Bromo-2-nitrotoluene: To a solution of the nitrated intermediate in a mixture of pyridine and water, add potassium permanganate in portions. Heat the mixture under reflux for several hours until the purple color of the permanganate disappears. Cool the reaction mixture and filter off the manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 4-bromo-3-nitrobenzoic acid. Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like aqueous ethanol will yield the pure acid.[2][3]

Fischer Esterification

With 4-bromo-3-nitrobenzoic acid in hand, the final step is a classic Fischer esterification.[4][5]

Experimental Protocol: Methyl Esterification of 4-Bromo-3-nitrobenzoic Acid

  • Dissolve 4-bromo-3-nitrobenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

  • The product can be purified by recrystallization from a solvent such as methanol or a mixture of hexane and ethyl acetate.[6]

Data Summary for Route 1:

StepStarting MaterialReagentsProductTypical Yield
1TolueneBr₂, FeBr₃4-BromotolueneHigh
24-BromotolueneHNO₃, H₂SO₄4-Bromo-2-nitrotolueneGood
34-Bromo-2-nitrotolueneKMnO₄ or Na₂Cr₂O₇4-Bromo-3-nitrobenzoic acidModerate to Good
44-Bromo-3-nitrobenzoic acidCH₃OH, H₂SO₄ (cat.)This compoundHigh

Route 2: Nitration of Methyl 4-bromobenzoate

This approach is more direct as it begins with a commercially available ester, methyl 4-bromobenzoate, and introduces the nitro group in the final step. The key to this synthesis is controlling the regioselectivity of the nitration reaction. The bromine atom is an ortho-, para-director, while the methyl ester group is a meta-director. In this case, the directing effects are conflicting. However, the bromine atom is generally considered a stronger ortho-, para-director than the ester is a meta-director, leading to nitration at the position ortho to the bromine.

Workflow for Nitration of Methyl 4-bromobenzoate:

start Methyl 4-bromobenzoate product This compound start->product HNO3, H2SO4

Caption: Direct Nitration of Methyl 4-bromobenzoate.

Experimental Protocol: Nitration of Methyl 4-bromobenzoate

  • In a round-bottom flask, dissolve methyl 4-bromobenzoate in concentrated sulfuric acid at a low temperature (typically 0 °C) using an ice bath.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirring solution, ensuring the temperature remains low.[7][8]

  • After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Filter the solid product, wash it thoroughly with cold water to remove any residual acid, and then with a small amount of cold methanol to remove some impurities.

  • The crude product can be purified by recrystallization from methanol to yield pure this compound.[8]

Data Summary for Route 2:

StepStarting MaterialReagentsProductTypical Yield
1Methyl 4-bromobenzoateHNO₃, H₂SO₄This compoundGood to High

Alternative Synthetic Considerations: The Sandmeyer Reaction

For certain applications or when specific precursors are readily available, the Sandmeyer reaction can be a powerful tool for introducing the bromo group.[9][10][11] This reaction transforms an aryl diazonium salt, derived from an aniline, into an aryl halide. In the context of this compound synthesis, one could envision a pathway starting from methyl 4-amino-3-nitrobenzoate.

Conceptual Workflow via Sandmeyer Reaction:

start Methyl 4-amino-3-nitrobenzoate diazonium Diazonium Salt Intermediate start->diazonium NaNO2, HBr product This compound diazonium->product CuBr

Caption: Conceptual Sandmeyer Route to the Target Compound.

This route, while chemically elegant, may be less common for large-scale production due to the handling of diazonium salts, which can be unstable. However, it offers a valuable alternative for specific synthetic challenges.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice of starting material is a critical decision that influences the overall efficiency, cost, and scalability of the synthesis. The direct nitration of methyl 4-bromobenzoate offers a concise and high-yielding pathway. Alternatively, the esterification of 4-bromo-3-nitrobenzoic acid, while involving more steps for the synthesis of the acid precursor, provides a robust and reliable method. Understanding the underlying principles of electrophilic aromatic substitution and the directing effects of substituents is fundamental to successfully navigating these synthetic transformations.

References

A Comprehensive Technical Guide to the Retrosynthesis and Synthesis of 4-bromo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-3-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty organic materials.[1] Its specific arrangement of bromo, nitro, and carboxylic acid functionalities allows for diverse chemical transformations. This in-depth technical guide provides a comprehensive analysis of the retrosynthesis of 4-bromo-3-nitrobenzoic acid, evaluates potential synthetic routes, and presents a detailed, field-proven experimental protocol for its preparation. The document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the strategic synthesis of this important building block.

Introduction: The Strategic Importance of 4-Bromo-3-nitrobenzoic acid

In the landscape of modern organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 4-Bromo-3-nitrobenzoic acid (CAS No. 6319-40-0) is one such pivotal intermediate.[1][2] The presence of three distinct functional groups on the aromatic ring—a carboxylic acid, a bromine atom, and a nitro group—provides a rich platform for subsequent chemical modifications. The carboxylic acid allows for amide bond formation, the bromine atom is amenable to cross-coupling reactions, and the nitro group can be reduced to an amine, which opens up a vast array of further derivatization possibilities. Understanding the most logical and efficient way to construct this molecule is therefore a key enabling step for numerous research and development programs.

Retrosynthetic Analysis: Devising a Logical Synthetic Approach

Retrosynthesis is the art of deconstructing a target molecule into simpler, readily available starting materials, which in turn reveals a logical forward synthetic plan. The analysis for 4-bromo-3-nitrobenzoic acid hinges on a critical understanding of the directing effects of its substituents in electrophilic aromatic substitution (EAS) reactions.

Guiding Principles: Substituent Directing Effects

  • Carboxylic Acid (-COOH): A moderately deactivating group that acts as a meta-director due to its electron-withdrawing resonance and inductive effects.[3][4]

  • Nitro Group (-NO₂): A strongly deactivating group and a powerful meta-director.[5][6]

  • Bromine (-Br): A weakly deactivating group that, paradoxically, acts as an ortho, para-director due to the resonance contribution of its lone pairs, which can stabilize the cationic intermediate (sigma complex) during EAS.[5][7]

With these principles, we can evaluate the most logical bond disconnections.

Primary Disconnection (C-N Bond): The most logical disconnection is that of the C-N bond of the nitro group. This approach simplifies the target molecule to 4-bromobenzoic acid . This precursor is commercially available and its synthesis from simpler materials is well-established.[8] The forward reaction would involve the nitration of 4-bromobenzoic acid. This strategy is highly favorable because the directing effects of the existing substituents guide the incoming nitro group to the desired position.[7][9] The carboxyl group directs meta (to positions 3 and 5), while the bromine atom directs ortho (to positions 3 and 5). Since both groups direct the electrophile to the same positions, a clean, high-yielding reaction to form the 3-nitro isomer is anticipated.[10][11]

Alternative Disconnections:

  • C-Br Bond Disconnection: This leads to 3-nitrobenzoic acid as the precursor. The forward reaction would be the bromination of this substrate. Both the -COOH and -NO₂ groups are meta-directors. They would both direct an incoming electrophile to position 5. While this appears viable, the aromatic ring is heavily deactivated by two potent electron-withdrawing groups, making the bromination reaction sluggish and potentially requiring harsh conditions.

  • C-C Bond Disconnection (from the ring): This route involves forming the carboxylic acid group late in the synthesis, typically by oxidizing an alkyl group, such as a methyl group. This would lead to 4-bromo-3-nitrotoluene as the immediate precursor. This intermediate can be synthesized, for instance, by the nitration of 4-bromotoluene.[7][9] While this pathway is certainly feasible, it adds steps (oxidation) compared to the more direct nitration of 4-bromobenzoic acid.

Based on this analysis, the nitration of 4-bromobenzoic acid is the most efficient and logical synthetic strategy.

Retrosynthesis Target 4-Bromo-3-nitrobenzoic acid Precursor1 4-Bromobenzoic acid Target->Precursor1 C-N Disconnection (Nitration) Precursor2 p-Bromotoluene Precursor1->Precursor2 C-C Disconnection (Oxidation) Precursor3 Toluene Precursor2->Precursor3 C-Br Disconnection (Bromination)

Caption: Retrosynthetic analysis of 4-bromo-3-nitrobenzoic acid.

Recommended Synthetic Pathway: Nitration of 4-Bromobenzoic Acid

The chosen forward pathway capitalizes on the cooperative directing effects of the bromo and carboxyl substituents on the 4-bromobenzoic acid starting material.

Principle and Mechanistic Insights

The reaction is a classic electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).

Step 1: Generation of the Electrophile HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack The π-electron system of the 4-bromobenzoic acid ring attacks the nitronium ion. The attack occurs preferentially at the C3 position, which is ortho to the bromine and meta to the carboxylic acid. This regioselectivity is due to the formation of the most stable resonance-stabilized intermediate (arenium ion or sigma complex). Attack at the C3 position allows for resonance structures where the positive charge is delocalized without being placed on the carbon atom bearing the electron-withdrawing carboxyl group, which would be highly destabilizing.[12]

Step 3: Deprotonation A base (HSO₄⁻ or H₂O) removes a proton from the C3 carbon, restoring the aromaticity of the ring and yielding the final product, 4-bromo-3-nitrobenzoic acid.

Forward_Synthesis Start 4-Bromobenzoic acid Reagents HNO₃ / H₂SO₄ Start->Reagents Product 4-Bromo-3-nitrobenzoic acid Reagents->Product

Caption: Forward synthesis via nitration of 4-bromobenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and provides a reliable method for the synthesis of 4-bromo-3-nitrobenzoic acid.[2]

Materials and Reagents
Reagent/MaterialQuantity (for 0.2 mol scale)Molar Mass ( g/mol )MolesNotes
4-Bromobenzoic acid40.0 g201.020.199Starting material
Concentrated Sulfuric Acid (98%)30.1 mL (55.4 g)98.080.565Catalyst and solvent
Fuming Nitric Acid (>90%)12.4 mL (18.6 g)63.010.295Nitrating agent
Ice~500 g--For cooling and product precipitation
Deionized WaterAs needed--For washing
500 mL Beaker or Round-bottom flask1--Reaction vessel
Magnetic or Mechanical Stirrer1--For agitation
Ice-salt bath1--For temperature control
Buchner Funnel and Filter Flask1--For product isolation
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a clean, dry flask, carefully and slowly add 12.4 mL of fuming nitric acid to 30.1 mL of concentrated sulfuric acid, while cooling the mixture in an ice-salt bath to maintain a temperature between 0-5 °C. This step is highly exothermic and must be performed with caution in a fume hood.

  • Reaction Setup: Place 40.0 g (0.199 mol) of 4-bromobenzoic acid into a 500 mL beaker or flask equipped with a mechanical or robust magnetic stirrer. Cool the vessel in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise or in small portions to the stirred 4-bromobenzoic acid. The rate of addition should be controlled to ensure the internal temperature of the reaction mixture does not exceed 10 °C (ideally maintained at 0-5 °C). This addition may take several hours.[2]

  • Reaction Progression: After the addition is complete, allow the mixture to continue stirring at 0-5 °C for an additional 30 minutes, then remove the ice bath and let the mixture stir at room temperature for 2 hours to ensure the reaction goes to completion.[2]

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture onto approximately 500 g of crushed ice with stirring. A white or pale-yellow solid will precipitate.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: Allow the product to air-dry or dry in a vacuum oven at a low temperature (~50-60 °C) to a constant weight. The process typically yields a white solid.[2]

Safety Precautions
  • Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13]

  • The generation of the nitrating mixture is highly exothermic and releases toxic fumes. This procedure MUST be performed in a well-ventilated chemical fume hood.

  • When pouring the acid mixture onto ice, do so slowly to control the exotherm.

Expected Results and Characterization

  • Yield: High yields are expected for this reaction, often in the range of 90-96%.[2] For a 0.2 mol scale reaction, a theoretical yield of 48.98 g is calculated. A 96% yield would correspond to approximately 47.0 g.

  • Appearance: A white to light-yellow crystalline solid.[1]

  • Melting Point: 215-218 °C.[13]

  • Characterization Data: The structure of the final product should be confirmed by spectroscopic methods.

    • ¹H NMR (CDCl₃, 300 MHz): δ 8.48 (s, 1H), 8.09 (d, 1H), 7.85 (d, 1H).[2]

    • ¹³C NMR (CDCl₃, 75 MHz): δ 171.0, 159.8, 139.8, 138.0, 135.2, 132.1, 124.2.[2]

Alternative Synthetic Strategies

While the nitration of 4-bromobenzoic acid is the most direct route, other strategies exist that may be useful in specific contexts.

  • Oxidation of 4-bromo-3-nitrotoluene: As mentioned in the retrosynthetic analysis, this pathway involves first synthesizing 4-bromo-3-nitrotoluene from toluene via bromination and subsequent nitration, followed by oxidation of the methyl group with a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.[7][9] This multi-step process is less atom-economical than the primary route.

  • Sandmeyer Reaction: A more complex approach would be to start with an appropriately substituted aniline, such as 3-amino-4-bromobenzoic acid. The amino group could be converted to a diazonium salt, which is then displaced by a nitro group. However, the Sandmeyer reaction is more commonly used to introduce halogens or cyano groups, and direct nitration is far more straightforward for this target molecule.[14][15][16]

Conclusion

The retrosynthetic analysis of 4-bromo-3-nitrobenzoic acid clearly identifies the nitration of 4-bromobenzoic acid as the most logical and efficient synthetic route. This is dictated by the favorable and converging directing effects of the bromo and carboxyl substituents. The provided experimental protocol is robust, high-yielding, and relies on readily available reagents. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can reliably produce this valuable intermediate for applications in drug discovery, agrochemical development, and materials science.

References

Methyl 4-bromo-3-nitrobenzoate: A Comprehensive Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-nitrobenzoate is a versatile intermediate compound widely utilized in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a bromine atom and a nitro group on the benzene ring, provides reactive sites for various chemical transformations.[1] While its utility in research and development is significant, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for ensuring the well-being of laboratory personnel and minimizing environmental impact. This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with this compound, offering practical insights and protocols for its safe handling, storage, and disposal.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification

The aggregated GHS information from multiple sources indicates the following classifications[2][3]:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4]

GHS Label Elements

The following pictograms, signal word, and hazard statements are associated with this compound:

PictogramSignal WordHazard Statements
Warning H315: Causes skin irritation.[2][3]H319: Causes serious eye irritation.[2][3]H335: May cause respiratory irritation.[3][4]
Precautionary Statements

A comprehensive set of precautionary statements should be observed when handling this chemical[2][3]:

  • Prevention: P261, P264, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

Section 2: Toxicological Profile: A Call for Caution

A critical aspect of the safety assessment for this compound is the notable lack of specific toxicological data. Multiple safety data sheets explicitly state that there is "no data available" for acute toxicity (oral, dermal, and inhalation), carcinogenicity, germ cell mutagenicity, and reproductive toxicity.[2] This absence of information necessitates a highly precautionary approach to handling this compound.

While no specific LD50 or LC50 values are available for this compound, a safety data sheet for the structurally similar compound, Methyl 3-nitrobenzoate, provides an estimated oral LD50 of 2500 mg/kg.[5] It is crucial to understand that this value is for a different substance and should only be used as a very rough indicator of potential toxicity. The primary health concerns are the immediate irritant effects on the skin, eyes, and respiratory system.

Given the lack of long-term toxicity data, it is prudent to assume that chronic exposure could lead to unforeseen health effects. Therefore, minimizing all routes of exposure is the most critical safety principle.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage practices is essential to mitigate the risks associated with this compound.

Engineering Controls

The primary line of defense is the use of effective engineering controls to minimize airborne concentrations and prevent direct contact.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when handling powders or performing reactions that could generate dust or aerosols.

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order in the immediate vicinity of where the chemical is handled.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are mandatory.

Body PartProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Regularly inspect gloves for any signs of degradation or perforation. Change gloves frequently, especially after direct contact with the substance.
Eyes/Face Safety glasses with side shields or safety gogglesA face shield should be worn in addition to safety goggles when there is a significant risk of splashing.
Body Laboratory coatA flame-retardant lab coat that is fully buttoned is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory NIOSH-approved respiratorA respirator may be required if engineering controls do not maintain airborne concentrations below exposure limits or when handling large quantities. The type of respirator will depend on the specific workplace conditions.
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.

  • Remove contaminated clothing promptly and wash it before reuse.

  • Avoid eating, drinking, or smoking in areas where the chemical is handled or stored.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Store in a locked cabinet or other secure area to prevent unauthorized access.

Section 4: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and for predicting its behavior under various conditions.

PropertyValue
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1]
Appearance White to off-white powder or crystals[1]
Melting Point 102-103 °C[1]
Boiling Point 320.9 ± 22.0 °C at 760 mmHg[1]
Flash Point 147.9 ± 22.3 °C[1]
Density ~1.7 g/cm³[1]

Section 5: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment as described in Section 3.2. Avoid breathing dust.

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[5]

  • Containment and Cleanup: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area thoroughly with soap and water.

Section 6: Environmental Hazards and Disposal

The environmental impact of this compound has not been extensively studied. However, based on the data for a similar compound, Methyl 4-nitrobenzoate, it is classified as "Harmful to aquatic life with long lasting effects" (H412). This suggests that release into the environment should be strictly avoided.

Disposal
  • All waste containing this compound should be considered hazardous waste.

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • It is recommended to use a licensed professional waste disposal service.

  • Do not dispose of down the drain or into the environment.

Section 7: Experimental Workflow and Visualization

Spill Response Protocol

The following is a step-by-step protocol for responding to a small spill of this compound in a laboratory setting.

  • Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator may be necessary depending on the size of the spill and the ventilation.

  • Contain the Spill: If it is a solid, carefully cover the spill with a chemical absorbent material to prevent the powder from becoming airborne.

  • Clean Up: Gently sweep the absorbent material and the spilled chemical into a designated hazardous waste container. Use non-sparking tools.

  • Decontaminate: Wipe down the spill area with a damp cloth and a suitable cleaning agent. Place all contaminated materials, including the cloth, into the hazardous waste container.

  • Dispose: Seal and label the hazardous waste container appropriately. Arrange for its disposal through a licensed waste management company.

  • Report: Report the incident to the appropriate safety personnel.

Logical Workflow for Handling a Chemical Spill

Spill_Response_Workflow Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess LargeSpill Large or Hazardous Spill Assess->LargeSpill PPE Don Appropriate PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Package & Label Waste for Disposal Decontaminate->Dispose Report Report Incident Dispose->Report LargeSpill->PPE No (Small Spill) EmergencyServices Contact Emergency Services LargeSpill->EmergencyServices Yes

Caption: Logical workflow for handling a chemical spill.

Conclusion

This compound is a valuable chemical intermediate, but it must be handled with a high degree of caution due to its irritant properties and the significant lack of comprehensive toxicological and environmental data. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict safe handling and disposal protocols, researchers can minimize the risks associated with this compound. The information and guidelines presented in this technical guide are intended to foster a strong safety culture and ensure the protection of all personnel working with this chemical.

References

A Comprehensive Technical Guide to Methyl 4-bromo-3-nitrobenzoate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Building Block for Pharmaceutical and Materials Science Innovation

Methyl 4-bromo-3-nitrobenzoate is a pivotal intermediate in the landscape of organic synthesis, particularly valued by researchers, scientists, and professionals in drug development. Its unique trifunctionalized aromatic structure—featuring a bromine atom, a nitro group, and a methyl ester—offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of this compound, from sourcing high-purity material to its critical applications and the technical nuances of its use in synthetic protocols.

Sourcing and Qualification of this compound

For any research or development endeavor, the quality of starting materials is paramount. This compound is available from a range of commercial suppliers, catering to different scales and purity requirements.

Key Commercial Suppliers

A global network of chemical manufacturers and distributors ensures the availability of this compound for both small-scale research and bulk manufacturing.[1] Leading suppliers are often based in regions with strong chemical manufacturing infrastructure, such as China and India.[2][3] When selecting a supplier, it is crucial to consider not only the cost but also the company's reputation for quality, consistency, and the availability of comprehensive analytical documentation.

Supplier CategoryKey CharacteristicsNotable Examples
Primary Manufacturers Offer large-scale production, often with options for custom specifications.[1]Fluorochem Private Limited[3], Simson Pharma Limited
Specialized Chemical Suppliers Provide a wide catalog of research chemicals, often with detailed analytical data.HANGZHOU LEAP CHEM CO., LTD.[4], CYNOR LABORATORIES[5]
Global Distributors Offer a broad range of products from various manufacturers, with established supply chains.Sigma-Aldrich, Thermo Fisher Scientific
Purity Grades and Specifications

This compound is typically supplied as a white to off-white or pale yellow crystalline powder.[2] The most commonly available purity grades are ≥98%, which are suitable for most research and development applications.[1] For more demanding applications, such as the synthesis of pharmaceutical ingredients, higher purity grades may be required. It is essential to request and scrutinize the Certificate of Analysis (CoA) from the supplier to verify the purity and identify any potential impurities. A typical CoA will include data from techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is critical for its safe handling and effective use in chemical reactions.

PropertyValueReference
CAS Number 2363-16-8[2]
Molecular Formula C₈H₆BrNO₄[2]
Molecular Weight 260.04 g/mol [5]
Melting Point 102-103 °C[2]
Boiling Point 320.9±22.0 °C at 760 mmHg[2]
Density ~1.7 g/cm³[2]
Appearance White to off-white powder[2]
Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin and eye irritant.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Synthesis of this compound: A Representative Protocol

While several synthetic routes exist, a common and reliable method involves the esterification of 4-bromo-3-nitrobenzoic acid. The following protocol is a representative procedure based on well-established Fischer esterification principles.[1][6]

Experimental Protocol: Fischer Esterification

G cluster_reactants Reactants cluster_process Process cluster_products Products A 4-bromo-3-nitrobenzoic acid P1 Reflux A->P1 B Methanol (anhydrous) B->P1 C Sulfuric Acid (catalyst) C->P1 P2 Work-up (Neutralization, Extraction) P1->P2 Reaction Mixture E Water P3 Purification (Recrystallization) P2->P3 Crude Product D This compound P3->D Purified Product G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product A This compound P1 Reaction under Inert Atmosphere A->P1 B Arylboronic Acid B->P1 C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->P1 D Base (e.g., K₂CO₃) D->P1 E Solvent (e.g., Toluene/Water) E->P1 P2 Heating P1->P2 F Biaryl Compound P2->F

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 4-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2][3][4]

This guide focuses on a specific, yet highly relevant, application: the Suzuki coupling of methyl 4-bromo-3-nitrobenzoate. This substrate is of particular interest due to the presence of both an electron-withdrawing nitro group and a methyl ester, functionalities that are common in pharmacologically active compounds. The resulting biaryl structures are key intermediates in the development of a wide range of therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[4][5] Understanding the nuances of this reaction is therefore critical for researchers aiming to synthesize novel molecular entities with potential therapeutic value.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][7][8] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This step forms a palladium(II) intermediate.[6][7] The reactivity of the aryl halide is influenced by the nature of the halogen, with the general trend being I > Br > OTf >> Cl.[7] The presence of electron-withdrawing groups on the aryl halide can facilitate this step.[7]

  • Transmetalation: This is a crucial step where the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[9] This step requires the presence of a base to activate the boronic acid, making it more nucleophilic.[1][9][10] The choice of base can significantly impact the reaction's efficiency.[1][11]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Trans Transmetalation ArPdX->Trans Ar'-B(OR)2 (Base Activated) ArPdAr_prime Ar-Pd(II)Ln-Ar' Trans->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') ArX This compound (Ar-X) ArB Arylboronic Acid (Ar'-B(OH)2) Base Base (e.g., K2CO3)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki coupling of this compound with a representative arylboronic acid. These should be considered as a starting point, and optimization may be necessary for different substrates.

Protocol 1: Standard Thermal Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[6]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction, leading to higher yields in shorter times.[12]

Materials:

  • Same as Protocol 1

  • Microwave-compatible reaction vessel

Procedure:

  • Reaction Setup: In a microwave-compatible reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (2-5 mol%), and the base (2.5 equiv).

  • Solvent Addition: Add the degassed solvent system.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the reaction to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. Yields are highly dependent on the specific reaction conditions and purity of the starting materials.

Arylboronic AcidProductExpected Yield Range (%)Notes
Phenylboronic acidMethyl 3-nitro-4-phenylbenzoate85-95%A standard, generally high-yielding reaction.
4-Methoxyphenylboronic acidMethyl 4-(4-methoxyphenyl)-3-nitrobenzoate80-92%Electron-donating groups on the boronic acid are well-tolerated.
4-Trifluoromethylphenylboronic acidMethyl 3-nitro-4-(4-(trifluoromethyl)phenyl)benzoate75-88%Electron-withdrawing groups may require slightly longer reaction times or higher temperatures.
2-Thiopheneboronic acidMethyl 3-nitro-4-(thiophen-2-yl)benzoate70-85%Heteroaromatic boronic acids can be successfully coupled.

Troubleshooting and Field-Proven Insights

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl bromides like this compound, catalysts with electron-rich and bulky phosphine ligands (e.g., those from the Buchwald or Fu groups) can be particularly effective as they promote the oxidative addition step.[7]

  • Base Selection: The base plays a multifaceted role, primarily in activating the boronic acid for transmetalation.[1] Stronger bases like cesium carbonate or potassium phosphate can be beneficial for less reactive substrates.[1][11] However, for substrates with base-sensitive functional groups like esters, milder bases such as potassium fluoride (KF) may be necessary to prevent hydrolysis.[10][13]

  • Solvent System: A mixture of an organic solvent and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[14][15] Common organic solvents include dioxane, toluene, and DMF.[6][8] The choice of solvent can also affect the solubility of the reactants.[13]

Common Issues and Solutions:

  • Low Yield:

    • Incomplete reaction: Extend the reaction time or increase the temperature. Consider a more active catalyst system.

    • Decomposition of starting materials: Ensure a thoroughly deoxygenated reaction mixture, as oxygen can lead to catalyst deactivation and side reactions like homocoupling of the boronic acid.[8]

    • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous solvents (if a non-aqueous system is employed) and ensuring the reaction is not unnecessarily prolonged.

  • Homocoupling of Boronic Acid: This is often a result of oxygen in the reaction mixture.[8] Rigorous degassing of solvents and the reaction vessel is crucial.

  • Hydrolysis of the Methyl Ester: The presence of a strong base and water can lead to the saponification of the methyl ester. If this is a significant issue, consider using a milder base like KF or switching to a non-aqueous solvent system.[10][13]

Visualization of the Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent react Heat Reaction Mixture (Monitor by TLC/LC-MS) solvent->react workup Aqueous Workup (Dilute, Extract) react->workup purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Final Product (NMR, MS) purify->characterize end End characterize->end

Figure 2: A generalized workflow for the Suzuki coupling experiment.

References

The Versatile Synthon: Methyl 4-bromo-3-nitrobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Strategic Importance

Methyl 4-bromo-3-nitrobenzoate, with the CAS number 2363-16-8, is a crystalline solid that serves as a highly versatile and strategic building block in the landscape of organic synthesis.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: a methyl ester, a nitro group, and a bromine atom, all strategically positioned on a benzene ring. This arrangement allows for a programmed, sequential manipulation of the molecule, making it an invaluable intermediate in the synthesis of a diverse array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for life science research.[1] The electron-withdrawing nature of the nitro and methyl ester groups significantly influences the reactivity of the aromatic ring, rendering it amenable to specific transformations that are central to modern synthetic strategies. This guide provides an in-depth exploration of the key applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1]
Appearance White to off-white powder/crystal[1][2]
Melting Point 102-105 °C[1]
Boiling Point 320.9 ± 22.0 °C at 760 mmHg[1]
Density ~1.7 g/cm³[1]
Solubility Soluble in many organic solvents.
CAS Number 2363-16-8[1]

Safety Profile: this compound is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[4][5]

Core Applications in Organic Synthesis

The unique electronic and steric arrangement of functional groups in this compound dictates its primary applications in organic synthesis. The electron-deficient nature of the aromatic ring, a consequence of the powerful electron-withdrawing nitro and ester groups, makes it an excellent substrate for nucleophilic aromatic substitution. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, and the nitro group can be readily reduced to an amine, opening up a plethora of further derivatization possibilities.

Nucleophilic Aromatic Substitution (SNAr): Crafting Carbon-Heteroatom Bonds

Mechanistic Insight: The presence of the strongly electron-withdrawing nitro group ortho and para to the bromine atom is critical for activating the aromatic ring towards nucleophilic attack. This activation facilitates the formation of a resonance-stabilized Meisenheimer complex, which is the key intermediate in the SNAr mechanism. The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, thereby lowering the activation energy of the reaction. The subsequent departure of the bromide leaving group restores the aromaticity of the ring, yielding the substituted product.

Caption: Generalized SNAr mechanism on an activated aryl halide.

Protocol: Synthesis of Methyl 4-amino-3-nitrobenzoate derivatives

This protocol details the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, or aniline) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the chosen solvent (DMF or DMSO).

  • Add the amine (1.1 equivalents) and the base (1.5 equivalents) to the flask.

  • Stir the reaction mixture at a temperature ranging from 80 to 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TTC).

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Causality of Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are used because they can solvate the cation of the base and the charged intermediate (Meisenheimer complex), thereby accelerating the reaction.

  • Base: A base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, driving the equilibrium towards the product. Non-nucleophilic bases like K₂CO₃ or DIPEA are preferred to avoid competition with the amine nucleophile.

  • Temperature: Heating is generally necessary to overcome the activation energy of the reaction. The specific temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

Mechanistic Insight: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][6] The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the bromide. The base is crucial for activating the organoboron reagent.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OR)_2) PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of Methyl 4-aryl-3-nitrobenzoates

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Schlenk flask or sealed tube

  • Inert gas supply (nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at a temperature between 80 and 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction. The ligand stabilizes the palladium center and influences its reactivity. For electron-deficient aryl bromides like the substrate, a variety of catalysts can be effective.

  • Base and Solvent System: The base activates the boronic acid for transmetalation. The choice of base and solvent is often interdependent. Aqueous solvent mixtures are common and often enhance the reaction rate.

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Reduction of the Nitro Group: Accessing Key Amino Intermediates

Mechanistic Insight: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation being one of the most common and clean procedures. In this process, the nitroarene is adsorbed onto the surface of a metal catalyst (e.g., Palladium on carbon), and hydrogen gas is introduced. The H-H bond is cleaved on the catalyst surface, and the hydrogen atoms are sequentially added to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the final amine.

Nitro_Reduction Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso [H] Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine [H] Amine Ar-NH₂ Hydroxylamine->Amine [H]

References

Application Notes and Protocols for Reactions of Methyl 4-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of Methyl 4-bromo-3-nitrobenzoate (CAS No. 2363-16-8), a pivotal intermediate in organic synthesis. The document details the chemical properties and primary reaction pathways of this versatile molecule, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and the reduction of the nitro group. Each section includes mechanistic insights, detailed, step-by-step protocols, and troubleshooting guides to assist researchers, scientists, and drug development professionals in leveraging this compound for the synthesis of complex molecular architectures. The information presented is grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction and Physicochemical Properties

This compound is a trifunctional chemical building block, featuring an ester, a bromo substituent, and a nitro group on a benzene ring.[1] This unique arrangement of functional groups allows for a variety of controlled, stepwise modifications, making it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2]

The bromine atom and the nitro group serve as key reactive sites.[2] The bromine is an excellent leaving group in nucleophilic aromatic substitution and a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[2] The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack and can be readily reduced to an amine, opening pathways for further derivatization.[1][2] The methyl ester group also offers a site for transformations like hydrolysis or amidation.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2363-16-8--INVALID-LINK--[3]
Molecular Formula C₈H₆BrNO₄--INVALID-LINK--[2][3]
Molecular Weight 260.04 g/mol --INVALID-LINK--[2][3]
Appearance White to off-white powder--INVALID-LINK--[2]
Melting Point 102-103 °C--INVALID-LINK--[2]
Boiling Point 320.9 ± 22.0 °C at 760 mmHg--INVALID-LINK--[2]
Density ~1.7 g/cm³--INVALID-LINK--[2]

Storage and Handling: Store in a cool, well-ventilated area to prevent degradation and maintain chemical integrity.[2] Always consult the Safety Data Sheet (SDS) before use.

Key Reaction Pathways and Protocols

The reactivity of this compound is dominated by the interplay of its three functional groups. The following sections detail the most significant transformations.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strong electron-withdrawing groups (nitro and methyl ester) significantly activates the aromatic ring of this compound towards nucleophilic attack, particularly at the carbon bearing the bromine atom.[1] The nitro group, being ortho to the bromine leaving group, is especially effective at stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance, which is often the rate-determining step of the reaction.[1][4]

Caption: SNAr mechanism workflow.

Protocol 2.1.1: Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate

This protocol describes the reaction of this compound with methylamine, a common SNAr transformation. The resulting product is a key intermediate for various pharmaceuticals.[5][6]

Materials:

  • This compound

  • Aqueous methylamine solution (e.g., 25-40%)

  • Polar aprotic solvent (e.g., DMF, DMSO) or an alcohol (e.g., Methanol)

  • Acetic acid or Hydrochloric acid for pH adjustment

  • Deionized water

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent.

  • Add the aqueous methylamine solution (excess, e.g., 15 mL/g of starting material) to the flask.[6]

  • Heat the reaction mixture to reflux (or a specified temperature, e.g., 180-190°C in a sealed system for industrial processes) and maintain for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.[6][7]

  • Cool the mixture to room temperature.

  • Carefully adjust the pH of the reaction mixture to approximately 3 by the dropwise addition of acid.[7] This will precipitate the product.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the product under vacuum to yield Methyl 4-(methylamino)-3-nitrobenzoate.

Troubleshooting:

  • Low Yield: Incomplete reaction may require longer reaction times or higher temperatures. Ensure the pH is correctly adjusted for full precipitation. The purity of the starting material is also crucial.

  • Product is an Oil: This may indicate the presence of impurities or residual solvent. Purify via recrystallization or column chromatography and ensure the product is thoroughly dried.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly powerful and widely used method.[1][8]

The catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with a boronic acid or ester, and reductive elimination to form the C-C bond and regenerate the catalyst.[9][10]

Suzuki_Coupling_Cycle Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)L_n-Br pd0->pd_complex 1 oxidative_addition Oxidative Addition (Ar-Br) pd_intermediate Ar-Pd(II)L_n-R pd_complex->pd_intermediate 2 transmetalation Transmetalation (R-B(OR)₂ + Base) pd_intermediate->pd0 3 product Ar-R (Product) pd_intermediate->product reductive_elimination Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2.2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general procedure for the coupling of this compound with phenylboronic acid to synthesize a biaryl compound.[11]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)[11]

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)[9][11]

  • Solvent system (e.g., Dioxane/Water, Toluene)[9][11]

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.1-1.5 eq), base (2.0-3.0 eq), and the palladium catalyst/ligand system (0.1-5 mol%).[9][11]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for 8-24 hours under the inert atmosphere.[9][11]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 2: Common Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (0.1)Glycine (0.2)K₂CO₃WaterRT1.589-99[11]
Pd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O808-12>90[11]
Pd₂(dba)₃ (1-2)P(t-Bu)₃ (2-4)K₃PO₄TolueneRT-10012-24Variable
Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine, yielding Methyl 3-amino-4-bromobenzoate. This transformation is fundamental for introducing a nucleophilic amino group, which can be used for subsequent reactions such as amide bond formation or Sandmeyer reactions. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and tolerance of other functional groups.[12]

Common Reducing Agents:

  • Catalytic Hydrogenation (H₂/Pd/C): A highly efficient method, but may also cause debromination.[12]

  • Raney Nickel: A good alternative to Pd/C when trying to avoid dehalogenation.[12]

  • Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are classic and reliable methods for nitro group reduction, offering good chemoselectivity.[12][13]

Nitro_Reduction_Workflow start This compound reagents Reducing Agent (e.g., SnCl₂/HCl or H₂/Catalyst) start->reagents Step 1: Reduction workup Basic Workup (e.g., NaOH or NaHCO₃) reagents->workup Step 2: Neutralization product Methyl 3-amino-4-bromobenzoate workup->product

Caption: General workflow for nitro group reduction.

Protocol 2.3.1: Reduction using Tin(II) Chloride (SnCl₂)

This protocol details a mild and effective method for the reduction of the nitro group.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Brine

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (4-5 eq) to the suspension.

  • Heat the mixture to reflux (approx. 78°C) and stir vigorously. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Cool the reaction mixture in an ice bath and slowly add saturated sodium bicarbonate solution until the pH is basic (pH > 8) to neutralize the acid and precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude Methyl 3-amino-4-bromobenzoate, which can be purified by recrystallization or column chromatography.

Conclusion

This compound is a highly versatile and valuable intermediate in modern organic synthesis. Its trifunctional nature provides a platform for a range of selective chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in the development of novel molecules for pharmaceutical and industrial applications.

References

The Versatile Intermediate: A Senior Application Scientist's Guide to Methyl 4-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis, the strategic use of well-functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-bromo-3-nitrobenzoate, a trifunctional aromatic compound, has emerged as a cornerstone intermediate for researchers, particularly in the realms of pharmaceutical development and materials science. Its unique arrangement of an electron-withdrawing nitro group, a versatile bromine atom, and a modifiable methyl ester on a benzene ring offers a powerful handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of the properties, synthesis, and key applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.[1]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a chemical intermediate is fundamental to its effective use in synthesis and for in-process monitoring.

Physical Properties

This compound is typically a white to off-white powder at room temperature.[1] Its key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 2363-16-8[1]
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1]
Melting Point 102-103 °C[1]
Boiling Point 320.9 ± 22.0 °C at 760 mmHg[1]
Density ~1.7 ± 0.1 g/cm³[1]
Appearance White to off-white powder[1]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl ester protons. The electron-withdrawing nature of the nitro and carboxyl groups, along with the bromine atom, influences the chemical shifts of the aromatic protons, leading to a predictable splitting pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, and the methyl carbon of the ester. The loss of symmetry due to the substituents results in six unique signals for the aromatic carbons.[2]

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key peaks include the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group, and C-Br stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the molecular weight and aspects of the structure.

Synthesis of this compound

The most common and logical synthetic route to this compound involves a two-step process starting from 4-bromobenzoic acid: nitration followed by esterification. This sequence is strategically important as the directing effects of the substituents are key to achieving the desired isomer.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification 4-Bromobenzoic_Acid 4-Bromobenzoic Acid 4-Bromo-3-nitrobenzoic_Acid 4-Bromo-3-nitrobenzoic Acid 4-Bromobenzoic_Acid->4-Bromo-3-nitrobenzoic_Acid Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->4-Bromo-3-nitrobenzoic_Acid Methyl_4-bromo-3-nitrobenzoate This compound 4-Bromo-3-nitrobenzoic_Acid->Methyl_4-bromo-3-nitrobenzoate Fischer Esterification Methanol Methanol (CH₃OH) Methanol->Methyl_4-bromo-3-nitrobenzoate Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Methyl_4-bromo-3-nitrobenzoate

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of 4-Bromo-3-nitrobenzoic Acid

This protocol is adapted from established methods for the nitration of benzoic acid derivatives.[3][4]

  • Materials:

    • 4-Bromobenzoic acid

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Distilled water

  • Procedure:

    • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool concentrated sulfuric acid.

    • Slowly add 4-bromobenzoic acid to the cooled sulfuric acid with continuous stirring until fully dissolved, maintaining a low temperature.

    • Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

    • Add the nitrating mixture dropwise to the solution of 4-bromobenzoic acid. The temperature of the reaction mixture must be maintained between 0-10 °C.

    • After the addition is complete, continue stirring for an additional 30-60 minutes.

    • Slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude 4-bromo-3-nitrobenzoic acid will precipitate.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

    • The crude product can be purified by recrystallization.

Protocol 2.2: Esterification to this compound

This protocol details the Fischer esterification of 4-bromo-3-nitrobenzoic acid.[5][6]

  • Materials:

    • 4-Bromo-3-nitrobenzoic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated sodium bicarbonate solution

    • Brine

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 4-bromo-3-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid dropwise.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After cooling to room temperature, concentrate the solution under reduced pressure.

    • Dilute the residue with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent such as methanol.

Application Notes: Key Synthetic Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The bromine atom is an excellent handle for carbon-carbon bond formation via cross-coupling reactions. The nitro group can be readily reduced to an amine, which can then be further functionalized. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and the bromine atom of this compound readily participates in this reaction.[1] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.

Start This compound Product Methyl 3-nitro-4-arylbenzoate Start->Product Suzuki Coupling Boronic_Acid Arylboronic Acid (R-B(OH)₂) Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Suzuki-Miyaura coupling of this compound.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from established methods for the Suzuki coupling of aryl bromides.[7]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent mixture.

    • Add the palladium catalyst to the reaction mixture.

    • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide with a variety of nucleophiles, such as amines, alkoxides, and thiolates.

Protocol 3.2.1: Reaction with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.[8]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (e.g., piperidine, morpholine) (1.2 equiv)

    • Base (e.g., K₂CO₃) (2.0 equiv)

    • Solvent (e.g., DMSO or DMF)

    • Ethyl acetate

    • Water

    • Brine

  • Procedure:

    • To a round-bottom flask, add this compound and the base.

    • Dissolve the starting materials in the solvent.

    • Add the amine to the reaction mixture.

    • Heat the reaction mixture to 80-120 °C, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, providing a key intermediate, methyl 3-amino-4-bromobenzoate. This transformation opens up a plethora of synthetic possibilities, including diazotization reactions and amide bond formations. Common reducing agents include tin(II) chloride or iron in acidic media.

Protocol 3.3.1: Reduction with Tin(II) Chloride
  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol or Ethyl acetate

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve this compound in ethanol or ethyl acetate.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Hydrolysis of the Methyl Ester

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-nitrobenzoic acid, under basic conditions. This transformation is useful when the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.

Protocol 3.4.1: Basic Hydrolysis

This protocol is adapted from general procedures for the saponification of methyl esters.[9]

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol/Water or THF/Water solvent mixture

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound in a mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The ability to sequentially or concurrently modify its three functional groups allows for the efficient construction of complex drug scaffolds.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete safety information.[10]

Conclusion

As a highly versatile and functionalized aromatic intermediate, this compound offers chemists a reliable and strategic starting point for the synthesis of a wide range of complex molecules. The distinct and predictable reactivity of its bromo, nitro, and methyl ester functionalities provides a powerful toolkit for constructing molecular frameworks with applications in pharmaceuticals, agrochemicals, and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to confidently and efficiently utilize this important chemical building block in their synthetic endeavors.

References

Application Notes and Protocols: Esterification of 4-bromo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of 4-bromo-3-nitrobenzoate Esters

4-bromo-3-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid. Its esters are key intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The esterification of this molecule serves to protect the carboxylic acid functional group, allowing for selective reactions at other positions on the aromatic ring. The presence of the bromine atom and the nitro group provides handles for further chemical transformations, such as nucleophilic aromatic substitution or reduction, making the resulting esters versatile building blocks in medicinal chemistry and materials science. This document provides a detailed protocol for the efficient esterification of 4-bromo-3-nitrobenzoic acid, with a focus on the underlying chemical principles and practical considerations for success in a research and development setting.

Reaction Mechanism: The Fischer-Speier Esterification

The esterification of 4-bromo-3-nitrobenzoic acid is typically achieved through the Fischer-Speier esterification, a classic and cost-effective method for converting carboxylic acids to esters.[1][2] This acid-catalyzed condensation reaction involves the reaction of a carboxylic acid with an alcohol.[3]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][4][5]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This converts a poor leaving group (-OH) into a good leaving group (H₂O).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, simultaneously expelling a molecule of water.

  • Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[5]

Fischer esterification is a reversible reaction, and an equilibrium is established between the reactants and products.[3][5] To drive the reaction towards the formation of the ester, it is common practice to use an excess of the alcohol, which also serves as the solvent, or to remove water as it is formed.[3]

Experimental Protocol: Synthesis of Methyl 4-bromo-3-nitrobenzoate

This protocol details the synthesis of this compound as a representative example. The principles can be adapted for other simple alcohols.

Materials and Equipment
Reagent/EquipmentGrade/Specification
4-bromo-3-nitrobenzoic acid>98% purity
MethanolAnhydrous
Sulfuric acid (H₂SO₄)Concentrated (98%)
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)Anhydrous
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Glassware for extraction and filtration
Safety Precautions
  • 4-bromo-3-nitrobenzoic acid: May cause skin and serious eye irritation. Avoid breathing dust.[6][7]

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • The reaction should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-nitrobenzoic acid.

  • Addition of Alcohol and Catalyst: Add an excess of anhydrous methanol to the flask. For every 1 gram of the carboxylic acid, approximately 10-20 mL of methanol is a reasonable starting point. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2-0.5 mL per gram of carboxylic acid). The addition of sulfuric acid is exothermic and should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing cold water or ice. This will cause the ester to precipitate if it is a solid, or to form an organic layer.

    • If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and then with a small amount of cold methanol to remove impurities.

    • If an oil forms, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts and wash them sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine. The bicarbonate wash should be performed carefully as it will generate CO₂ gas.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield the pure this compound.

Workflow Diagram

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add 4-bromo-3-nitrobenzoic acid to flask B 2. Add excess methanol and catalytic H₂SO₄ A->B C 3. Heat to reflux for 2-4 hours B->C D 4. Cool and pour into cold water C->D Reaction Complete E 5. Extract with organic solvent D->E F 6. Wash with NaHCO₃ solution E->F G 7. Wash with brine F->G H 8. Dry organic layer (e.g., Na₂SO₄) G->H I 9. Remove solvent via rotary evaporation H->I J 10. Recrystallize crude product I->J K Pure this compound J->K

References

The Versatile Scaffold: Unlocking Therapeutic Potential with Methyl 4-bromo-3-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the strategic selection of foundational chemical structures is paramount. Among these, Methyl 4-bromo-3-nitrobenzoate stands out as a cornerstone intermediate, prized for its inherent reactivity and synthetic versatility. This technical guide provides an in-depth exploration of the applications of its derivatives, with a focus on the synthesis of targeted therapeutics, particularly PARP and kinase inhibitors for cancer therapy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illuminate the mechanistic underpinnings of the biological activity of these compounds.

Core Concepts: The Chemical Utility of this compound

This compound (CAS 2363-16-8) is a polysubstituted benzene ring, a scaffold that offers multiple, distinct points for chemical modification. Its power as a synthetic building block stems from the specific arrangement of its functional groups:

  • The Bromine Atom: Situated at the 4-position, the bromine atom is an excellent leaving group, making it a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the precise installation of a wide array of aryl, heteroaryl, or alkyl groups, enabling the construction of complex molecular architectures.

  • The Nitro Group: The electron-withdrawing nitro group at the 3-position can be readily reduced to an amine. This transformation is pivotal, as the resulting aniline derivative opens up a vast chemical space for further functionalization, most commonly through amide bond formation.

  • The Methyl Ester: The ester group at the 1-position can be hydrolyzed to a carboxylic acid, which is a key functional group for forming amides, a common feature in many pharmaceutical agents.

This trifecta of reactive sites makes this compound and its derivatives highly valuable intermediates in the synthesis of diverse and complex molecules, particularly in the realm of medicinal chemistry.[1]

Application in Oncology: The Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response pathway.[2][3] In cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a powerful class of anti-cancer drugs.[2][3] Derivatives of this compound are key precursors in the synthesis of some of these life-saving medicines.

A prominent example is the synthesis of Rucaparib, an FDA-approved PARP inhibitor for the treatment of ovarian and prostate cancers. While the industrial synthesis of Rucaparib often starts with a fluorinated analog (methyl 5-fluoro-2-methyl-3-nitrobenzoate), the core synthetic strategy is directly translatable to derivatives of this compound.[4] The key steps involve the construction of a tricyclic indole core, a common motif in many PARP inhibitors.

Key Synthetic Transformations for PARP Inhibitor Scaffolds

The following protocols outline the fundamental reactions involved in constructing a PARP inhibitor scaffold from a this compound derivative.

1. Leimgruber-Batcho Indole Synthesis: This powerful reaction allows for the construction of the indole ring system from an ortho-nitrotoluene derivative. The initial step involves the formation of an enamine, followed by a reductive cyclization.[5][6]

Leimgruber_Batcho

Protocol: Leimgruber-Batcho Indole Synthesis

  • Rationale: This protocol is chosen for its efficiency and the ability to construct the indole nucleus, a key pharmacophore in many PARP inhibitors, from a readily available nitroaromatic precursor. The use of DMF-DMA and a secondary amine like pyrrolidine facilitates the formation of a reactive enamine, which upon reduction of the nitro group, readily cyclizes.

  • Materials:

    • Methyl 2-methyl-3-nitrobenzoate (1 equivalent)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents)

    • Pyrrolidine (2 equivalents)

    • Anhydrous Dimethylformamide (DMF)

    • Palladium on carbon (10 wt. %, 5 mol%)

    • Hydrogen gas supply

    • Methanol

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • Dissolve Methyl 2-methyl-3-nitrobenzoate in anhydrous DMF.

    • Add DMF-DMA and pyrrolidine to the solution.

    • Heat the reaction mixture at 110-120 °C for 4-6 hours, monitoring the formation of the deep red enamine intermediate by TLC.

    • After cooling, the solvent is removed under reduced pressure.

    • The crude enamine is dissolved in methanol, and palladium on carbon is added.

    • The mixture is subjected to hydrogenation (50 psi) at room temperature for 12-16 hours.

    • Upon completion, the catalyst is filtered through a pad of celite, and the solvent is evaporated to yield the crude indole-4-carboxylate.

    • Purify the product by column chromatography on silica gel.

2. Suzuki-Miyaura Coupling: This reaction is instrumental in introducing the side chains necessary for the biological activity of many PARP inhibitors. The bromine atom on the benzenoid ring of the indole intermediate serves as the coupling handle.

Suzuki_Coupling

Protocol: Suzuki-Miyaura Coupling of a Bromo-Indole Intermediate

  • Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation. Its tolerance for a wide range of functional groups makes it ideal for late-stage functionalization in the synthesis of complex molecules like PARP inhibitors.

  • Materials:

    • Bromo-indole intermediate (1 equivalent)

    • Arylboronic acid (1.2 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • Potassium carbonate (K₂CO₃) (2 equivalents)

    • 1,4-Dioxane and water (4:1 mixture)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried flask, add the bromo-indole intermediate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed dioxane/water solvent mixture.

    • Heat the reaction mixture to 80-90 °C for 8-12 hours, monitoring by TLC.

    • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Application in Oncology: The Synthesis of Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[7][8] Derivatives of this compound can be elaborated into potent kinase inhibitors. The core strategy often involves the reduction of the nitro group to an amine, followed by amide coupling to introduce various side chains that can interact with the kinase active site.

Key Synthetic Transformations for Kinase Inhibitor Scaffolds

1. Nitro Group Reduction: The conversion of the nitro group to an amine is a critical step that unlocks a plethora of synthetic possibilities.

Nitro_Reduction

Protocol: Reduction of the Nitro Group

  • Rationale: This reduction is a fundamental transformation that introduces a nucleophilic amino group, which is essential for subsequent amide bond formation. Stannous chloride in ethanol is a classic and reliable method for this conversion.

  • Materials:

    • This compound derivative (1 equivalent)

    • Stannous chloride dihydrate (SnCl₂·2H₂O) (4 equivalents)

    • Ethanol

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

  • Procedure:

    • Dissolve the nitrobenzoate derivative in ethanol.

    • Add stannous chloride dihydrate and reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aminobenzoate derivative.

2. Amide Coupling: The formation of an amide bond is a ubiquitous reaction in medicinal chemistry. The aminobenzoate derivative can be coupled with a variety of carboxylic acids to generate a library of potential kinase inhibitors.

Amide_Coupling

Protocol: Amide Coupling using HATU

  • Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields of the desired amide product. This makes it a preferred choice in the synthesis of potential drug candidates.

  • Materials:

    • Aminobenzoate derivative (1 equivalent)

    • Carboxylic acid (1.1 equivalents)

    • HATU (1.1 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid and the aminobenzoate derivative in anhydrous DMF.

    • Add DIPEA to the solution.

    • Add HATU and stir the reaction mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Mechanistic Insights and Structure-Activity Relationships

The biological activity of the final compounds is intimately linked to their three-dimensional structure and their ability to interact with the target protein.

PARP Inhibitors: The benzamide moiety, which can be derived from the ester and reduced nitro group of the starting material, is a key pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, allowing it to bind to the active site of PARP.[3][9] The extended aromatic systems, constructed via Suzuki coupling, often engage in pi-stacking interactions within the enzyme's active site, contributing to the inhibitor's potency.

Kinase Inhibitors: The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.[7][10] The diverse side chains that can be introduced via amide coupling allow for the fine-tuning of the inhibitor's selectivity and potency by creating specific hydrogen bonding and hydrophobic interactions with the amino acid residues in the kinase active site.

Quantitative Data Summary

The following table summarizes representative data for key transformations and biological activities of related compounds.

Transformation/AssaySubstrate/CompoundConditions/TargetYield/IC₅₀Reference
Leimgruber-Batcho Indole SynthesisMethyl 5-fluoro-2-methyl-3-nitrobenzoateDMF-DMA, H₂, Pd/C81% (for indole formation)[4]
Suzuki-Miyaura Coupling5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂Good yields[11]
PARP InhibitionRucaparibPARP1Potent Inhibition[4]
Kinase InhibitionPyrazole-based derivativesChk2IC₅₀ = 17.9 - 48.4 nM[12]
Kinase Inhibition4-(thiazol-5-yl)benzoic acid derivativesCK2αIC₅₀ = 0.014 - 0.017 µM[13]

Conclusion

This compound is a testament to the power of a well-designed chemical scaffold. Its strategically placed functional groups provide a versatile platform for the synthesis of a wide range of complex molecules with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this valuable building block in the quest for novel and effective medicines. The continued exploration of derivatives from this scaffold promises to yield new generations of targeted therapies for a host of diseases.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with Methyl 4-Bromo-3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of Methyl 4-Bromo-3-Nitrobenzoate

This compound is a versatile and highly valuable building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science research. Its structure, featuring a strategically positioned bromine atom, an electron-withdrawing nitro group, and a methyl ester, offers multiple avenues for functionalization. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of control and efficiency.[1]

The electron-withdrawing nature of both the nitro and methyl ester groups significantly influences the reactivity of the C-Br bond. This electronic effect generally facilitates the initial oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions, often allowing for milder reaction conditions compared to electron-rich aryl bromides.[2][3] However, the steric hindrance from the ortho-nitro group and the potential for side reactions involving the nitro and ester functionalities necessitate careful selection of reaction parameters.

This comprehensive guide provides detailed application notes and field-proven protocols for several key palladium-catalyzed transformations utilizing this compound. The methodologies described herein are designed to be robust and adaptable, serving as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage this important synthetic intermediate.

Core Concepts in Palladium Catalysis with this compound

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, earning the 2010 Nobel Prize in Chemistry for their profound impact.[4] These reactions universally proceed through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5]

Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium Catalytic Cycle Generalized Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Catalyst PdII Ar-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L_n-R Transmetal->PdII_R CouplingPartner R-M CouplingPartner->Transmetal Coupling Partner RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Product ArBr Methyl 4-bromo- 3-nitrobenzoate ArBr->OxAdd Aryl Bromide

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The primary palladium-catalyzed reactions applicable to this compound include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

  • Heck Coupling: Formation of C-C bonds with alkenes.[4][6]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[7][8]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[5][9]

  • Carbonylation: Introduction of a carbonyl group.

The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivities. The following sections provide detailed protocols and justifications for these choices for each reaction type.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[10][11][12] The reaction of this compound with various arylboronic acids provides access to a diverse range of substituted biaryl structures.

Causality Behind Experimental Choices:
  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another excellent choice as it is an air-stable Pd(0) complex.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Triphenylphosphine (PPh₃) is a standard, robust ligand. For more challenging couplings, more electron-rich and bulky ligands like SPhos or XPhos can be employed to enhance reaction rates and yields.

  • Base: A base is essential for the transmetalation step.[13] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and the tolerance of other functional groups.

  • Solvent: A mixture of an organic solvent and water is typically used. Solvents like toluene, dioxane, or dimethylformamide (DMF) are common, with the aqueous phase facilitating the dissolution of the inorganic base.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki Workflow Experimental Workflow: Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add reactants to a dry flask: - this compound (1.0 eq) - Phenylboronic acid (1.2 eq) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2.0 eq) B 2. Add solvents (e.g., Toluene/Water) A->B C 3. Degas the mixture (Ar purge) B->C D 4. Heat to 80-100 °C with stirring C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool and dilute with ethyl acetate E->F G 7. Wash with water and brine F->G H 8. Dry over Na₂SO₄ and concentrate G->H I 9. Purify by column chromatography H->I

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[10]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add toluene and water in a 4:1 ratio (v/v) to the flask via syringe.

  • Degas the resulting mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer successively with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-4 mol%) with SPhos (4-8 mol%)
Base K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq)
Solvent Toluene/Water (4:1) or Dioxane/Water (4:1)
Temperature 80-100 °C
Reaction Time 4-12 hours

Heck Coupling: Synthesis of Substituted Alkenes

The Heck reaction is a cornerstone of C-C bond formation, enabling the arylation of alkenes.[4][6][14] For this compound, this reaction provides a direct route to substituted styrenes and other vinylated aromatics, which are valuable precursors for polymers and pharmaceuticals.

Causality Behind Experimental Choices:
  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. The active Pd(0) species is generated in situ.

  • Ligand: In many Heck reactions, especially with activated aryl bromides, a phosphine ligand is not strictly necessary ("ligandless" conditions), though its presence can improve catalyst stability and turnover. Tri(o-tolyl)phosphine is a classic choice.

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃) is used to neutralize the HBr generated during the reaction.[2]

  • Solvent: Polar aprotic solvents like DMF or N,N-dimethylacetamide (DMAc) are typically used to ensure the solubility of the reactants and catalyst.

Detailed Protocol: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 eq), Pd(OAc)₂ (2 mol%), and tri(o-tolyl)phosphine (4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, styrene (1.5 eq), and Et₃N (2.0 eq) via syringe.

  • Seal the tube and heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the substituted stilbene derivative.

ParameterRecommended Condition
Catalyst Pd(OAc)₂ (1-5 mol%)
Ligand Tri(o-tolyl)phosphine (2-10 mol%) or ligandless
Base Et₃N (2.0 eq) or Na₂CO₃ (2.0 eq)
Solvent DMF or DMAc
Temperature 100-140 °C
Reaction Time 6-24 hours

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8][15] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as intermediates in the synthesis of complex molecules.

Causality Behind Experimental Choices:
  • Palladium Catalyst: A combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is traditionally used.[15] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand that stabilizes the palladium catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required. It serves both as a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: The amine base often serves as the solvent, but co-solvents like THF or DMF can be used to improve solubility.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and Et₃N (3.0 eq).

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and redissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Condition
Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%) and CuI (2-5 mol%)
Ligand PPh₃ (often part of the catalyst complex)
Base Et₃N (3.0 eq) or i-Pr₂NH
Solvent THF or DMF with the amine base
Temperature Room temperature to 60 °C
Reaction Time 2-8 hours

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a highly versatile method for the construction of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active compounds.[5][9][16] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Causality Behind Experimental Choices:
  • Palladium Catalyst: A palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ is commonly used.

  • Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP are often required to promote the reductive elimination step and prevent catalyst decomposition.[5]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.[9]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are the solvents of choice.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Diagram: Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald-Hartwig Cycle Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Catalyst PdII_Br Ar-Pd(II)L_n-Br OxAdd->PdII_Br AmineCoord Amine Coordination & Deprotonation PdII_Br->AmineCoord PdII_Amide Ar-Pd(II)L_n-NR₂ AmineCoord->PdII_Amide Amine R₂NH Amine->AmineCoord Amine Base Base Base->AmineCoord Base RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Product ArBr Methyl 4-bromo- 3-nitrobenzoate ArBr->OxAdd Aryl Bromide

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[5]

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add this compound (1.0 eq), Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (1.4 eq) to a dry reaction vessel.

  • Add anhydrous toluene to the vessel.

  • Add aniline (1.2 eq) to the mixture.

  • Seal the vessel and heat to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Condition
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand XPhos (2-4 mol%) or SPhos (2-4 mol%)
Base NaOtBu (1.4 eq) or LiHMDS (1.5 eq)
Solvent Anhydrous toluene or dioxane
Temperature 80-110 °C
Reaction Time 12-24 hours

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions are powerful methods for the synthesis of carbonyl-containing compounds such as esters, amides, and carboxylic acids.[17] Using carbon monoxide (CO) as a C1 source, this transformation provides an efficient route to introduce a carbonyl group at the position of the bromine atom in this compound.

Detailed Protocol: Methoxycarbonylation of this compound

Materials:

  • This compound

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Triethylamine (Et₃N)

  • Methanol

  • Carbon monoxide (CO) gas (balloon or pressurized reactor)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a pressure-rated reaction vessel, add this compound (1.0 eq), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).

  • Add methanol as the solvent and nucleophile, and Et₃N (3.0 eq) as the base.

  • Seal the vessel, then purge with carbon monoxide gas three times.

  • Pressurize the vessel with CO (1 atm, balloon) and heat to 80 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and carefully vent the CO gas in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Condition
Catalyst Pd(OAc)₂ (2 mol%)
Ligand Xantphos (4 mol%)
Base Et₃N (3.0 eq)
CO Source CO gas (1 atm)
Nucleophile/Solvent Methanol
Temperature 70-90 °C
Reaction Time 12-24 hours

Safety and Handling

  • This compound is a chemical irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or in a glovebox.

  • Carbon monoxide is a toxic gas. Carbonylation reactions should be conducted in a well-ventilated fume hood with appropriate safety precautions.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The palladium-catalyzed reactions of this compound presented in this guide offer a versatile and powerful toolkit for the synthesis of a wide array of complex organic molecules. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve high yields and selectivities in Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylation reactions. The protocols provided herein serve as a robust starting point for the application of this valuable building block in drug discovery, materials science, and beyond.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution of Methyl 4-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 4-bromo-3-nitrobenzoate in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr reactions are feasible on electron-deficient aromatic systems.[1][2] this compound (CAS 2363-16-8) is a highly valuable and versatile substrate for such transformations.[3]

This compound features a bromine atom, a competent leaving group, on an aromatic ring that is "activated" by two powerful electron-withdrawing groups (EWGs): a nitro group (–NO₂) ortho to the leaving group and a methyl ester group (–CO₂Me) para to it. This specific substitution pattern is critical; the EWGs stabilize the negatively charged intermediate formed during the reaction, thereby lowering the activation energy and facilitating the substitution.[4][5][6] The products of these reactions are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][7]

This document provides a detailed guide to the mechanism, experimental protocols, and practical considerations for performing SNAr reactions on this compound with a variety of common nucleophiles.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of this compound does not proceed via a concerted SN2-type displacement, which is sterically hindered, nor an SN1-type reaction, which would form an unstable aryl cation.[1][8] Instead, it follows a well-established two-step addition-elimination mechanism .[6][9]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex (Rate-Determining Step) The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the bromine leaving group (ipso-carbon). This addition disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][9][10] The formation of this complex is typically the slow, rate-determining step of the reaction.[9][11]

The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group and the para-ester group. This delocalization is only possible when the EWGs are in the ortho or para positions relative to the leaving group.[5][6][12]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, rapid step, the aromaticity of the ring is restored by the expulsion of the bromide leaving group.[8][9] This step is fast because it regenerates the stable aromatic system.

Caption: SNAr Mechanism via Meisenheimer Complex.

Experimental Protocols

The following protocols are designed for a 1.0 mmol scale and can be adjusted as needed. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of Methyl 4-(piperidin-1-yl)-3-nitrobenzoate (Amine Nucleophile)

This protocol details the reaction with a common secondary amine, piperidine.

Materials:

  • This compound (260.04 g/mol ): 260 mg, 1.0 mmol

  • Piperidine (85.15 g/mol , d=0.862 g/mL): 102 mg, 0.118 mL, 1.2 mmol

  • Potassium carbonate (K₂CO₃): 276 mg, 2.0 mmol

  • Dimethyl sulfoxide (DMSO): 5 mL

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (260 mg) and potassium carbonate (276 mg).

  • Add DMSO (5 mL) to the flask.

  • Add piperidine (0.118 mL) to the suspension.

  • Fit the flask with a condenser and heat the reaction mixture to 80 °C in an oil bath.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 50 mL of cold water.

  • A yellow precipitate should form. Stir for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 20 mL) to remove DMSO and salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield a bright yellow solid.

Protocol 2: Synthesis of Methyl 4-methoxy-3-nitrobenzoate (Alkoxide Nucleophile)

This protocol describes the formation of an aryl ether using sodium methoxide.

Materials:

  • This compound (260.04 g/mol ): 260 mg, 1.0 mmol

  • Sodium methoxide (NaOMe), 25 wt% solution in methanol: ~0.24 mL, 1.1 mmol

  • Anhydrous Methanol (MeOH): 10 mL

Procedure:

  • In a dry 25 mL round-bottom flask with a magnetic stir bar, dissolve this compound (260 mg) in anhydrous methanol (10 mL).

  • Carefully add the sodium methoxide solution (0.24 mL) dropwise to the stirred solution at room temperature.

  • Attach a condenser and heat the mixture to reflux (approx. 65 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture by adding a few drops of acetic acid until the pH is ~7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography (ethyl acetate/hexanes).

Protocol 3: Synthesis of Methyl 4-(phenylthio)-3-nitrobenzoate (Thiol Nucleophile)

This protocol details the reaction with a thiol to form a thioether, a common moiety in medicinal chemistry.[13]

Materials:

  • This compound (260.04 g/mol ): 260 mg, 1.0 mmol

  • Thiophenol (110.18 g/mol , d=1.077 g/mL): 121 mg, 0.112 mL, 1.1 mmol

  • Potassium carbonate (K₂CO₃): 207 mg, 1.5 mmol

  • Anhydrous N,N-Dimethylformamide (DMF): 5 mL

Procedure:

  • To a dry 25 mL round-bottom flask with a magnetic stir bar, add this compound (260 mg) and potassium carbonate (207 mg).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add thiophenol (0.112 mL) to the mixture. A mild exotherm may be observed.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-2 hours.

  • Work-up: Pour the reaction mixture into 50 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) to remove DMF, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (ethyl acetate/hexanes) to obtain the desired product.

Data Presentation and Product Characterization

The success of the SNAr reaction can be confirmed through standard analytical techniques.

Table 1: Summary of SNAr Protocols

NucleophileProduct StructureTypical SolventTemp. (°C)Expected Yield
PiperidineMethyl 4-(piperidin-1-yl)-3-nitrobenzoateDMSO8085-95%
Sodium MethoxideMethyl 4-methoxy-3-nitrobenzoateMethanol6590-98%
ThiophenolMethyl 4-(phenylthio)-3-nitrobenzoateDMF2580-90%

Spectroscopic Characterization:

  • ¹H NMR: Successful substitution is confirmed by the disappearance of the starting material's aromatic proton signals and the appearance of a new set of signals corresponding to the product. The protons on the aromatic ring of the product will show characteristic shifts and coupling patterns. New signals corresponding to the introduced nucleophile (e.g., piperidine CH₂ groups, methoxy CH₃ group) will also be present.

  • ¹³C NMR: The ipso-carbon (C4) will show a significant upfield or downfield shift upon substitution of bromine with the new nucleophile.

  • IR Spectroscopy: The strong absorbances for the nitro group (approx. 1530 and 1350 cm⁻¹) and the ester carbonyl (approx. 1720 cm⁻¹) will remain. New bands corresponding to the nucleophile may be visible.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the expected product.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues.

Table 2: Troubleshooting Common SNAr Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature or reaction time. 2. Inactive nucleophile (e.g., protonated amine). 3. Wet solvent or reagents.1. Increase temperature or extend reaction time, monitoring by TLC. 2. Ensure a sufficient amount of base is present to deprotonate the nucleophile or its conjugate acid. 3. Use anhydrous solvents and dry reagents.
Formation of Side Products 1. Reaction with the solvent (e.g., DMF decomposition).[14] 2. Over-reaction if multiple leaving groups are present. 3. Decomposition of starting material or product under harsh conditions.1. Use a more stable solvent like DMSO or lower the reaction temperature. 2. Use milder conditions and control the stoichiometry of the nucleophile carefully. 3. Use a milder base (e.g., Cs₂CO₃ instead of NaH) or lower the temperature.[14]
Difficulty in Product Purification 1. Residual high-boiling solvent (DMSO, DMF). 2. Product is an oil or "gum".1. Perform a thorough aqueous work-up with multiple water washes. For DMSO, a water/brine mixture can be effective. 2. Purify via column chromatography. If the product remains oily, try dissolving in a minimal amount of a good solvent (e.g., ethyl acetate) and precipitating with a poor solvent (e.g., hexanes).[15]

General Experimental Workflow

The overall process for conducting these SNAr reactions can be summarized in a general workflow, from initial setup to the final, characterized product.

Workflow A Reaction Setup (Substrate, Nucleophile, Base, Solvent) B Reaction Monitoring (TLC, LC-MS) A->B C Aqueous Work-up (Quench, Extract, Wash) B->C Upon Completion D Drying & Concentration (Anhydrous Salt, Rotary Evaporator) C->D E Purification (Recrystallization or Chromatography) D->E F Characterization (NMR, IR, MS) E->F Pure Product

References

Application Note: Selective Reduction of the Nitro Group in Methyl 4-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical reduction of methyl 4-bromo-3-nitrobenzoate to its corresponding amine, methyl 3-amino-4-bromobenzoate. This transformation is a critical step in the synthesis of various pharmaceutical active ingredients (APIs) and complex organic molecules.[1] We will explore various established reduction methodologies, detailing the mechanistic rationale behind reagent selection with a focus on chemoselectivity. A detailed, field-proven protocol using tin(II) chloride is presented, complete with safety guidelines, reaction work-up, purification, and characterization. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: A Key Synthetic Transformation

This compound is a versatile chemical intermediate valued for its dual reactivity.[2] The molecule possesses a bromine atom, ideal for cross-coupling reactions (e.g., Suzuki, Heck), and a nitro group, which can be reduced to a primary amine.[2][3] The reduction of this nitro group to form methyl 3-amino-4-bromobenzoate (CAS No. 46064-79-3) is a foundational step that unlocks a multitude of synthetic pathways.[4][5] The resulting aminobenzoate is a crucial building block for APIs, dyes, and other specialty chemicals, where the amino group can be further functionalized and the bromine atom serves as a handle for constructing more complex molecular architectures.[1]

The primary challenge in this synthesis is achieving chemoselective reduction of the nitro group without affecting the ester functionality or causing dehalogenation of the aryl bromide. This guide will compare common reduction strategies and provide a robust protocol for achieving a high yield of the desired product.

Comparative Analysis of Reduction Methodologies

The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, with several reliable methods available.[6][7] The choice of reagent is critical and depends on the substrate's sensitivity to reaction conditions and the desired selectivity.

  • Catalytic Hydrogenation: This method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, is often highly efficient for nitro group reduction.[7] However, a significant drawback for halogenated compounds like this compound is the risk of hydrodehalogenation, where the carbon-bromine bond is cleaved. While Raney nickel is sometimes used to mitigate this issue with bromo- and chloro-aromatics, the risk is not entirely eliminated.[6]

  • Tin(II) Chloride (SnCl₂): The reduction of nitroarenes using stannous chloride (SnCl₂) in an acidic solvent is a mild and highly effective laboratory-scale method.[6][11] It is particularly valued for its chemoselectivity, leaving other reducible functional groups such as esters and halides intact. The mechanism involves a series of single-electron transfers from Sn(II), which is oxidized to Sn(IV), to the nitro group, which is progressively reduced through nitroso and hydroxylamine intermediates before yielding the aniline product.[12][13] The primary drawback is the generation of stoichiometric tin salt byproducts, which must be removed during work-up.[11]

  • Sodium Borohydride (NaBH₄) with Transition Metal Catalysts: Sodium borohydride on its own is generally not powerful enough to reduce aromatic nitro groups.[14][15] However, its reducing power is dramatically enhanced in the presence of transition metal salts or complexes, such as those of nickel, cobalt, or copper.[14][16][17] This system offers a milder alternative to some traditional methods, but optimization of the catalyst and reaction conditions is often required.[18]

Given the need to preserve the bromine substituent, the Tin(II) Chloride method is selected for the detailed protocol due to its high chemoselectivity, reliability, and operational simplicity at a laboratory scale.

Detailed Protocol: Reduction using Tin(II) Chloride

This protocol describes the selective reduction of this compound to methyl 3-amino-4-bromobenzoate.

Safety and Handling
  • Hazard Assessment: Nitroaromatic compounds can be toxic and thermally unstable.[19][20] Tin(II) chloride and concentrated hydrochloric acid are corrosive. Sodium hydroxide is caustic. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[21][22]

  • Spill Management: Keep appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily accessible.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound (CAS: 2363-16-8)>98%Sigma-AldrichStarting material.
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS ReagentFisher ScientificReducing agent.
Concentrated Hydrochloric Acid (HCl)ACS Reagent (~37%)VWRCorrosive. Used to activate the SnCl₂.
Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeReaction solvent and extraction solvent.
Sodium Hydroxide (NaOH)Pellets, ACS GradeJ.T. BakerFor basification during work-up.
Saturated Sodium Bicarbonate Solution (NaHCO₃)--For washing.
Brine (Saturated NaCl solution)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousAlfa AesarDrying agent.
Deionized Water (H₂O)--For preparing solutions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Weigh Reactants: - this compound - SnCl₂·2H₂O dissolve_sm Dissolve Starting Material in Ethyl Acetate start->dissolve_sm combine Combine Reactant Solutions (Slow Addition) dissolve_sm->combine dissolve_sncl2 Dissolve SnCl₂·2H₂O in conc. HCl dissolve_sncl2->combine reflux Heat to Reflux (e.g., 70-75 °C) combine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool basify Basify with NaOH (aq) to pH > 8 cool->basify extract Extract with Ethyl Acetate basify->extract wash Wash Organic Layer: 1. Sat. NaHCO₃ 2. Brine extract->wash dry Dry over MgSO₄ wash->dry filter_evap Filter & Evaporate Solvent dry->filter_evap purify Purify Crude Product (Column Chromatography or Recrystallization) filter_evap->purify analyze Characterize Final Product (NMR, IR, MS, MP) purify->analyze end Pure Methyl 3-amino-4-bromobenzoate analyze->end

Caption: Experimental workflow for the reduction of this compound.

Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.20 g, 20.0 mmol, 1.0 equiv).

  • Dissolution: Add 100 mL of ethyl acetate to the flask and stir until the solid is fully dissolved.

  • Reducing Agent Preparation: In a separate beaker, carefully dissolve tin(II) chloride dihydrate (22.56 g, 100 mmol, 5.0 equiv) in 40 mL of concentrated hydrochloric acid. This may be gently warmed to aid dissolution.

  • Reaction: Slowly add the SnCl₂/HCl solution to the stirred solution of the nitro compound. The addition may be exothermic. Once the addition is complete, heat the reaction mixture to reflux (approximately 75 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting material spot is no longer visible.

  • Work-up - Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 10 M aqueous sodium hydroxide (NaOH) solution with vigorous stirring until the mixture is strongly basic (pH > 8), which will precipitate tin salts as a white solid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (1 x 100 mL) and then brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure methyl 3-amino-4-bromobenzoate.[4][23]

Data Summary and Characterization

The identity and purity of the final product, methyl 3-amino-4-bromobenzoate, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

PropertyValueSource(s)
Starting Material: this compound
CAS Number2363-16-8[2]
Molecular FormulaC₈H₆BrNO₄[2][24]
Molecular Weight260.04 g/mol [2]
AppearanceWhite to off-white powder[2]
Product: Methyl 3-amino-4-bromobenzoate
CAS Number46064-79-3[4][5]
Molecular FormulaC₈H₈BrNO₂[4][5]
Molecular Weight230.06 g/mol [4][5]
AppearanceOff-white to light brown solid
Expected Yield80-95% (after purification)

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent, insufficient reaction time or temperature.Add additional SnCl₂ solution. Increase reflux time. Ensure the temperature is adequate. Check the purity of the starting material.
Low Yield Product loss during work-up (incomplete extraction), incomplete reaction.Ensure pH is strongly basic (>8) to free the amine from its salt. Perform additional extractions. Check for emulsions and use brine to break them.
Difficult Filtration Gelatinous tin hydroxide precipitate clogs the filter.Add Celite or another filter aid to the mixture before filtration. Alternatively, dilute the mixture with more solvent.
Product Contamination Incomplete removal of tin salts, residual starting material.Ensure thorough washing during work-up. Repeat purification step (column chromatography or recrystallization).

Conclusion

The reduction of the nitro group in this compound is a pivotal transformation for accessing valuable synthetic intermediates. While several methods exist, reduction with tin(II) chloride offers an excellent balance of reactivity, chemoselectivity, and operational simplicity for laboratory-scale synthesis, reliably preserving the aryl-bromide and ester functionalities. The protocol detailed herein provides a robust and reproducible pathway to obtain high-purity methyl 3-amino-4-bromobenzoate, a key building block for drug discovery and development.

References

Application Notes & Protocols: The Strategic Use of Methyl 4-bromo-3-nitrobenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pharmaceutical Building Block

In the landscape of modern pharmaceutical development, the efficiency and versatility of starting materials are paramount. Methyl 4-bromo-3-nitrobenzoate (CAS No: 2363-16-8) has emerged as a cornerstone intermediate, valued for its predictable reactivity and strategic placement of functional groups.[1] This white to off-white crystalline powder serves as a highly functionalized benzene ring, offering medicinal chemists multiple avenues for molecular elaboration.[1] Its structure is a nexus of three distinct reactive sites: an aryl bromide, a nitro group, and a methyl ester. Each of these groups can be manipulated with a high degree of chemoselectivity, making it an invaluable tool in the synthesis of complex active pharmaceutical ingredients (APIs).[1]

The strategic importance of this molecule lies in the electronic interplay of its substituents. The nitro (-NO₂) and methyl ester (-COOCH₃) groups are potent electron-withdrawing groups. Their presence significantly influences the reactivity of the aromatic ring, particularly activating it for key transformations that are fundamental to drug synthesis.[2] This guide provides an in-depth analysis of the core transformations of this compound and detailed protocols for its application.

Table 1: Physicochemical Properties of this compound [1][3]

PropertyValue
CAS Number 2363-16-8
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 102-103 °C
Boiling Point 320.9 ± 22.0 °C at 760 mmHg
Density ~1.7 g/cm³
Purity Typically >98%

The Causality of Reactivity: A Trifecta of Functional Groups

The utility of this compound is not accidental; it is a direct result of the orchestrated reactivity of its functional groups. Understanding the "why" behind its reaction choices is critical for leveraging its full synthetic potential.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_reduction Nitro Group Reduction cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_ester Ester Manipulation start This compound snar_product Amine, Ether, or Thioether Derivatives start->snar_product Nu:⁻ (e.g., RNH₂, RO⁻) reduction_product Methyl 4-bromo-3-aminobenzoate start->reduction_product [H] (e.g., SnCl₂, H₂/Pd-C) coupling_product Biaryl Compounds (e.g., Suzuki, Heck) start->coupling_product R-B(OH)₂ / Pd catalyst ester_product Carboxylic Acid / Amide Derivatives start->ester_product 1. H₃O⁺ / Δ 2. SOCl₂, R₂NH

Figure 1: Key synthetic transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr): Activating the Aryl Halide

The bromine atom on the ring is primed for nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the nitro and ester groups, particularly the nitro group positioned ortho to the bromine.[2] These groups activate the ring towards nucleophilic attack by:

  • Inductive and Resonance Withdrawal: They pull electron density from the aromatic ring, making the carbon atom attached to the bromine highly electrophilic.

  • Stabilization of the Intermediate: They stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The negative charge can be delocalized onto the oxygen atoms of the ortho-nitro group through resonance, a crucial stabilizing factor that lowers the activation energy of the rate-determining step.[2][4][5]

This reaction is a powerful tool for introducing a wide variety of functional groups, such as amines, ethers, and thioethers, which are common moieties in pharmaceutical agents.

Reduction of the Nitro Group: Gateway to Amino Functionality

The nitro group can be readily reduced to a primary amine (aniline derivative), opening up a vast new set of synthetic possibilities.[1][6] This transformation is fundamental in drug synthesis, as the resulting amino group can be used for:

  • Amide bond formation, a cornerstone of peptide mimics and other drug classes.

  • Formation of sulfonamides, ureas, and carbamates.

  • Diazotization reactions to introduce other functional groups.

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.[7]

Table 2: Comparison of Common Reagents for Nitro Group Reduction

ReagentConditionsAdvantagesConsiderations
H₂/Pd-C H₂ gas, solvent (MeOH, EtOH)Clean, high yield, common lab procedure.Can also reduce other functional groups (e.g., alkenes) and cause dehalogenation (C-Br bond cleavage).[7]
H₂/Raney Ni H₂ gas, solvent (MeOH, EtOH)Effective, less likely to cause dehalogenation of aryl chlorides and bromides compared to Pd/C.[7]Pyrophoric catalyst requires careful handling.
SnCl₂·2H₂O Solvent (EtOH, EtOAc), refluxMild, good for substrates with functionalities sensitive to catalytic hydrogenation.Requires stoichiometric amounts of tin salts, leading to metallic waste.
Fe/NH₄Cl or Fe/AcOH Aqueous solvent, heatInexpensive, effective, and often used in industrial settings.Can require acidic conditions and generates iron sludge waste.[7]
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

The aryl bromide functionality serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The Suzuki coupling, in particular, is widely used in the pharmaceutical industry to construct biaryl structures, which are prevalent in many drug scaffolds.

Experimental Protocols: From Theory to Practice

The following protocols are designed to be self-validating, providing clear steps and expected outcomes for the key transformations of this compound.

Protocol 1: Nucleophilic Aromatic Substitution with Piperidine

Objective: To demonstrate the SNAr reaction by displacing the bromide with a secondary amine nucleophile.

Materials and Reagents:

  • This compound (1.0 g, 3.85 mmol)

  • Piperidine (0.46 mL, 4.62 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (1.06 g, 7.69 mmol, 2.0 equiv)

  • Dimethyl Sulfoxide (DMSO) (10 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and DMSO.

  • Begin stirring the suspension at room temperature.

  • Add piperidine to the mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of EtOAc.

  • Separate the layers. Extract the aqueous layer with EtOAc (2 x 25 mL).

  • Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification & Characterization:

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Expected Product: Methyl 3-nitro-4-(piperidin-1-yl)benzoate.

  • Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Combine Reactants: - this compound - K₂CO₃ - DMSO b Add Piperidine a->b c Heat to 80-90 °C (4-6 hours) b->c d Monitor by TLC c->d e Quench with H₂O Extract with EtOAc d->e f Wash with Brine Dry with MgSO₄ e->f g Concentrate f->g h Purify via Column Chromatography g->h

Figure 2: Experimental workflow for the SNAr of this compound.

Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride

Objective: To selectively reduce the nitro group to a primary amine, yielding a key intermediate for further functionalization.

Materials and Reagents:

  • This compound (1.0 g, 3.85 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.34 g, 19.25 mmol, 5.0 equiv)

  • Ethanol (EtOH), absolute (20 mL)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound in ethanol.

  • Add SnCl₂·2H₂O to the suspension in one portion.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Maintain reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.[8]

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with 50 mL of EtOAc.

  • Carefully add saturated NaHCO₃ solution dropwise until the pH of the aqueous layer is ~8 (cessation of gas evolution). Caution: Initial neutralization is exothermic and produces CO₂ gas.

  • Filter the resulting mixture through a pad of Celite® to remove tin salts, washing the pad with EtOAc.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with EtOAc (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Purification & Characterization:

  • The crude product, Methyl 3-amino-4-bromobenzoate, is often of sufficient purity for the next step. If necessary, it can be purified by flash chromatography or recrystallization.

  • Characterize by ¹H NMR, IR (disappearance of -NO₂ stretches, appearance of -NH₂ stretches), and MS.

Application in the Synthesis of a Lenalidomide Precursor Analogue

While not a direct precursor, the chemistry of this compound is highly relevant to the synthesis of complex APIs like Lenalidomide. A key step in some reported syntheses of Lenalidomide involves the reaction of a brominated nitrobenzoate derivative.[9][10] The protocols described above, particularly the nitro reduction, are central to building the core structure of such molecules. The resulting 3-amino-4-bromobenzoate can undergo further transformations, such as cyclization and coupling reactions, to build the final isoindolinone scaffold.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for the efficient construction of pharmaceutical candidates. Its well-defined reactivity allows for sequential, controlled modifications, providing access to a wide array of complex molecular architectures. The ability to perform SNAr, nitro reduction, and cross-coupling reactions makes it a powerful and versatile tool in the arsenal of any drug development professional. The protocols outlined herein provide a robust foundation for harnessing the synthetic potential of this key building block.

References

Methyl 4-bromo-3-nitrobenzoate: A Versatile Building Block for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

**/

Application Note and Protocols

Introduction

Methyl 4-bromo-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a wide range of agrochemicals.[1] Its structure, featuring a bromine atom, a nitro group, and a methyl ester on a benzene ring, provides multiple reactive sites for strategic molecular elaboration.[1] This trifunctionality allows for a diverse array of chemical transformations, making it an invaluable intermediate for the development of novel herbicides, fungicides, and insecticides.

The bromine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr), enabling the formation of diaryl ethers, a common structural motif in many commercial herbicides.[2][3] The nitro group can be readily reduced to an amine, which then serves as a handle for the introduction of various pharmacophores through amide bond formation or other coupling reactions.[1][4] Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing another avenue for structural modification.[4]

This application note provides a comprehensive overview of the utility of this compound in agrochemical synthesis, including detailed protocols for key transformations and insights into the chemical principles governing its reactivity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 2363-16-8[1]
Molecular Formula C8H6BrNO4[1][5]
Molecular Weight 260.04 g/mol [5]
Appearance White to off-white powder[1]
Melting Point 102-103 °C[1]
Boiling Point 320.9 ± 22.0 °C at 760 mmHg[1]
Density 1.7 ± 0.1 g/cm³[1]
Flash Point 147.9 ± 22.3 °C[1]

Core Synthetic Applications in Agrochemical Development

The strategic positioning of the bromo, nitro, and ester functionalities on the phenyl ring of this compound allows for a series of selective transformations. These reactions are foundational to building the complex molecular architectures required for potent and selective agrochemical activity.

Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Diphenyl Ether Herbicides

The most prominent application of this compound in agrochemical synthesis is its use in the preparation of diphenyl ether intermediates.[6][7][8] The electron-withdrawing nitro group, positioned ortho to the bromine atom, strongly activates the aromatic ring towards nucleophilic attack. This allows for the efficient displacement of the bromide ion by a phenoxide nucleophile, forming a diaryl ether linkage. This reaction is a cornerstone in the synthesis of many protoporphyrinogen oxidase (PPO) inhibiting herbicides.

Causality of Experimental Choices: The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is crucial as it solvates the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion.[9] The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex, the key intermediate in the SNAr mechanism.[3] The use of a base such as potassium carbonate or potassium hydroxide is necessary to deprotonate the phenol, generating the more reactive phenoxide nucleophile.[9]

Workflow for Diphenyl Ether Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product A This compound D Nucleophilic Aromatic Substitution (SNAr) in Polar Aprotic Solvent (e.g., DMSO) A->D B Substituted Phenol B->D C Base (e.g., K2CO3) C->D E Diphenyl Ether Intermediate D->E Formation of diaryl ether linkage

Caption: Workflow for the synthesis of a diphenyl ether intermediate.

Reduction of the Nitro Group and Subsequent Functionalization

The nitro group of the resulting diphenyl ether intermediate can be selectively reduced to an amino group. This transformation opens up a plethora of possibilities for further molecular diversification. The resulting aniline derivative is a key precursor for the synthesis of various agrochemicals through the formation of amides, ureas, sulfonamides, or heterocyclic rings.

Causality of Experimental Choices: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction, often proceeding with high yield and selectivity.[10] Alternative reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid can also be employed, particularly when other reducible functional groups are present that may not be compatible with catalytic hydrogenation. The choice of reducing agent can be critical to the overall success of the synthetic route.

Workflow for Amine Formation and Derivatization:

G cluster_start Starting Material cluster_reaction1 Reduction cluster_product1 Intermediate Product cluster_reaction2 Derivatization cluster_product2 Final Agrochemical A Diphenyl Ether Intermediate (with nitro group) B Nitro Group Reduction (e.g., H2, Pd/C) A->B C Aniline Derivative B->C Formation of amino group D Acylation, Sulfonylation, or Cyclization C->D E Active Agrochemical Ingredient D->E Introduction of desired pharmacophore

Caption: Workflow for the reduction of the nitro group and subsequent derivatization.

Detailed Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of agrochemical intermediates. These protocols are based on established chemical principles and analogous procedures found in the scientific literature.[6][9]

Protocol 1: Synthesis of Methyl 3-nitro-4-(4-chlorophenoxy)benzoate (A Diphenyl Ether Intermediate)

Objective: To synthesize a diphenyl ether intermediate via nucleophilic aromatic substitution.

Materials:

  • This compound

  • 4-Chlorophenol

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-chlorophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMSO to the flask to achieve a concentration of the starting benzoate of approximately 0.5 M.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and toluene.

  • Separate the organic layer. Extract the aqueous layer with toluene (2x).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired methyl 3-nitro-4-(4-chlorophenoxy)benzoate.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values if available.

Protocol 2: Reduction of Methyl 3-nitro-4-(4-chlorophenoxy)benzoate to Methyl 3-amino-4-(4-chlorophenoxy)benzoate

Objective: To reduce the nitro group of the diphenyl ether intermediate to an amino group.

Materials:

  • Methyl 3-nitro-4-(4-chlorophenoxy)benzoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H2)

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve methyl 3-nitro-4-(4-chlorophenoxy)benzoate (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

  • Place the flask on a Parr shaker or other suitable hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is usually complete when hydrogen uptake ceases.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude methyl 3-amino-4-(4-chlorophenoxy)benzoate.

  • The product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Self-Validation: The successful reduction of the nitro group can be confirmed by the disappearance of the characteristic NO2 stretching bands in the IR spectrum and the appearance of NH2 stretching bands. 1H NMR will show a significant upfield shift of the aromatic protons and the appearance of a broad singlet corresponding to the amino protons.

Conclusion

This compound is a strategically designed building block that offers a powerful platform for the synthesis of diverse and complex agrochemicals. Its inherent reactivity, governed by the interplay of its bromo, nitro, and ester functional groups, allows for the efficient construction of key structural motifs, such as the diphenyl ether linkage, which is prevalent in a number of commercial herbicides. The protocols and workflows presented in this application note highlight the practical utility of this versatile intermediate and provide a solid foundation for researchers and scientists in the agrochemical industry to develop novel and effective crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-3-nitrobenzoate (CAS 2363-16-8). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Section 1: Foundational Knowledge & Core Protocol

This section covers the fundamental principles of the synthesis and provides a baseline experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a classic electrophilic aromatic substitution (EAS), specifically the nitration of Methyl 4-bromobenzoate. The reaction utilizes a nitrating mixture, typically concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), to generate the highly electrophilic nitronium ion (NO₂⁺) in situ.[1][2] This electrophile then attacks the electron-rich aromatic ring of the substrate.

Q2: What are the directing effects of the substituents on the starting material?

The starting material, Methyl 4-bromobenzoate, has two substituents whose directing effects work in concert to favor the desired product:

  • Bromo (-Br) group (at C4): This is a deactivating, ortho-, para-director.

  • Methyl Ester (-COOCH₃) group (at C1): This is a strongly deactivating, meta-director.

The nitro group (NO₂) is directed to the C3 position, which is ortho to the bromo group and meta to the methyl ester group. This alignment of directing effects makes the formation of the 3-nitro isomer the major product. Formation of the 2-nitro isomer is sterically hindered by the adjacent, bulky methyl ester group.

Q3: Why is concentrated sulfuric acid essential in this reaction?

Concentrated sulfuric acid serves two critical roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to form the powerful electrophile, the nitronium ion (NO₂⁺).[2][3] Second, it acts as a dehydrating agent, consuming the water produced during the reaction. Water can inhibit the reaction by interfering with the formation of the nitronium ion.[4]

Q4: What is a typical expected yield for this synthesis?

Under well-controlled laboratory conditions, yields for the nitration of deactivated esters like methyl benzoate can range from 60% to 85%.[5] Yields for this compound should fall within a similar range, though variations will occur based on reaction scale, purity of reagents, and adherence to protocol.

Core Experimental Protocol

This protocol is a standard method for the nitration of Methyl 4-bromobenzoate on a laboratory scale.

Materials:

  • Methyl 4-bromobenzoate

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Methanol or Ethanol for recrystallization

  • Deionized Water

  • Ice

Step-by-Step Methodology:

  • Substrate Dissolution: In a round-bottom flask equipped with a magnetic stirrer, carefully add Methyl 4-bromobenzoate to a predetermined volume of concentrated sulfuric acid. Stir the mixture until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. It is crucial to maintain this low temperature throughout the addition of the nitrating mixture.[6]

  • Preparation of Nitrating Mixture: In a separate flask, cool both concentrated nitric acid and concentrated sulfuric acid in an ice bath. Slowly and carefully add the sulfuric acid to the nitric acid with gentle swirling. Safety Note: Always add acid to acid or acid to water slowly; never the reverse. This nitrating mixture is highly corrosive.[7]

  • Controlled Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of Methyl 4-bromobenzoate. The rate of addition should be controlled to ensure the internal reaction temperature does not exceed 10 °C.[8] A temperature rise indicates the reaction is proceeding too quickly, which can lead to side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 15-30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) by spotting a quenched sample of the reaction mixture against the starting material.[9]

  • Quenching: Carefully pour the reaction mixture over a beaker of crushed ice with stirring. The crude product should precipitate as a solid.[3][7]

  • Isolation: Isolate the solid product by vacuum filtration. Wash the crude product thoroughly with cold deionized water to remove residual acids, followed by a wash with a small amount of ice-cold methanol or ethanol to remove some impurities.[3]

  • Purification: Purify the crude product by recrystallization. Ethanol, methanol, or a mixture of ethanol and water are suitable solvents.[6][7][10] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point (literature: 102-103 °C) and acquiring NMR spectra.[11]

Section 2: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Problem Area 1: Low Yield or No Reaction

Q: My final yield is significantly lower than expected. What are the likely causes?

Several factors can contribute to low yield. Use the following logic to diagnose the issue.

LowYield_Troubleshooting cluster_tlc TLC Analysis cluster_causes Potential Causes & Solutions start Low Yield Observed check_tlc Analyze TLC of Crude Product start->check_tlc tlc_sm Significant Starting Material (SM) Spot? check_tlc->tlc_sm tlc_streaking Streaking or Many Undefined Spots? check_tlc->tlc_streaking tlc_faint Faint Product Spot, Little SM? check_tlc->tlc_faint cause1 Incomplete Reaction: - Insufficient reaction time - Temperature too low - Inactive nitrating agent tlc_sm->cause1 Yes cause2 Decomposition: - Temperature too high - Addition of nitrating  mixture was too fast tlc_streaking->cause2 Yes cause3 Work-up Loss: - Product soluble in wash - Incomplete precipitation - Mechanical loss tlc_faint->cause3 Yes

References

Technical Support Center: Purification of Methyl 4-bromo-3-nitrobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Methyl 4-bromo-3-nitrobenzoate via recrystallization. Here, you will find troubleshooting advice and frequently asked questions designed to address common and complex challenges encountered during this critical purification technique.

I. Understanding the Compound: Key Properties

Before initiating any purification, a thorough understanding of the compound's physical and chemical properties is paramount. This knowledge informs solvent selection and the overall recrystallization strategy.

This compound (C₈H₆BrNO₄) is a white to off-white crystalline powder.[1][2] Key physical properties are summarized in the table below.

PropertyValueSource
Molecular Weight260.04 g/mol [3]
Melting Point102-105 °C[1][2]
Boiling Point320.9 ± 22.0 °C[1]
AppearanceWhite to off-white powder/crystal[1][2]
Purity (Typical)>98.0%[1][2]

II. Recrystallization Workflow: A Visual Guide

The following diagram illustrates the fundamental steps of a single-solvent recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid + Minimum Hot Solvent B All Solid Dissolved A->B Heat & Stir C Hot Gravity Filtration B->C Insoluble Impurities Present D Slow Cooling to Room Temp B->D C->D E Ice Bath Cooling D->E Further Yield F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystals H->I

Caption: General workflow for single-solvent recrystallization.

III. Frequently Asked Questions (FAQs)

This section addresses common queries and issues that arise during the recrystallization of this compound.

Q1: What is the best solvent for recrystallizing this compound?

A1: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] For this compound, methanol has been reported as a suitable solvent.[6] Ethanol or a mixture of ethanol and water can also be effective, particularly for related nitrobenzoate compounds.[7][8] The choice of solvent is critical and should be based on small-scale solubility tests.[5]

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: This issue can arise from a few factors. First, ensure you are using a minimal amount of hot solvent and adding it portion-wise.[9] If the solid still doesn't dissolve, you may have insoluble impurities. In this case, you will need to perform a hot gravity filtration to remove them.[10][11] It is also possible that the chosen solvent is not appropriate for your compound.[12]

Q3: No crystals are forming upon cooling. What went wrong?

A3: The most common reason for the failure of crystal formation is using too much solvent.[13] To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[14][15] If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[13][16]

Q4: The product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[17] This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[13] To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[13][14] Using a different solvent with a lower boiling point may also be necessary.[14]

Q5: My recrystallized product is still impure. What are the next steps?

A5: If your product remains impure after one recrystallization, a second recrystallization may be necessary. Ensure that you are allowing for slow crystal growth, as rapid cooling can trap impurities within the crystal lattice.[4] Also, make sure to wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[18][19]

IV. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting complex recrystallization problems.

Troubleshooting_Guide cluster_no_crystals No Crystal Formation cluster_oiling_out Product 'Oils Out' cluster_low_yield Low Yield cluster_impure_product Impure Product Start Problem Encountered A1 Too much solvent used? Start->A1 A2 Solution is supersaturated? Start->A2 B1 Cooling too rapid? Start->B1 B2 Inappropriate solvent? Start->B2 C1 Too much solvent used? Start->C1 C2 Premature crystallization during hot filtration? Start->C2 D1 Crystals cooled too quickly? Start->D1 D2 Ineffective washing? Start->D2 S1 Solution: Evaporate excess solvent and re-cool. A1->S1 S2 Solution: Scratch flask or add seed crystal. A2->S2 S3 Solution: Reheat, add more solvent, cool slowly. B1->S3 S4 Solution: Choose a solvent with a lower boiling point. B2->S4 S5 Solution: Concentrate mother liquor for a second crop. C1->S5 S6 Solution: Pre-heat funnel and use a stemless funnel. C2->S6 S7 Solution: Re-recrystallize with slower cooling. D1->S7 S8 Solution: Wash with fresh, ice-cold solvent. D2->S8

Caption: Decision tree for troubleshooting common recrystallization issues.

V. Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step methodology for the purification of this compound using methanol.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of methanol. Observe the solubility at room temperature. Heat the test tube in a warm water bath to determine if the solid dissolves at an elevated temperature.[12]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture on a hot plate.[18] Add more hot methanol dropwise until the solid just dissolves.[18]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[10][20] Pre-heat a stemless funnel and a receiving Erlenmeyer flask containing a small amount of boiling methanol on the hot plate.[21] Place a fluted filter paper in the funnel and pour the hot solution through it.[21]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[18]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering impurities.[18][22]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on for a few minutes.[22] For complete drying, the crystals can be placed in a desiccator.[19]

VI. References

  • Vertex AI Search. (n.d.). Exploring this compound: A Key Intermediate in Organic Synthesis. Retrieved January 6, 2026.

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved January 6, 2026, from --INVALID-LINK--

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved January 6, 2026, from --INVALID-LINK--

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

  • Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. Retrieved January 6, 2026, from --INVALID-LINK--

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved January 6, 2026, from --INVALID-LINK--

  • Benchchem. (2025, December). Technical Support Center: Optimizing Recrystallization and Purification. Retrieved January 6, 2026, from --INVALID-LINK--

  • Coconote. (2025, August 26). Recrystallization Process Overview. Retrieved January 6, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from --INVALID-LINK--

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved January 6, 2026, from --INVALID-LINK--

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved January 6, 2026, from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. Retrieved January 6, 2026, from --INVALID-LINK--

  • Safrole. (n.d.). Recrystallization and hot filtration. Retrieved January 6, 2026, from --INVALID-LINK--

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 6, 2026, from --INVALID-LINK--

  • CUNY. (2025, Spring). Purification by Recrystallization. Baruch College - CHM 1004 - Fundamentals of Chemistry Labs Techniques. Retrieved January 6, 2026, from --INVALID-LINK--

  • University of California, Berkeley. (n.d.). recrystallization.pdf. Retrieved January 6, 2026, from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Hot gravity filtration | Resource. RSC Education. Retrieved January 6, 2026, from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 6, 2026, from --INVALID-LINK--

  • Kyoto University. (n.d.). Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments. Retrieved January 6, 2026, from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved January 6, 2026, from --INVALID-LINK--

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved January 6, 2026, from --INVALID-LINK--

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 2363-16-8. Retrieved January 6, 2026, from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). Unlocking Chemical Potential: A Deep Dive into this compound Properties and Applications. Retrieved January 6, 2026, from --INVALID-LINK--

  • ChemicalBook. (2025, July 14). This compound | 2363-16-8. Retrieved January 6, 2026, from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. RSC Education. Retrieved January 6, 2026, from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. Retrieved January 6, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound | 2363-16-8. Retrieved January 6, 2026, from --INVALID-LINK--

  • LookChem. (n.d.). This compound. Retrieved January 6, 2026, from --INVALID-LINK--

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 2363-16-8 | SCBT. Retrieved January 6, 2026, from --INVALID-LINK--

  • ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved January 6, 2026, from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-3-nitrobenzoate (CAS 2363-16-8). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and safety in your work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The process involves the nitration of methyl 4-bromobenzoate. The core mechanism unfolds in two primary stages:

  • Formation of the Electrophile: Concentrated sulfuric acid (H₂SO₄) protonates concentrated nitric acid (HNO₃). This protonated nitric acid is unstable and loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][3] This ion is the active agent that attacks the aromatic ring.

  • Electrophilic Attack: The electron-rich π system of the methyl 4-bromobenzoate ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base in the reaction mixture (typically HSO₄⁻ or water) then removes a proton from the carbon atom bonded to the nitro group, restoring the ring's aromaticity and yielding the final product.[3]

The regioselectivity of this reaction is governed by the existing substituents on the benzene ring. The bromine atom is an ortho-, para-director, while the methyl ester group (-COOCH₃) is a meta-director. The bromine directs the incoming nitro group to the ortho position (position 3), and the ester group also directs it to the meta position (position 3). This alignment of directing effects strongly favors the formation of the desired 3-nitro isomer.[4][5]

Q2: Why is a mixture of concentrated sulfuric and nitric acids required? Can I use nitric acid alone?

While nitric acid is the source of the nitro group, it is not a sufficiently strong electrophile to react efficiently with the deactivated aromatic ring of methyl 4-bromobenzoate.[1] The addition of a stronger acid, like concentrated sulfuric acid, is crucial. Sulfuric acid acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly reactive nitronium ion (NO₂⁺).[1][2] Using nitric acid alone would result in a significantly slower reaction rate and a much lower yield, if the reaction proceeds at all.

Q3: What are the critical safety precautions to consider during this nitration?

This reaction demands strict adherence to safety protocols due to the use of highly corrosive and reactive acids.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: All operations must be conducted in a certified chemical fume hood to avoid inhaling toxic nitrogen oxide gases that may be produced.

  • Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents.[6][7] They can cause severe burns upon contact with skin. Always add the acid slowly and carefully. When preparing the nitrating mixture, always add the sulfuric acid to the nitric acid slowly while cooling , as the mixing process is highly exothermic.

  • Temperature Control: The reaction is highly exothermic.[8] Failure to control the temperature can lead to a runaway reaction, resulting in the formation of dangerous byproducts and a potential explosion hazard. An ice bath is essential for maintaining the recommended temperature range.[7]

  • Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice.[6][7] Never add water directly to the concentrated acid mixture, as this can cause violent splashing.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Causes Solutions & Explanations
Low or No Product Yield 1. Inadequate Nitrating Agent: Insufficient formation of the nitronium ion. 2. Low Reaction Temperature: The reaction rate is too slow. 3. Impure Starting Materials: Contaminants in the methyl 4-bromobenzoate can interfere with the reaction. 4. Loss during Workup: Product may be lost during filtration or transfer steps.1. Ensure you are using concentrated acids (typically 70% HNO₃ and 98% H₂SO₄). The ratio of H₂SO₄ to HNO₃ is also critical; a 1:1 to 2:1 volumetric ratio is common.[9] 2. While initial cooling is crucial, after the addition of the nitrating mixture, the reaction may need to be stirred at room temperature for a period to ensure completion.[6] Monitor the reaction by TLC. 3. Use starting material of high purity (≥98%). Recrystallize or purify the starting material if necessary. 4. Ensure complete precipitation by allowing the ice to fully melt before filtration. Wash the collected solid with ice-cold water to minimize dissolution of the product.[7]
Formation of Multiple Isomers or Byproducts (Visible on TLC) 1. Poor Temperature Control: Higher temperatures can overcome the activation energy barriers for the formation of other isomers (e.g., 2-nitro). 2. Incorrect Acid Ratio: An improper ratio of acids can affect the concentration of the nitronium ion and lead to side reactions. 3. Di-nitration: Although the ring is deactivated, harsh conditions (high temperature, excess nitrating agent) could potentially lead to a second nitration.[2][10]1. Maintain the reaction temperature strictly below 10°C, ideally between 0-5°C, during the addition of the nitrating mixture.[7] Use a properly prepared ice-water bath for efficient heat transfer.[8] 2. Carefully measure and use the recommended volumes/ratios of the acids as specified in a validated protocol. 3. Use stoichiometric amounts of the nitrating agent and avoid excessive reaction times or temperatures.
Product is an Oil and Fails to Solidify 1. Presence of Impurities: Isomeric impurities or unreacted starting material can act as a eutectic mixture, lowering the melting point. 2. Incomplete Removal of Solvent/Acid: Residual solvent from workup or trapped acid can prevent crystallization.1. Purify the crude product via recrystallization. A common solvent system is an ethanol/water mixture.[7][11] The oily product should be dissolved in a minimal amount of hot ethanol, followed by the slow addition of water until turbidity persists. Cooling this mixture should induce crystallization. 2. Ensure the product is thoroughly washed with cold water during filtration to remove residual acids. Dry the product thoroughly under vacuum.
Reaction Becomes Uncontrollable or Too Vigorous 1. Addition of Nitrating Mixture is Too Rapid: This leads to a rapid buildup of heat. 2. Inadequate Cooling: The ice bath is not making sufficient contact or is not cold enough.1. Add the pre-cooled nitrating mixture dropwise over a prolonged period (e.g., 15-20 minutes) with vigorous stirring to ensure even heat distribution.[7] 2. Ensure the reaction flask is well-immersed in an ice-water slurry (not just ice cubes) for maximum surface area contact and efficient cooling.[8]

Experimental Protocols & Visualizations

Workflow for Synthesis and Purification

The overall process involves careful preparation of the nitrating agent, a controlled reaction, and subsequent purification to obtain the final product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Methyl 4-bromobenzoate in H₂SO₄ cool_start Cool Starting Material (0-5°C) start->cool_start nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool_mix Cool Nitrating Mixture (0-5°C) nitrating_mix->cool_mix add_mix Slow, Dropwise Addition of Nitrating Mixture cool_start->add_mix cool_mix->add_mix react Stir at 0-5°C, then at Room Temp add_mix->react quench Pour onto Crushed Ice react->quench filter Vacuum Filtration quench->filter wash Wash with Cold H₂O filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Under Vacuum recrystallize->dry product Pure this compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from standard laboratory procedures for aromatic nitration and should be performed with all necessary safety precautions.[6][7]

Materials:

  • Methyl 4-bromobenzoate

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • In a 100 mL conical flask, dissolve 2.0 g of methyl 4-bromobenzoate in 4 mL of concentrated sulfuric acid. Swirl gently to mix.

  • Cool this mixture in an ice-water bath until the temperature is between 0-5°C.

  • In a separate dry test tube, carefully prepare the nitrating mixture by adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid. Perform this addition slowly and while cooling the test tube in the ice bath.

  • Using a dropping pipette, add the chilled nitrating mixture dropwise to the stirring solution of methyl 4-bromobenzoate over approximately 15 minutes. Ensure the reaction temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.

  • Remove the flask from the ice bath and let it stand at room temperature for 15 minutes to allow the reaction to go to completion.

  • In a 250 mL beaker, place approximately 20-30 g of crushed ice. Carefully and slowly pour the reaction mixture onto the ice while stirring. A solid precipitate should form.

  • Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter paper with two portions of ice-cold deionized water to remove residual acids.

Purification by Recrystallization
  • Transfer the crude solid to a small conical flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

  • If the solution remains cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry under vacuum.

  • The expected product is a white to off-white powder with a melting point of 102-103°C.[12]

Reaction Mechanism Visualization

This diagram illustrates the key steps in the electrophilic aromatic substitution.

Nitration_Mechanism cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack & Resonance cluster_step3 Step 3: Deprotonation & Aromatization HNO₃ HNO₃ H₂O-NO₂⁺ H₂O⁺-NO₂ HNO₃->H₂O-NO₂⁺ + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ NO₂⁺ NO₂⁺ (Nitronium Ion) H₂O-NO₂⁺->NO₂⁺ - H₂O H₂O H₂O Start_Ring Methyl 4-bromobenzoate Sigma_Complex Sigma Complex (Resonance Stabilized) Start_Ring->Sigma_Complex + NO₂⁺ Sigma_Complex_2 Sigma Complex NO₂⁺_reac NO₂⁺ Final_Product This compound HSO₄⁻_reac HSO₄⁻ H₂SO₄_regen H₂SO₄ (regenerated) Sigma_Complex_2->Final_Product + HSO₄⁻ - H₂SO₄

Caption: Mechanism of electrophilic nitration of methyl 4-bromobenzoate.

References

Technical Support Center: Purity and Analysis of Methyl 4-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 4-bromo-3-nitrobenzoate (CAS No. 2363-16-8). This document serves as a resource for researchers, chemists, and quality control professionals who utilize this critical intermediate in their work. Ensuring the purity of this reagent is paramount for the success of subsequent synthetic steps and the quality of the final product.

This guide is structured in a question-and-answer format to directly address the most common challenges and inquiries related to impurities, their formation, detection, and removal.

Troubleshooting Guide & Frequently Asked Questions

Q1: I've just completed the synthesis of this compound, and my initial analysis shows a low melting point and questionable purity. What are the most probable impurities?

When synthesizing this compound, typically via electrophilic nitration of Methyl 4-bromobenzoate, several process-related impurities can arise. The presence of these impurities can lead to a depressed and broad melting point range (literature value: 102-105 °C) and introduce complications in downstream reactions.[1]

The most common impurities to suspect are:

  • Unreacted Starting Material: Methyl 4-bromobenzoate.

  • Isomeric Byproducts: Primarily Methyl 4-bromo-2-nitrobenzoate.

  • Over-Nitrated Species: Methyl 4-bromo-3,5-dinitrobenzoate.

  • Hydrolysis Product: 4-bromo-3-nitrobenzoic acid.

  • Residual Reagents: Traces of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Q2: Can you explain the chemical basis for the formation of the isomeric byproduct, Methyl 4-bromo-2-nitrobenzoate?

The formation of isomers is a direct consequence of the principles of electrophilic aromatic substitution. The starting material, Methyl 4-bromobenzoate, has two substituents on the benzene ring, each directing the incoming electrophile (the nitronium ion, NO₂⁺).

  • Carbomethoxy Group (-COOCH₃): This is an electron-withdrawing group and acts as a meta-director.[2]

  • Bromo Group (-Br): This is a deactivating group but is an ortho, para-director.[3]

The two groups exert competing influences. The primary site of nitration is the 3-position, which is ortho to the bromine and meta to the carbomethoxy group. This position is the most activated (or least deactivated) and leads to the desired product. However, a smaller amount of substitution occurs at the 2-position, which is also ortho to the bromine atom, resulting in the Methyl 4-bromo-2-nitrobenzoate isomer.[4]

The diagram below illustrates the formation pathway of the desired product and the main isomeric impurity.

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Products SM Methyl 4-bromobenzoate Nitration Nitration (HNO₃ / H₂SO₄) SM->Nitration Product This compound (Major Product) Nitration->Product Favored Pathway (meta to -COOCH₃, ortho to -Br) Isomer Methyl 4-bromo-2-nitrobenzoate (Isomeric Impurity) Nitration->Isomer Minor Pathway (ortho to -Br)

Caption: Formation of this compound and its primary isomer.

Q3: My analytical data shows significant amounts of unreacted starting material. How can I drive the reaction to completion?

The presence of unreacted Methyl 4-bromobenzoate is typically due to suboptimal reaction conditions. Consider the following adjustments:

  • Temperature Control: The nitration of methyl benzoate analogues is exothermic. It is critical to maintain the recommended temperature range (often 5–15 °C) during the addition of the nitrating mixture.[5] Letting the temperature rise significantly can increase the rate of side reactions and decomposition, while insufficient temperature may slow the reaction rate.

  • Reaction Time: After adding the nitrating agents, ensure the reaction is stirred for a sufficient period (e.g., 15-30 minutes) before quenching to allow for complete conversion.[5]

  • Reagent Stoichiometry: Ensure a slight molar excess of nitric acid is used. The sulfuric acid acts as a catalyst to generate the nitronium ion electrophile; its concentration and ratio to nitric acid are crucial for the reactivity of the mixture.[4] Water can inhibit the reaction, so using concentrated acids is essential.[4]

Q4: I suspect my product has partially hydrolyzed to 4-bromo-3-nitrobenzoic acid. How can I confirm this and purify my product?

Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur if excess water is present during the reaction or workup, particularly under non-neutral pH conditions.

Detection:

  • HPLC: The carboxylic acid is more polar than the ester and will have a significantly shorter retention time on a reverse-phase column (e.g., C18).

  • Titrimetry: An acid-base titration can quantify the acidic impurity.[6]

  • IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) that is absent in the pure ester.

Removal Protocol (Aqueous Wash):

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The acidic impurity will react to form the water-soluble sodium salt and move to the aqueous layer. You may observe effervescence (CO₂ evolution).

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

This procedure effectively removes the acidic impurity before final purification by recrystallization.[7]

Q5: What are the best analytical techniques for a definitive purity assessment of my final product?

A multi-method approach is often best for robust purity analysis. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are industry-standard methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between stationary and mobile phases, with UV detection.[6]Signal intensity is directly proportional to the number of nuclei; purity is determined relative to a certified internal standard.[6]Separation of volatile compounds followed by mass-based detection and identification.
Best For Quantifying known and unknown impurities, especially isomers and starting materials. Excellent for routine quality control.Determining absolute purity without needing a specific standard for the analyte itself. Highly accurate and precise.[8]Identifying and quantifying volatile or semi-volatile impurities. May require derivatization for non-volatile compounds.[8]
Selectivity HighHighVery High (with mass spectrometry)
Sensitivity High (ppm levels)Moderate (typically >0.1%)Very High (ppb levels possible)
Limitations Requires reference standards for accurate quantification of specific impurities.Lower sensitivity compared to HPLC/GC-MS; requires a high-field NMR spectrometer.The compound must be thermally stable and sufficiently volatile.

Table 1. Comparison of Key Analytical Methods for Purity Assessment.

Q6: What is the most reliable method for purifying my crude product to >98% purity?

Recrystallization is the most effective and common method for purifying crude this compound.[4] The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution. Washing with a cold solvent can also be effective at removing more soluble impurities like the ortho isomer.[5]

Detailed Protocol: Recrystallization from Methanol

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot methanol to just dissolve the solid completely. Using an excessive amount of solvent will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. The final product should be a white to off-white powder.[1]

The workflow below outlines the complete purification and analysis process.

Caption: General workflow for the purification and analysis of this compound.

References

Troubleshooting low yield in 4-bromo-3-nitrobenzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-bromo-3-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific electrophilic aromatic substitution reaction. Here, we will dissect the common pitfalls, explain the underlying chemical principles, and provide actionable troubleshooting steps to enhance your synthetic outcomes.

Initial Diagnosis: Why is My Yield Low?

Low yield in the nitration of 4-bromobenzoic acid is a frequent issue that can often be traced back to a few critical areas of the experimental protocol. Before diving into specific FAQs, let's diagnose the potential root cause. The synthesis involves the reaction of 4-bromobenzoic acid with a nitrating mixture, typically concentrated nitric and sulfuric acids.[1] The directing effects of the substituents determine the position of the incoming nitro group; the carboxylic acid group is a meta-director, while the bromine atom is an ortho-, para-director.[2][3] This combination of effects favors the formation of the desired 4-bromo-3-nitrobenzoic acid. However, several factors can disrupt this process.

Core Reaction Mechanism & Directing Effects

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between nitric acid and sulfuric acid.[4][5][6] The aromatic ring of 4-bromobenzoic acid then attacks this electrophile. The carboxyl group (-COOH) is an electron-withdrawing group and deactivates the ring, directing incoming electrophiles to the meta position.[7] The bromine (-Br) is also deactivating but directs to the ortho and para positions.[2][3] The position meta to the carboxyl group and ortho to the bromine group is the C3 position, making it the most favorable site for nitration.

Troubleshooting FAQs

Here are some common questions and issues that arise during the synthesis of 4-bromo-3-nitrobenzoic acid.

Question 1: My reaction resulted in a very low yield, or I recovered mostly unreacted starting material. What went wrong?

Answer: This is one of the most common issues and typically points to problems with reaction conditions or reagent quality.

Possible Causes & Solutions:

  • Inadequate Temperature Control: The nitration of aromatic compounds is highly exothermic. If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can promote the formation of side products and dinitration.[8]

    • Solution: Maintain a strict temperature range, typically between 0-15°C, throughout the addition of the nitrating agent.[9] Use an ice-salt bath for more efficient cooling.[10]

  • Improper Reagent Addition: Adding the nitrating mixture too quickly can cause localized overheating, leading to side reactions.

    • Solution: The nitrating mixture should be added dropwise with vigorous stirring to ensure even heat distribution and a controlled reaction rate.[8]

  • Purity of Starting Materials: Impurities in the 4-bromobenzoic acid can interfere with the reaction.

    • Solution: Ensure your starting material is pure and dry. If necessary, recrystallize the 4-bromobenzoic acid before use.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). After adding the nitrating agent, allow the mixture to stir for an additional 10-15 minutes in the cold bath.[10]

Question 2: I'm observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for 4-bromo-3-nitrobenzoic acid?

Answer: The formation of multiple products suggests issues with regioselectivity or over-reaction (dinitration).

Possible Causes & Solutions:

  • Incorrect Reaction Temperature: As mentioned, high temperatures can lead to the formation of undesired isomers. While the 3-nitro isomer is favored, deviations in temperature can reduce this selectivity.[10]

    • Solution: Strict adherence to the recommended temperature range (0-15°C) is crucial for maximizing the yield of the desired product.[9]

  • Incorrect Stoichiometry: Using an excessive amount of nitric acid can lead to the formation of dinitrated byproducts.

    • Solution: Carefully control the stoichiometry of your reagents. Use a slight excess of nitric acid, but avoid large excesses.

ParameterStandard ProtocolOptimized for High Selectivity
Temperature 0-20°C0-10°C
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Dropwise addition of a pre-chilled mixture
Reaction Time 30-60 minutesMonitor by TLC until starting material is consumed
Question 3: My final product is difficult to purify. What are the recommended purification methods?

Answer: The most common method for purifying 4-bromo-3-nitrobenzoic acid is recrystallization.

Effective Purification Steps:

  • Quenching: After the reaction is complete, the mixture is typically poured over crushed ice and water to precipitate the crude product.[9][10]

  • Filtration and Washing: The precipitated solid should be collected by suction filtration and washed thoroughly with cold water to remove any residual acids.[9]

  • Recrystallization:

    • Solvent Selection: Ethanol is a commonly used solvent for recrystallization.[8] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is key to obtaining pure crystals, as rapid cooling can trap impurities.[8]

    • Washing: After filtering the recrystallized product, wash the crystals with a small amount of cold solvent to remove any remaining impurities on the surface.[8]

Question 4: How can I confirm the identity and purity of my synthesized product?

Answer: A combination of physical and spectroscopic methods should be used.

  • Melting Point: A sharp melting point close to the literature value (around 202-205°C) is a good indicator of purity.[9]

  • Spectroscopy:

    • ¹H NMR & ¹³C NMR: These techniques will confirm the structure of the compound. For 4-bromo-3-nitrobenzoic acid, you would expect to see distinct signals for the aromatic protons and carbons, with splitting patterns consistent with the substitution pattern.

    • IR Spectroscopy: Look for characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the N-O stretches of the nitro group.

  • Chromatography: TLC can be used to assess the purity of the product. A single spot on the TLC plate (using an appropriate solvent system) suggests a high degree of purity.

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Reaction Pathway

G cluster_reagents Reagent Preparation cluster_reaction Main Reaction HNO3 Nitric Acid NO2_plus Nitronium Ion (NO₂⁺) Electrophile HNO3->NO2_plus + H₂SO₄ (Protonation & Dehydration) H2SO4 Sulfuric Acid H2SO4->NO2_plus StartMat 4-Bromobenzoic Acid Intermediate Sigma Complex (Carbocation Intermediate) StartMat->Intermediate + NO₂⁺ (Electrophilic Attack) Product 4-Bromo-3-nitrobenzoic Acid Intermediate->Product - H⁺ (Deprotonation)

Caption: The reaction pathway for the nitration of 4-bromobenzoic acid.

Troubleshooting Flowchart

G start Low Yield Observed check_sm Check TLC: Unreacted Starting Material? start->check_sm check_side_products Check TLC/NMR: Multiple Products? check_sm->check_side_products No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_rxn Side Reactions Occurred check_side_products->side_rxn Yes purification_issue Purification Loss check_side_products->purification_issue No sol_incomplete Solutions: - Increase reaction time - Check reagent purity - Ensure proper temp (0-15°C) incomplete_rxn->sol_incomplete sol_side Solutions: - Maintain temp strictly (0-10°C) - Slow, dropwise addition of nitrating agent - Verify stoichiometry side_rxn->sol_side sol_purification Solutions: - Recrystallize from appropriate solvent (e.g., Ethanol) - Ensure slow cooling - Wash crystals with cold solvent purification_issue->sol_purification

Caption: A logical flowchart for troubleshooting low yield issues.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of 4-bromo-3-nitrobenzoic acid.

Materials:

  • 4-bromobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath (to 0°C or less), carefully and slowly add a stoichiometric amount of concentrated nitric acid to a measured volume of concentrated sulfuric acid. Keep this mixture cold.[10]

  • Reaction Setup: In a separate, larger beaker or round-bottom flask, dissolve the 4-bromobenzoic acid in concentrated sulfuric acid. Cool this mixture to 0°C in an ice-salt bath. The mixture may become paste-like.[10]

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 4-bromobenzoic acid. Use a thermometer to monitor the internal temperature and ensure it does not exceed 15°C (ideally, keep it below 10°C).[9]

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion. Monitor by TLC if possible.

  • Quenching and Isolation: Pour the reaction mixture slowly and carefully over a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.[9][10]

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying and Recrystallization: Air-dry the crude product. For further purification, recrystallize from a suitable solvent like ethanol.

By carefully controlling the reaction parameters and following these troubleshooting guidelines, you can significantly improve the yield and purity of your 4-bromo-3-nitrobenzoic acid synthesis.

References

Technical Support Center: Purification of Methyl 4-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 4-bromo-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the presence of isomeric impurities in their synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you achieve the desired purity of your target compound.

Understanding the Challenge: Isomer Formation

The synthesis of this compound, a key intermediate in many pharmaceutical and fine chemical syntheses, typically proceeds via the electrophilic nitration of methyl 4-bromobenzoate.[1][2][3] The directing effects of the substituents on the benzene ring—the ortho-, para-directing bromine atom and the meta-directing methyl ester group—govern the regioselectivity of this reaction.

While the desired product, this compound, is the major isomer formed, the reaction conditions can lead to the formation of undesired isomeric byproducts. The most common of these is Methyl 4-bromo-2-nitrobenzoate , arising from nitration at the sterically less hindered position ortho to the bromine. The formation of other isomers is also possible, though typically in smaller amounts. The presence of these impurities can complicate downstream applications and necessitate robust purification strategies.

Below is a diagram illustrating the formation of the desired product and a key isomeric byproduct.

G cluster_start Starting Material cluster_reaction Nitration (HNO₃/H₂SO₄) cluster_products Products start Methyl 4-bromobenzoate reaction start->reaction product_major This compound (Major Product) reaction->product_major Favored product_minor Methyl 4-bromo-2-nitrobenzoate (Key Isomeric Impurity) reaction->product_minor Less Favored G A Dissolve crude product in minimal hot ethanol B Add hot water dropwise until cloudy A->B C Add a few drops of hot ethanol to clarify B->C D Cool slowly to room temperature C->D E Cool in ice bath D->E F Filter and wash crystals E->F G Dry purified product F->G G cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation prep_column Pack silica gel column load Load sample onto column prep_column->load prep_sample Adsorb crude product onto silica gel prep_sample->load elute Elute with hexane/ethyl acetate gradient load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evap Evaporate solvent combine->evap

References

Technical Support Center: Esterification of 4-Bromo-3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 4-bromo-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging but versatile substrate. Here, we will address common issues, explain the underlying chemical principles driving side reactions, and provide robust, field-tested protocols to help you achieve optimal results in your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of 4-bromo-3-nitrobenzoic acid considered challenging?

The difficulty arises from the electronic properties of the starting material. The benzoic acid ring is substituted with two strong electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a bromine atom (-Br). These groups deactivate the carboxyl group, making it less nucleophilic and slowing down the rate of traditional acid-catalyzed esterification methods like the Fischer-Speier reaction.[1] Furthermore, these EWGs activate the aromatic ring towards nucleophilic attack, opening the door for specific side reactions.

Q2: What are the most common methods for esterifying this acid?

Three primary methods are typically considered, each with distinct advantages and disadvantages for this specific substrate.

MethodActivating Agent / CatalystKey AdvantagesKey Disadvantages for this Substrate
Fischer-Speier Esterification Strong Brønsted acid (e.g., H₂SO₄, p-TsOH)[2][3]Simple, inexpensive reagents; uses the alcohol as the solvent to drive equilibrium.[4][5]Slow reaction rate due to deactivated carboxylic acid; requires high temperatures and long reaction times, which can promote side reactions.[6]
Steglich Esterification DCC or EDC (carbodiimide coupling agent) + DMAP (catalyst)[7][8]Mild reaction conditions (often room temperature)[8]; highly effective for sterically hindered or deactivated acids.[7][9]Stoichiometric urea byproduct can complicate purification; reagents are more expensive.
Alkyl Halide Alkylation A base (e.g., K₂CO₃, Cs₂CO₃) + an alkyl halide (e.g., CH₃I)[5]Avoids acidic conditions and water formation; useful if the substrate is acid-sensitive.[5]Potential for alkylation at other nucleophilic sites; alkyl halides can be toxic.[5]

For 4-bromo-3-nitrobenzoic acid, Steglich esterification is often the most reliable method for achieving high yields with minimal side products due to its mild conditions.[7][8][9] However, Fischer esterification remains a common and economical choice if conditions are carefully controlled.

Troubleshooting Guide: Side Reactions & Low Yields

Navigating the esterification of this molecule requires a keen awareness of potential pitfalls. This section addresses the most common problems in a question-and-answer format.

Q3: My reaction yield is very low, or the starting material is unreacted after a long period. What's going wrong?

Low conversion is a frequent issue, particularly with Fischer esterification. The root cause is often related to the reaction equilibrium or insufficient activation.[10][11]

Possible Causes & Solutions:

  • Equilibrium Limitation (Fischer Esterification): Esterification is a reversible reaction.[2][6] The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[4][12]

    • Solution: Aggressively remove water as it forms. Use a Dean-Stark apparatus, add molecular sieves to the reaction mixture, or use a large excess of the alcohol reactant to shift the equilibrium forward.[4][13]

  • Insufficient Catalyst Activity: The catalyst may be old, hydrated, or used in too low a concentration to effectively protonate the deactivated carboxylic acid.[10]

    • Solution: Use a fresh, anhydrous grade of your acid catalyst (e.g., concentrated H₂SO₄ or dry p-TsOH). Increase the catalyst loading if necessary, but be mindful that this can also accelerate side reactions.

  • Low Reaction Temperature: The reaction may be too slow to reach completion in a reasonable timeframe.[11]

    • Solution: Increase the reaction temperature by refluxing in a higher-boiling alcohol (if compatible with your desired ester). However, monitor carefully for the onset of side reactions.

Below is a workflow to diagnose and address low yield issues.

Troubleshooting_Low_Yield start Low or No Yield Observed check_sm Is starting material (SM) still present via TLC? start->check_sm yes_sm Yes check_sm->yes_sm no_sm No check_sm->no_sm equilibrium Problem: Equilibrium or Rate yes_sm->equilibrium degradation Problem: SM Degradation or Side Reactions no_sm->degradation sol_water Action: Remove Water (Dean-Stark, sieves) equilibrium->sol_water sol_catalyst Action: Increase Catalyst Loading or Use Stronger Acid equilibrium->sol_catalyst sol_temp Action: Increase Temperature (monitor for side products) equilibrium->sol_temp check_tlc Analyze TLC for new spots. See Q4 & Q5. degradation->check_tlc sol_conditions Action: Use Milder Conditions (e.g., Steglich Esterification) degradation->sol_conditions

References

Technical Support Center: Preventing Hydrolysis of Methyl 4-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 4-bromo-3-nitrobenzoate. This guide is designed to provide you, as a valued researcher, with in-depth troubleshooting advice and frequently asked questions regarding the prevention of hydrolysis of this critical organic synthesis intermediate. As Senior Application Scientists, we understand the nuances of experimental work and have structured this guide to address the practical challenges you may face.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis in Your Experiments

This section is formatted to help you quickly identify and resolve issues related to the unwanted hydrolysis of this compound during your synthetic procedures.

Issue 1: Low Yield of Desired Product with Concurrent Formation of 4-bromo-3-nitrobenzoic acid.

Symptoms:

  • Lower than expected yield of the final product where the ester moiety was expected to be retained.

  • Appearance of a new, more polar spot on Thin-Layer Chromatography (TLC) analysis of the crude reaction mixture, which corresponds to the carboxylic acid.[1]

  • Presence of characteristic broad O-H stretch in the IR spectrum and/or carboxylic acid peaks in the NMR spectrum of the crude product.[1]

Root Cause Analysis and Solutions:

The presence of 4-bromo-3-nitrobenzoic acid is a definitive indicator of ester hydrolysis. This reaction is catalyzed by the presence of water, and its rate is significantly accelerated by acidic or basic conditions.[1][2]

Immediate Corrective Actions:

  • Strictly Anhydrous Conditions:

    • Glassware: Ensure all glassware is oven-dried at >120°C for a minimum of 4 hours and cooled in a desiccator over a drying agent like P₂O₅ or CaSO₄.[2]

    • Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Re-dry any reagents that are suspected to have absorbed moisture. The use of molecular sieves in the reaction flask is highly recommended.[2]

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. Add solid reagents against a positive flow of the inert gas to minimize atmospheric moisture exposure.[2][3]

  • pH Control:

    • Avoid Strong Acids and Bases: If your reaction conditions are not pH-sensitive for the desired transformation, aim to maintain a neutral or slightly acidic pH, ideally between 4 and 6, where the rate of ester hydrolysis is at its minimum.[2]

    • Acid/Base Scavengers: If acidic or basic impurities are suspected catalysts, consider adding a non-nucleophilic base or an acid scavenger.[2]

  • Temperature Management:

    • Lower Reaction Temperature: The rate of hydrolysis, like most chemical reactions, increases with temperature.[2] If your primary reaction can proceed at a lower temperature, even if it requires a longer reaction time, this can significantly suppress the hydrolysis side reaction.[2] Consider running trials at 0°C or 4°C for highly sensitive substrates.[2]

Workflow for Troubleshooting Hydrolysis:

Caption: Logical flow for troubleshooting hydrolysis issues.[2]

Issue 2: Product Degradation During Aqueous Workup.

Symptoms:

  • Good conversion to the desired product is observed by in-process controls (e.g., TLC, LC-MS) before workup.

  • Significant loss of product and formation of 4-bromo-3-nitrobenzoic acid is observed after aqueous extraction and washing steps.

Root Cause Analysis and Solutions:

Aqueous workup steps, especially those involving acidic or basic washes, create an ideal environment for ester hydrolysis.[1] The risk is particularly high during base washes (e.g., with sodium bicarbonate or sodium hydroxide) used to neutralize acid catalysts, as this can induce rapid, irreversible base-catalyzed hydrolysis, also known as saponification.[1][4][5]

Immediate Corrective Actions:

  • Minimize Contact Time: Perform all extractions and washes as efficiently as possible. Do not allow the organic and aqueous layers to remain in contact for extended periods.[1]

  • Use of Cold Solutions: Perform all aqueous washes with ice-cold solutions. This dramatically slows the kinetics of the hydrolysis reaction.[1]

  • Careful pH Adjustment:

    • When using a base like sodium bicarbonate to neutralize acid, add it cautiously to control the effervescence of CO₂.[1]

    • Avoid using strong bases like NaOH or KOH for washing if possible, as they are potent catalysts for saponification.[4][6] If a strong base is necessary, use it at a low temperature and for the shortest possible duration.

  • Efficient Drying: After the final wash, thoroughly dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄ until the agent no longer clumps.[1] This removes residual water that could cause hydrolysis during solvent evaporation or storage.

  • Brine Wash: A final wash with cold, saturated aqueous NaCl (brine) can help to remove dissolved water from the organic layer and reduce the solubility of the ester in any remaining aqueous phase.[1]

Decision Tree for Workup-Related Hydrolysis:

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the hydrolysis of this compound?

A1: Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol.[1][2] In the case of this compound, the products are 4-bromo-3-nitrobenzoic acid and methanol. This reaction can be catalyzed by both acids and bases.[3]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[7][8] The reaction is driven to completion by using a large excess of water.[4][7] The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8][9]

  • Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt, which is unreactive towards the alcohol.[5][9] The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[9]

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated place.[10] It is crucial to keep the container tightly sealed to prevent the ingress of atmospheric moisture, which can lead to slow hydrolysis over time.[3][11][12] Storing it away from strong acids and bases is also recommended to prevent catalytic degradation.[13]

Q3: How do the electron-withdrawing nitro group and the bromine atom affect the rate of hydrolysis?

A3: The presence of electron-withdrawing groups, such as the nitro group on the aromatic ring, increases the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack by water or hydroxide ions, thereby increasing the rate of both acid- and base-catalyzed hydrolysis compared to an unsubstituted methyl benzoate. The bromine atom also contributes to this electron-withdrawing effect.

Q4: Are there any analytical techniques to quantify the extent of hydrolysis?

A4: Yes, several techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the starting ester, the carboxylic acid product, and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the relative ratio of the ester (methyl singlet, ~3.9 ppm) to the carboxylic acid by integrating the respective characteristic peaks.[1]

  • Gas Chromatography (GC): If the components are sufficiently volatile, GC can also be used for quantification.

  • Spectrophotometric Methods: For some applications, a colorimetric method based on the formation of a ferric hydroxamate complex from the ester can be used to determine its concentration.[14]

Q5: Can I use chemical stabilizers to prevent hydrolysis?

A5: While more common in polymer and formulation chemistry, the concept of chemical stabilizers can be applied. For instance, carbodiimides can react with any carboxylic acid formed, preventing it from potentially catalyzing further hydrolysis.[11] However, in synthetic organic chemistry, the primary and most effective strategies are the rigorous control of reaction conditions, specifically the exclusion of water and the management of pH and temperature.[2][3]

Summary of Key Parameters for Preventing Hydrolysis
ParameterRecommended ConditionRationale
Water Content Strictly anhydrousWater is a key reactant in hydrolysis.[2]
pH Neutral to slightly acidic (4-6)Minimizes the rate of both acid and base catalysis.[2]
Temperature As low as the primary reaction allowsReduces the kinetic rate of the hydrolysis side reaction.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from entering the reaction.[3]
Workup Use cold solutions, minimize contact timeSlows the rate of hydrolysis during extraction and washing.[1]

References

Technical Support Center: Scaling Up the Synthesis of Methyl 4-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-3-nitrobenzoate (CAS 2363-16-8). This guide is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis from the laboratory bench to pilot and production scales. We will explore the common synthetic routes, address critical scale-up challenges, and provide detailed troubleshooting guides and FAQs based on established chemical principles and field experience.

This compound is a crucial building block in the pharmaceutical and fine chemical industries.[1] Its utility stems from the strategic placement of three distinct functional groups—an ester, a bromo group, and a nitro group—each offering a reactive handle for constructing more complex molecules.[1] However, scaling its synthesis is non-trivial, presenting significant safety and process control challenges, particularly when involving nitration chemistry.[2][3][4]

Section 1: Synthetic Strategy & Reaction Mechanisms

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of route often depends on the availability of starting materials, scale of production, and safety infrastructure.

  • Route A: Electrophilic Aromatic Substitution. This is a direct approach involving the nitration of Methyl 4-bromobenzoate.

  • Route B: Fischer Esterification. This route involves the acid-catalyzed esterification of 4-bromo-3-nitrobenzoic acid with methanol.[5][6]

References

Technical Support Center: Synthesis of Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this classic yet sensitive electrophilic aromatic substitution. Instead of a simple procedural checklist, this document provides a deep dive into the causality of common experimental failures, offering logical troubleshooting frameworks and validated protocols to guide you toward a successful synthesis.

The Core Chemistry: Understanding the 'Why'

The nitration of methyl benzoate is a cornerstone example of electrophilic aromatic substitution. The reaction's success hinges on the controlled generation of the highly reactive nitronium ion (NO₂⁺) and its subsequent attack on the benzene ring. The ester group (-COOCH₃) is an electron-withdrawing, meta-directing group, which deactivates the ring and guides the substitution primarily to the 3-position.[1][2][3] Understanding this mechanism is crucial for troubleshooting, as deviations in reaction conditions can alter the delicate balance of reactivity and selectivity.

The reaction proceeds in three key stages:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the powerful nitronium ion electrophile.[4][5][6]

  • Electrophilic Attack: The π-electron system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[4][7]

  • Rearomatization: A base (like HSO₄⁻) removes a proton from the carbon bearing the new nitro group, restoring the ring's aromaticity and yielding the final product.[4][8]

Nitration_Mechanism Mechanism of Methyl Benzoate Nitration cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2_plus H₂O⁺-NO₂ HNO3->H2ONO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2_plus->NO2_plus - H₂O MethylBenzoate Methyl Benzoate NO2_plus->MethylBenzoate Attacks H2O H₂O SigmaComplex Sigma Complex (Resonance Stabilized) MethylBenzoate->SigmaComplex + NO₂⁺ Product Methyl 3-Nitrobenzoate SigmaComplex->Product - H⁺ (to HSO₄⁻)

Caption: The electrophilic aromatic substitution mechanism for nitrating methyl benzoate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common failure modes encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yielded very little or no solid product after pouring it onto ice. What went wrong?

This is a frequent issue that typically points to problems with temperature control or reagent integrity.

  • Causality Analysis: The nitration of methyl benzoate is a highly exothermic reaction.[9][10] If the temperature is not strictly controlled, side reactions can dominate, or the starting material can be degraded. The nitronium ion is also sensitive to water.

  • Troubleshooting Steps:

    • Verify Temperature Control: The addition of the nitrating mixture must be done slowly, dropwise, while the reaction flask is submerged in an ice bath.[1][9][10] The internal temperature should ideally be kept below 10°C, and certainly no higher than 15°C.[8][11][12] A runaway reaction not only destroys the product but also poses a significant safety hazard.

    • Check Reagent Quality: Concentrated sulfuric and nitric acids are hygroscopic. Using old or improperly stored acids that have absorbed atmospheric moisture can prevent the formation of the necessary nitronium ion electrophile.[13] Ensure all glassware is perfectly dry before starting.

    • Ensure Proper Mixing: The reaction mixture can be viscous. Inadequate stirring can lead to localized "hot spots" where the nitrating mixture is added, causing decomposition even if the overall bath temperature is low.

Q2: My product is a sticky oil or a gel and won't solidify, even after the ice has completely melted. How do I proceed?

An oily or gel-like product is a classic sign of impurities that are depressing the melting point of the desired solid product.[14]

  • Causality Analysis: The most likely culprits are the presence of unreacted starting material, the formation of isomeric byproducts, or the hydrolysis of the ester.

    • Impurities: Methyl benzoate (the starting material) is a liquid at room temperature. Significant amounts of ortho or para isomers can also form an oily eutectic mixture.

    • Hydrolysis: Under the strongly acidic and aqueous workup conditions, the methyl ester can hydrolyze to 3-nitrobenzoic acid.[14][15] While 3-nitrobenzoic acid is a solid, its presence alongside the desired product and other impurities can result in a non-crystalline goo.

  • Troubleshooting & Recovery Protocol:

    • Attempt to Induce Crystallization: Try scratching the inside of the beaker with a glass stirring rod below the surface of the liquid. This can sometimes provide a nucleation site for crystallization.

    • Perform a Liquid-Liquid Extraction: If crystallization fails, transfer the entire mixture to a separatory funnel. Extract the mixture with a solvent like dichloromethane or ethyl acetate. The desired organic product will move into the organic layer, leaving inorganic acids and some polar impurities in the aqueous layer. Wash the organic layer with a saturated sodium bicarbonate solution (cautiously, to neutralize residual acid) and then with brine.[7]

    • Purify by Chromatography: After drying and evaporating the solvent from the extraction, the resulting oil is likely a mixture. Purification via column chromatography on silica gel is the most effective way to isolate the pure methyl 3-nitrobenzoate from its isomers and any unreacted starting material.

    • Re-evaluate the Reaction: The formation of an oil often points back to poor temperature control during the reaction, which increases the formation of byproducts.[7][11]

Q3: I isolated a solid, but the yield is low and the melting point is broad and significantly below the expected 78°C. What are the likely impurities?

A low, broad melting point is a definitive indicator of an impure sample. The goal of purification is to remove these contaminants.

  • Causality Analysis:

    • Isomeric Impurities: While the ester group is a strong meta-director, small amounts of methyl 2-nitrobenzoate (ortho) and methyl 4-nitrobenzoate (para) are inevitably formed.[16][17] These isomers have different melting points and will contaminate the crystal lattice of the desired meta product.

    • Dinitrated Products: If the reaction temperature was allowed to rise too high or the reaction time was too long, a second nitration can occur, leading to methyl 3,5-dinitrobenzoate.[11][18]

    • Unreacted Starting Material: Incomplete reaction will leave methyl benzoate, which can be trapped within the crude solid during precipitation.

  • Solution: Recrystallization

    • The most effective method for purifying the crude solid is recrystallization.[1][19] An ethanol/water mixed solvent system is highly effective. The principle is to dissolve the impure solid in the minimum amount of hot solvent, in which the desired product is soluble but the impurities are either highly soluble or insoluble. As the solution cools slowly, the pure methyl 3-nitrobenzoate will selectively crystallize, leaving the impurities behind in the solvent (mother liquor).[6][12][20]

Validated Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Nitrobenzoate

This protocol is adapted from standard procedures demonstrated to provide reliable results.[1][10][19]

  • Preparation: In a 50 mL conical flask, weigh approximately 2.0 g of methyl benzoate. Place the flask in an ice-water bath to cool.

  • Acid Addition: Slowly and with constant swirling, add 4.0 mL of concentrated sulfuric acid to the methyl benzoate. Keep the mixture in the ice bath.

  • Nitrating Mixture: In a separate, dry test tube, carefully combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid. Cool this nitrating mixture thoroughly in the ice bath.

  • Reaction: Using a dropping pipette, add the chilled nitrating mixture dropwise to the stirred methyl benzoate solution over approximately 15 minutes. Crucially, monitor the temperature with a thermometer and ensure it does not rise above 15°C. [8][12]

  • Reaction Completion: Once the addition is complete, allow the flask to stand at room temperature for 15 minutes to ensure the reaction goes to completion.

  • Product Precipitation (Quench): Carefully pour the reaction mixture onto approximately 25 g of crushed ice in a beaker, stirring the ice throughout the addition. A pale-yellow solid should precipitate.[1][12]

  • Isolation: Allow the ice to melt completely. Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of ice-cold water. Allow the product to air-dry on the filter paper.

Protocol 2: Purification by Recrystallization (Ethanol/Water)

  • Dissolution: Transfer the crude, dry solid to a small conical flask. Add a minimal amount of hot ethanol (use a hot plate, no naked flames) and bring the mixture to a gentle boil to dissolve the solid.[1][12] Add the ethanol dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If any insoluble impurities remain in the hot solution, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven (below 50°C).[20] The melting point of pure methyl 3-nitrobenzoate is 78°C.[19][21]

At-a-Glance Data & Workflows

Table 1: Key Reaction Parameters & Their Impact

ParameterRecommended RangeRationale & Consequence of Deviation
Reaction Temperature 0 - 15°C[11][12]The reaction is exothermic. Higher temperatures drastically increase the rate of side reactions, especially dinitration, and lower the overall yield.[9][10][11]
Reagent Stoichiometry ~1.2-1.5 eq. HNO₃A slight excess of the nitrating agent ensures the reaction goes to completion. A large excess can promote dinitration.
Addition Rate ~15 minutesA slow, dropwise addition is critical for maintaining temperature control and preventing localized overheating.[9][19]
Reaction Time ~15 min post-additionAllows the reaction to reach completion at room temperature without significant byproduct formation.[1][19]

Table 2: Physical Properties of Potential Components

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
Methyl Benzoate (Start)136.15-12199Colorless Liquid
Methyl 3-nitrobenzoate (Product) 181.1578 [19][21]279Pale-Yellow Solid
Methyl 2-nitrobenzoate (ortho)181.15-13275Yellow Liquid
Methyl 4-nitrobenzoate (para)181.1596279White Solid
Methyl 3,5-dinitrobenzoate226.15104-Yellow Solid
3-Nitrobenzoic Acid (Hydrolysis)167.12140-142-Yellowish Solid

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Caption: A logical workflow for troubleshooting common synthesis failures.

References

Technical Support Center: Optimizing the Nitration of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of methyl benzoate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you achieve optimal results in your synthesis of methyl 3-nitrobenzoate.

As Senior Application Scientists, we understand that success in the lab comes from a deep understanding of the reaction mechanism and precise control over experimental parameters. This guide is structured to provide not just procedures, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions about the nitration of methyl benzoate.

Q1: What is the fundamental mechanism of this reaction?

A1: The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution (EAS).[1] The reaction proceeds in three main stages:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[2][3] This is the active electrophile.

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex.[4]

  • Re-aromatization: A weak base (like HSO₄⁻ or water) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring to yield the final product, methyl 3-nitrobenzoate.[2][4]

Q2: Why is the nitro group added to the meta-position?

A2: The ester group (-COOCH₃) on methyl benzoate is an electron-withdrawing group and a meta-director.[1] It deactivates the benzene ring towards electrophilic attack by pulling electron density away from it. When analyzing the resonance structures of the Wheland intermediate, the positive charge is placed at the ortho and para positions. An electron-withdrawing group at these positions would further destabilize this intermediate. The meta-position avoids this direct destabilization, making it the most favorable site for electrophilic attack.[1][3]

Q3: Why is strict temperature control so critical for this reaction?

A3: Temperature control is arguably the most important parameter for optimizing this reaction for two main reasons:

  • Selectivity: The nitration reaction is highly exothermic.[1][5] If the temperature rises significantly, the reaction can become less selective, leading to the formation of ortho and para isomers. More importantly, higher temperatures dramatically increase the rate of a second nitration, leading to the formation of unwanted dinitrated byproducts.[6]

  • Safety: Uncontrolled temperature can lead to a runaway reaction, posing a significant safety hazard due to the rapid generation of heat and potentially toxic nitrogen oxide gases.[7] Keeping the temperature below 10°C during the addition of the nitrating mixture is essential for both safety and product purity.[1][8]

Q4: What is the purpose of pouring the reaction mixture onto ice at the end?

A4: This step serves two primary purposes:

  • Precipitation of the Product: Methyl 3-nitrobenzoate is insoluble in water.[9] Pouring the acidic reaction mixture into a large volume of ice/water causes the organic product to precipitate out of the solution as a solid, allowing for easy isolation by filtration.

  • Quenching the Reaction: The addition of water effectively quenches the reaction by diluting the acid mixture and reacting with any remaining nitronium ions, preventing further reaction or the formation of byproducts.[6]

Experimental Workflow & Mechanism

To visualize the process, the following diagrams outline the experimental procedure and the underlying chemical mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis P1 Cool Methyl Benzoate + H₂SO₄ in Ice Bath R1 Slow, Dropwise Addition of Nitrating Mixture (Keep Temp < 10°C) P1->R1 P2 Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in Separate Ice Bath P2->R1 R2 Stir at Room Temp (approx. 15 min) R1->R2 W1 Pour Reaction Mixture onto Crushed Ice R2->W1 W2 Isolate Crude Product via Vacuum Filtration W1->W2 W3 Wash Crystals (Cold Water & Ethanol/Methanol) W2->W3 PU1 Recrystallize Crude Solid (e.g., Ethanol/Water mixture) W3->PU1 PU2 Dry Pure Crystals (Oven < 50°C) PU1->PU2 A1 Characterize Product (Melting Point, Spectroscopy) PU2->A1

Caption: High-level experimental workflow for the nitration of methyl benzoate.

G cluster_0 Step 1: Generation of Nitronium Ion Electrophile cluster_1 Step 2: Nucleophilic Attack & Formation of Sigma Complex cluster_2 Step 3: Deprotonation to Restore Aromaticity HNO₃ HNO₃ H₂O-NO₂⁺ H₂O⁺-NO₂ HNO₃->H₂O-NO₂⁺ + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ H₂SO₄->HSO₄⁻ - H⁺ NO₂⁺ NO₂⁺ (Nitronium Ion) H₂O-NO₂⁺->NO₂⁺ - H₂O H₂O H₂O MB Methyl Benzoate Ring Sigma Sigma Complex (Wheland Intermediate) MB->Sigma + NO₂⁺ Product Methyl 3-Nitrobenzoate Sigma->Product - H⁺ (via HSO₄⁻)

Caption: Simplified mechanism of electrophilic aromatic substitution.

Troubleshooting Guide

This table addresses specific issues that may arise during the experiment, providing likely causes and actionable solutions.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Incomplete Reaction: Reaction time was too short, or the temperature was kept too low for too long.[10] 2. Inefficient Precipitation: Not enough ice/water was used during quenching, or the mixture was not stirred adequately. 3. Loss During Purification: Too much solvent was used during recrystallization, or filtration technique was poor.[11]1. Ensure the mixture stands at room temperature for at least 15 minutes after the addition of nitrating mixture is complete.[9] 2. Pour the reaction mixture onto a substantial amount of crushed ice (e.g., ~20g for a 2g scale reaction) and stir vigorously until all ice has melted and the product has fully solidified.[9] 3. During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation.[11][12]
Product is an Oil and Fails to Solidify 1. Presence of Impurities: Unreacted starting material or byproduct formation can lower the melting point, resulting in an oil.[13] 2. Insufficient Sulfuric Acid: An incorrect ratio of sulfuric acid may lead to incomplete reaction and side products.[10] 3. Excess Water: Using wet glassware can deactivate the nitrating mixture.[6]1. Scratch the inside of the beaker with a glass rod to induce crystallization. If this fails, the product will require purification by other means, such as column chromatography.[10] 2. Ensure accurate measurement of all reagents. The reaction vial may be gently warmed and if two layers are present, a small amount of additional sulfuric acid can be added.[14] 3. Always use thoroughly dried glassware for the reaction.[4]
Product is Yellow or Darkly Colored 1. Formation of Byproducts: Elevated temperatures can lead to the formation of dinitrated and other colored impurities.[6] 2. Decomposition: Excessive heat during reaction or purification can cause decomposition.[13]1. Strictly maintain the reaction temperature below 10°C, preferably below 6°C, during the addition of the nitrating mixture.[8][9] 2. The color should be removed during recrystallization. If the color persists, a second recrystallization may be necessary. Ensure the oven temperature for drying is well below the product's melting point (e.g., < 50°C).[9][12]
Melting Point of Final Product is Low and/or Broad 1. Impure Product: This is the most common cause. Impurities depress and broaden the melting point range. 2. Incomplete Drying: Residual solvent (water or ethanol) can act as an impurity.[11]1. Re-recrystallize the product, ensuring it is fully dissolved in the minimum amount of hot solvent and cooled slowly to form pure crystals.[12] 2. Dry the crystals thoroughly, ideally in a vacuum oven overnight at a low temperature (< 50°C) before measuring the melting point.[9][12] The literature melting point for pure methyl 3-nitrobenzoate is 78°C.[8]
Detailed Experimental Protocol

This protocol is a synthesis of established procedures for the synthesis and purification of methyl 3-nitrobenzoate on a laboratory scale.[8][9]

Safety First:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and splash-proof safety goggles or a face shield.[7][9]

  • Fume Hood: This entire procedure must be performed in a certified chemical fume hood due to the corrosive and toxic nature of the acids and their vapors.[1][7]

  • Acid Handling: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizers.[7][15] Handle with extreme care. Always add acid to another liquid slowly; never the reverse. An emergency eyewash and shower must be accessible.[7][16]

  • Exothermic Reaction: The reaction generates significant heat. Have an ice bath ready and monitor the temperature closely at all times.[5]

Part 1: Synthesis of Crude Methyl 3-Nitrobenzoate
  • In a 50 cm³ conical flask, weigh approximately 2.0 g of methyl benzoate.

  • Place the flask in an ice-water bath to cool. Slowly and with constant swirling, add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate. Keep this mixture in the ice bath.[9]

  • In a separate dry test tube, prepare the nitrating mixture by carefully adding 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid. Cool this mixture thoroughly in the ice bath.[9]

  • Using a dropping pipette, add the cold nitrating mixture drop by drop to the stirred methyl benzoate solution over approximately 15 minutes. It is crucial to monitor the temperature with a thermometer and ensure it does not rise above 10°C (ideally < 6°C).[8][9]

  • Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes to ensure the reaction goes to completion.[9]

  • In a 100 cm³ beaker, place approximately 20 g of crushed ice. Carefully pour the reaction mixture onto the ice while stirring continuously with a glass rod. A solid precipitate should form.[9]

  • Allow the ice to melt completely. Isolate the crude solid product by vacuum filtration using a Büchner funnel.[8][9]

  • Wash the crystals on the filter paper with a small amount of ice-cold water to remove residual acid.[9]

Part 2: Purification by Recrystallization
  • Transfer the crude solid to a small conical flask. Add approximately 10 cm³ of distilled water and heat the mixture. The solid may melt into an oil but will not dissolve.[9]

  • To the hot mixture, add hot ethanol dropwise (or 1 cm³ at a time) with swirling until the oily substance just dissolves to form a clear solution. Use the minimum amount of hot ethanol necessary.[9][11]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize the crystallization of the pure product.[9]

  • Collect the purified crystals by vacuum filtration. Wash them with a very small amount of ice-cold ethanol to remove any soluble impurities.[17]

  • Dry the pure crystals on a pre-weighed watch glass, preferably in a low-temperature oven (e.g., 50°C) overnight.[12]

  • Once completely dry, weigh the final product to calculate the percentage yield and determine its melting point to assess purity. Pure methyl 3-nitrobenzoate should appear as white crystals with a sharp melting point around 78°C.[8][12]

References

Validation & Comparative

A Comparative NMR Analysis of Methyl 4-bromo-3-nitrobenzoate: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable development. Methyl 4-bromo-3-nitrobenzoate (CAS 2363-16-8), a versatile building block in organic synthesis, presents an excellent case study for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its utility is rooted in the strategic placement of its functional groups—a bromine atom and a nitro group—which provide reactive sites for constructing more complex molecules.[1][2]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Rather than merely presenting data, we will dissect the spectrum by comparing it with structurally similar analogues. This comparative approach not only validates our spectral assignments but also illuminates the profound influence of substituent effects on the magnetic environments of aromatic nuclei—a critical skill for any researcher in the chemical sciences.

The Foundational Logic: Substituent Effects in Aromatic NMR

The chemical shift of a proton or carbon nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems, this environment is dictated by the interplay of resonance (mesomeric) and inductive effects of the substituents attached to the ring.

  • Electron-Withdrawing Groups (EWGs): Groups like the nitro (-NO₂) and methyl ester (-COOCH₃) are potent EWGs. They pull electron density away from the aromatic ring, "deshielding" the ring protons and carbons. This deshielding effect causes their signals to appear at a higher chemical shift (further downfield). The effect is most pronounced at the ortho and para positions relative to the substituent.[3]

  • Halogens (e.g., -Br): Halogens exhibit a dualistic nature. Inductively, they are electron-withdrawing due to their electronegativity. However, through resonance, their lone pairs can donate electron density to the ring, a shielding effect. For bromine, the inductive effect typically dominates, leading to a net deshielding, albeit weaker than that of a nitro group.

Understanding these principles is not just academic; it is a predictive tool that allows us to anticipate the structure of an unknown compound and to rationalize the resulting spectrum with high confidence.

Structural Analysis Workflow

The logical flow for analyzing and validating the structure of our target compound using NMR spectroscopy involves several key steps. This self-validating system ensures a high degree of confidence in the final structural assignment.

G cluster_0 Preparation & Acquisition cluster_1 Spectral Analysis cluster_2 Validation & Comparison SamplePrep Sample Preparation (10-50 mg in CDCl₃) Acquire1H Acquire ¹H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Acquire1H->Acquire13C Analyze1H Analyze ¹H Spectrum (Shifts, Splitting, Integration) Acquire13C->Analyze1H Analyze13C Analyze ¹³C Spectrum (Number of Signals, Shifts) Analyze1H->Analyze13C Predict Predict Spectrum Based on Substituent Effects Analyze13C->Predict Compare Compare Experimental vs. Predicted Predict->Compare CompareAnalogs Compare with Isomer/Analogue Data Compare->CompareAnalogs Assign Final Structural Assignment CompareAnalogs->Assign

Caption: Workflow for NMR-based structural elucidation and validation.

¹H NMR Spectral Analysis: A Comparative Approach

The aromatic region of a ¹H NMR spectrum (typically 6.5-8.5 ppm) provides a rich fingerprint of the substitution pattern on a benzene ring. For this compound, we expect three distinct signals in this region, corresponding to the three aromatic protons, plus a singlet for the methyl ester protons.

Let's predict the appearance of the aromatic signals based on the electronic effects of the substituents.

Caption: Structure and predicted relative chemical shifts for protons of this compound.

Based on published data for this compound, the experimental ¹H NMR spectrum in CDCl₃ shows signals at approximately: 8.42 (d, J=2.0 Hz, 1H), 8.13 (dd, J=8.4, 2.0 Hz, 1H), and 7.85 (d, J=8.4 Hz, 1H) . The methyl ester protons appear as a singlet at 3.97 ppm .

Now, let's compare this to its structural isomers and analogues. This comparison is the key to validating our assignments.

CompoundAr-H Chemical Shifts (δ, ppm) & Multiplicity-OCH₃ (ppm)Reference
This compound H-2: 8.42 (d) H-6: 8.13 (dd) H-5: 7.85 (d)3.97 (s)Predicted/Compiled
Methyl 3-nitrobenzoate8.81 (t) 8.40 (m) 7.65 (t)3.99 (s)[4]
Methyl 4-bromobenzoate7.89 (d) 7.57 (d)3.92 (s)[4]
Methyl 4-nitrobenzoate8.30 (d) 8.21 (d)3.98 (s)[4]

Analysis of Comparison:

  • Methyl 3-nitrobenzoate vs. Target: In methyl 3-nitrobenzoate, the proton at C2 (between the two EWGs) is the most deshielded, appearing around 8.8 ppm.[4] In our target molecule, the bromine at C4 replaces a proton. The proton at C2 is now only ortho to the ester and meta to the nitro group, reasonably shifting it upfield to ~8.42 ppm.

  • Methyl 4-bromobenzoate vs. Target: This compound is much more symmetric, showing two doublets.[4] The introduction of the strong -NO₂ group in our target molecule breaks this symmetry and shifts all protons significantly downfield, which is consistent with our data.

  • Splitting Patterns: The observed splitting for this compound is perfectly logical.

    • H-2 is coupled only to H-6 (meta-coupling, ⁴J), resulting in a narrow doublet (J ≈ 2.0 Hz).

    • H-6 is coupled to H-5 (ortho-coupling, ³J ≈ 8.4 Hz) and H-2 (meta-coupling, ⁴J ≈ 2.0 Hz), giving a doublet of doublets.

    • H-5 is coupled only to H-6 (ortho-coupling, ³J), resulting in a clear doublet (J ≈ 8.4 Hz).

This detailed analysis of shifts and coupling constants, validated by comparison with known compounds, provides a self-validating system for confirming the structure.

¹³C NMR Spectral Analysis

In ¹³C NMR, the number of signals reveals the number of unique carbon environments. For this compound, we expect 8 distinct signals: 6 for the aromatic carbons, one for the carbonyl carbon (C=O), and one for the methyl carbon (-OCH₃).

The chemical shifts are heavily influenced by the attached substituents. Carbons directly attached to strongly electronegative groups or EWGs are shifted significantly downfield.

CompoundAromatic C (δ, ppm)C=O (ppm)-OCH₃ (ppm)Reference
This compound C1: ~133 C2: ~130 C3: ~150 C4: ~125 C5: ~138 C6: ~128~164~53Predicted/Compiled
Methyl 3-nitrobenzoate148.2, 135.1, 131.8, 129.5, 127.2, 124.4164.652.6[4]
Methyl 4-bromobenzoate131.6, 131.0, 129.0, 127.9166.052.1[4]
Methyl Benzoate132.9, 130.2, 129.5, 128.3167.052.0[5]

Analysis of Comparison:

  • Carbonyl & Methyl Carbons: The chemical shifts for the ester group (C=O and -OCH₃) are highly consistent across all related structures, typically appearing around 164-167 ppm and 52-53 ppm, respectively.[4] This provides an immediate internal validation point.

  • Substituted Carbons: Carbons directly bonded to substituents show the most dramatic shifts.

    • C3-NO₂: The carbon attached to the nitro group is expected to be highly deshielded, likely appearing near 150 ppm, similar to the 148.2 ppm shift seen in methyl 3-nitrobenzoate.[4]

    • C4-Br: The carbon bearing the bromine atom is also deshielded. In methyl 4-bromobenzoate, this carbon is at 127.9 ppm.[4] The adjacent nitro group in our target will likely alter this value.

  • Overall Pattern: The introduction of two strong EWGs (-NO₂ and -COOCH₃) and a halogen (-Br) removes all symmetry, resulting in six unique aromatic carbon signals, as predicted. The general downfield shift of all aromatic carbons compared to methyl benzoate is a clear indicator of the powerful electron-withdrawing nature of the substituents.[5]

Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential.

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound (purity >98%)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Accurately weigh 10-20 mg of this compound.[1] b. Dissolve the sample in approximately 0.6 mL of CDCl₃-TMS in a clean, dry vial. c. Ensure the sample is fully dissolved. Gentle vortexing may be applied. d. Transfer the solution into a 5 mm NMR tube. The solvent height should be approximately 4-5 cm. e. Cap the NMR tube securely.

  • Spectrometer Setup: a. Insert the sample into the NMR magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition: a. Load standard proton acquisition parameters. b. Set the spectral width to cover a range of -2 to 12 ppm. c. Use a 30° or 45° pulse angle. d. Set the relaxation delay (d1) to at least 1-2 seconds. e. Acquire 8 to 16 scans for a good signal-to-noise ratio. f. Process the spectrum with Fourier transformation, phase correction, and baseline correction. g. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. h. Integrate all signals and pick the peaks, noting chemical shifts (δ) and coupling constants (J).

  • ¹³C NMR Acquisition: a. Load standard proton-decoupled carbon acquisition parameters (e.g., zgpg30). b. Set the spectral width to cover a range of 0 to 220 ppm. c. Use a 30° pulse angle. d. Set a relaxation delay of 2 seconds. e. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons. f. Process the spectrum similarly to the ¹H spectrum. g. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Conclusion

The structural elucidation of this compound by NMR spectroscopy is a clear demonstration of modern analytical chemistry principles. By understanding the fundamental effects of its electron-withdrawing substituents, we can confidently predict and interpret its ¹H and ¹³C NMR spectra. The true power of this analysis, however, is realized through a comparative approach. By benchmarking the spectrum against its simpler analogues—methyl 3-nitrobenzoate and methyl 4-bromobenzoate—we create a self-validating dataset that confirms not only the identity of the compound but also the predictable and rational nature of substituent effects in NMR. This rigorous, comparative methodology provides the high level of certainty required for professionals in research and drug development.

References

A Comparative Spectroscopic Guide to Methyl 4-bromo-3-nitrobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular intermediates is paramount. Methyl 4-bromo-3-nitrobenzoate (CAS No. 2363-16-8), a key building block in the synthesis of a variety of complex organic molecules, demands rigorous analytical scrutiny to ensure its identity and purity.[1][2][3] This guide provides an in-depth spectroscopic comparison of this compound with two structurally related and commercially available alternatives: Methyl 4-bromobenzoate and Methyl 3-nitrobenzoate.

This document is designed for researchers, scientists, and drug development professionals, offering a practical reference for the interpretation of key spectroscopic data. By understanding the distinct spectral signatures of these compounds, researchers can confidently identify their target molecule, monitor reaction progress, and ensure the quality of their synthetic intermediates.

The Structural Rationale for Spectroscopic Differentiation

The electronic and structural differences between this compound and its analogues are the foundation of their distinct spectroscopic behaviors. The presence and relative positions of the bromo, nitro, and methyl ester functional groups on the benzene ring create unique electronic environments for the aromatic protons and carbons. These differences are directly observable in their Nuclear Magnetic Resonance (NMR) spectra. Furthermore, the vibrational modes of the various functional groups give rise to characteristic absorption bands in Infrared (IR) spectroscopy, while the fragmentation patterns in Mass Spectrometry (MS) are dictated by the weakest bonds and the stability of the resulting fragments.

Figure 1. Logical relationship between this compound and its comparative alternatives, highlighting the key structural differences.

Spectroscopic Data of this compound

While comprehensive, publicly available experimental spectra for this compound are limited, data from various sources can be compiled to provide a characteristic profile.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Expected Observations
¹H NMR The aromatic region is expected to show three distinct protons with complex splitting patterns due to their unique chemical environments. The methyl ester protons will appear as a singlet, typically downfield due to the electron-withdrawing nature of the aromatic ring.
¹³C NMR Six distinct aromatic carbon signals are anticipated due to the lack of symmetry. The carbon bearing the nitro group and the carbon attached to the bromine atom will be significantly influenced, leading to characteristic chemical shifts. The carbonyl carbon of the ester and the methyl carbon will also have distinct resonances.
IR Spectroscopy Characteristic strong absorptions for the C=O stretch of the ester, asymmetric and symmetric stretches of the nitro group, and C-Br stretching vibrations are expected.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to its molecular weight (260.04 g/mol ), along with characteristic isotopic peaks for bromine.[4] Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and the entire ester group (-COOCH₃).

Comparative Spectroscopic Analysis

A direct comparison with readily available data for Methyl 4-bromobenzoate and Methyl 3-nitrobenzoate highlights the unique spectral features of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectra provide a clear distinction between the three compounds based on the chemical shifts and splitting patterns of the aromatic protons.

Table 2: Comparison of ¹H NMR Data (Aromatic Region)

CompoundH-2H-5H-6Methyl Protons (s)
This compound Expected ~8.5 ppm (d)Expected ~7.9 ppm (d)Expected ~8.2 ppm (dd)~3.9 ppm
Methyl 4-bromobenzoate ~7.87 ppm (d, 2H)~7.55 ppm (d, 2H)-~3.87 ppm[5]
Methyl 3-nitrobenzoate ~8.76 ppm (s, 1H)~7.60 ppm (t, 1H)~8.35 ppm (m, 2H)~3.93 ppm[5]

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. Data for this compound is predicted based on substituent effects.

The key differentiator for this compound is the presence of three distinct aromatic protons, each with a unique coupling pattern, in contrast to the more symmetrical patterns observed for the other two compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectra further emphasize the structural differences, with each compound displaying a unique set of chemical shifts for the aromatic carbons.

Table 3: Comparison of ¹³C NMR Data

CompoundC=OAromatic CarbonsOCH₃
This compound Expected ~164 ppm6 distinct signalsExpected ~53 ppm
Methyl 4-bromobenzoate ~165.7 ppm~131.9, 131.1, 130.6, 128.5, 127.5 ppm~51.2 ppm[5]
Methyl 3-nitrobenzoate ~164.7 ppm~148.1, 135.1, 131.7, 129.5, 127.2, 124.3 ppm~52.6 ppm[5]

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.

IR Spectroscopy

The presence of the nitro group is a key diagnostic feature in the IR spectrum.

Table 4: Comparison of Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Expected)Methyl 4-bromobenzoateMethyl 3-nitrobenzoate
C=O Stretch (Ester) ~1730~1716~1722-1735[6]
NO₂ Asymmetric Stretch ~1530-~1528-1550[6]
NO₂ Symmetric Stretch ~1350-~1315-1355[6]
C-O Stretch (Ester) ~1280~1276~1160-1210[6]
C-Br Stretch ~600-700~600-700-

The simultaneous presence of strong absorptions for the nitro group and a C-Br stretch is unique to this compound.

Mass Spectrometry

The mass spectra provide definitive information about the molecular weight and elemental composition.

Table 5: Comparison of Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 259/261 (due to Br isotopes)[M-OCH₃]⁺, [M-NO₂]⁺, [M-COOCH₃]⁺
Methyl 4-bromobenzoate 214/216 (due to Br isotopes)[M-OCH₃]⁺, [M-COOCH₃]⁺
Methyl 3-nitrobenzoate 181[M-OCH₃]⁺, [M-NO₂]⁺, [M-COOCH₃]⁺

The distinct molecular ion peaks, along with the characteristic isotopic pattern of bromine, allow for unambiguous identification.

Experimental Protocols

Acquiring high-quality spectroscopic data is contingent upon proper sample preparation and instrument operation.

NMR Spectroscopy

NMR_Workflow A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) B Transfer to a clean, dry 5 mm NMR tube A->B C Insert into spinner turbine and adjust depth B->C D Place in NMR spectrometer C->D E Lock, tune, and shim the instrument D->E F Acquire ¹H and ¹³C spectra E->F

Figure 2. Standard workflow for acquiring NMR spectra of a solid organic compound.

Causality in NMR Sample Preparation: The choice of a deuterated solvent is critical as it is "invisible" in the ¹H NMR spectrum, preventing solvent peaks from obscuring the analyte signals. Complete dissolution is essential for obtaining sharp, well-resolved spectral lines, as undissolved solids can disrupt the magnetic field homogeneity.

FT-IR Spectroscopy (ATR)

FTIR_Workflow A Clean the ATR crystal with a suitable solvent (e.g., isopropanol) B Acquire a background spectrum of the clean, empty crystal A->B C Place a small amount of the solid sample onto the crystal B->C D Apply pressure using the anvil C->D E Acquire the sample spectrum D->E

Figure 3. Workflow for Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Self-Validating System in FT-IR: The acquisition of a background spectrum is a self-validating step. This spectrum contains the absorbance signals from atmospheric water and carbon dioxide, as well as any instrumental artifacts. By ratioing the sample spectrum to the background, these interfering signals are removed, ensuring that the final spectrum represents only the sample.

Mass Spectrometry (Electron Ionization - EI)

MS_Workflow A Dissolve a small amount of sample in a volatile solvent (e.g., methanol) B Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet) A->B C Ionize the sample using a high-energy electron beam (70 eV) B->C D Separate the resulting ions in the mass analyzer based on their m/z ratio C->D E Detect the ions and generate the mass spectrum D->E

Figure 4. General workflow for Electron Ionization Mass Spectrometry.

Expertise in Mass Spectrometry: The choice of 70 eV for electron ionization is a standard practice based on extensive empirical data. At this energy, reproducible fragmentation patterns are obtained, and extensive libraries of mass spectra have been built for compound identification. Lower energies may not provide sufficient energy for fragmentation, while higher energies can lead to excessive fragmentation, making interpretation more difficult.

Conclusion

The spectroscopic characterization of this compound reveals a unique fingerprint that is readily distinguishable from its structural analogues, Methyl 4-bromobenzoate and Methyl 3-nitrobenzoate. By leveraging the combined power of NMR, IR, and Mass Spectrometry, researchers can confidently identify this key synthetic intermediate. This guide provides the foundational spectroscopic data and experimental considerations necessary to ensure the integrity of research and development in the pharmaceutical and chemical industries.

References

A Senior Application Scientist's Guide to Methyl 4-bromo-3-nitrobenzoate: Characterization, Performance, and Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Positioning a Key Synthetic Intermediate

In the landscape of fine chemical manufacturing and pharmaceutical development, the strategic selection of building blocks is paramount. Methyl 4-bromo-3-nitrobenzoate (CAS No. 2363-16-8) is a trifunctional aromatic compound that serves as a cornerstone intermediate in the synthesis of complex molecular architectures.[1] Its utility stems from the unique electronic interplay of its three functional groups: an electron-withdrawing nitro group, a versatile bromine atom, and a modifiable methyl ester. This guide provides an in-depth characterization of this compound, a critical comparison of its reactivity against key structural analogs, and detailed protocols for its application in widely-used synthetic transformations. The insights presented herein are designed to equip researchers, process chemists, and drug development professionals with the technical understanding necessary to effectively leverage this reagent in their synthetic campaigns.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use. This compound is typically supplied as a white to off-white crystalline powder with high purity (>98%).[1] Its key physicochemical properties are summarized in Table 1, alongside those of its common structural alternatives.

Table 1: Physicochemical Properties of this compound and Its Alternatives

PropertyThis compoundMethyl 4-chloro-3-nitrobenzoateMethyl 4-fluoro-3-nitrobenzoateMethyl 4-nitrobenzoate
CAS Number 2363-16-8[2]14719-83-6329-59-9619-50-1
Molecular Formula C₈H₆BrNO₄[2]C₈H₆ClNO₄C₈H₆FNO₄C₈H₇NO₄
Molecular Weight 260.04 g/mol [2]215.59 g/mol 199.14 g/mol 181.15 g/mol
Melting Point 102-103 °C[1]~80 °CNot Available94-96 °C
Boiling Point 320.9 °C @ 760 mmHg[1]313.2 °C (Predicted)Not Available279 °C
Appearance White to off-white powder[1]White crystalsNot AvailableFlakes
Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The following analysis is based on established principles and data from analogous compounds, providing a reliable reference for quality control.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear map of the proton environments. The strong electron-withdrawing effects of the nitro and carbonyl groups significantly deshield the aromatic protons, shifting them downfield.

  • ¹H NMR (Predicted):

    • δ ~8.5 ppm (d, 1H): Aromatic proton ortho to the nitro group (H-2). The doublet arises from coupling to H-6.

    • δ ~8.2 ppm (dd, 1H): Aromatic proton ortho to the ester and meta to the nitro group (H-6). The doublet of doublets is due to coupling with H-2 and H-5.

    • δ ~7.9 ppm (d, 1H): Aromatic proton ortho to the bromine atom (H-5). The doublet is from coupling to H-6.

    • δ ~3.9 ppm (s, 3H): The singlet corresponds to the three equivalent protons of the methyl ester group (-OCH₃).

The ¹³C NMR spectrum reveals the distinct carbon environments within the molecule.

  • ¹³C NMR (Predicted):

    • δ ~164 ppm: Carbonyl carbon of the ester group (C=O).

    • δ ~150 ppm: Aromatic carbon attached to the nitro group (C-3).

    • δ ~130-138 ppm: Aromatic carbons (C-2, C-5, C-6).

    • δ ~125 ppm: Aromatic carbon attached to the bromine (C-4).

    • δ ~120 ppm: Aromatic carbon attached to the ester group (C-1).

    • δ ~53 ppm: Methyl carbon of the ester group (-OCH₃).[3]

1.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for confirming the presence of the key functional groups. The spectrum is dominated by strong absorptions characteristic of the nitro and ester moieties.

  • Key IR Absorptions (Predicted, cm⁻¹):

    • ~1730 cm⁻¹ (strong): C=O stretch of the ester carbonyl group.

    • ~1535 cm⁻¹ (strong): Asymmetric NO₂ stretch.

    • ~1350 cm⁻¹ (strong): Symmetric NO₂ stretch.

    • ~1250 cm⁻¹ (strong): C-O stretch of the ester.

    • ~3100 cm⁻¹ (weak): Aromatic C-H stretch.

    • ~750 cm⁻¹ (medium): C-Br stretch.

1.1.3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation.

  • MS Fragmentation (Predicted):

    • m/z = 260/258: The molecular ion (M⁺) peak will appear as a doublet with approximately equal intensity, which is the characteristic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).

    • m/z = 229/227 (M-31): Loss of the methoxy radical (•OCH₃) from the molecular ion, forming a stable acylium ion. This is often a prominent peak for methyl esters.

    • m/z = 212/210 (M-46): Loss of the nitro group (•NO₂).

    • m/z = 179: Loss of the bromine atom (•Br) from the molecular ion.

Comparative Performance in Key Synthetic Transformations

This compound is primarily utilized in two major classes of reactions: palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SₙAr). Its performance is best understood in comparison to its structural analogs.

Palladium-Catalyzed Cross-Coupling Reactions

In reactions like the Suzuki-Miyaura coupling, the C-X bond of the aryl halide is broken during the oxidative addition step to the Pd(0) catalyst. The reactivity trend for this step generally follows the C-X bond dissociation energy: C-I < C-Br < C-Cl < C-F.

Reactivity Causality: The Carbon-Bromine bond (bond energy ~285 kJ/mol) is significantly weaker than the Carbon-Chlorine bond (~340 kJ/mol) and the Carbon-Fluorine bond (~485 kJ/mol). This lower bond energy means that the oxidative addition of the C-Br bond to the palladium catalyst is kinetically more favorable, requiring lower temperatures and shorter reaction times compared to the analogous chloro- or fluoro-derivatives. Therefore, for Suzuki-Miyaura, Heck, and similar cross-coupling reactions, This compound is expected to demonstrate superior reactivity and provide higher yields under milder conditions compared to its chloro- and fluoro-analogs.

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Reactivity Comparison Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-R Oxidative_Addition->Transmetalation R-B(OR)2 Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R Reactivity Reactivity in Oxidative Addition C-I C-I Reactivity->C-I Highest C-F C-F Reactivity->C-F Lowest C-Br C-Br (Target) C-Cl C-Cl

Caption: Suzuki-Miyaura cycle and halide reactivity trend.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

In SₙAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of strong electron-withdrawing groups (like the -NO₂ group) positioned ortho or para to the leaving group. The electronegativity of the halogen leaving group plays a key role.

Reactivity Causality: The reactivity order in SₙAr is often F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Although the C-F bond is the strongest, its breaking is not the rate-determining step. The stabilization of the Meisenheimer complex by the inductive effect of the halogen is the dominant factor.[4]

Therefore, for SₙAr reactions, This compound is expected to be less reactive than its fluoro- and chloro-analogs. The fluoro-substituted analog, in particular, would be the most reactive substrate for this class of transformation.

G cluster_0 SNAr Mechanism cluster_1 Reactivity Comparison Start Ar-X + Nu- Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Attack (RDS) Product Ar-Nu + X- Meisenheimer->Product Loss of X- Reactivity Reactivity in SNAr C-F C-F Reactivity->C-F Highest C-I C-I Reactivity->C-I Lowest C-Cl C-Cl C-Br C-Br (Target)

Caption: SNAr mechanism and halide reactivity trend.

Experimental Protocols

The following protocols are representative of the common applications of this compound and are based on established methodologies for similar substrates.[5][6] Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the synthesis of methyl 4-phenyl-3-nitrobenzoate.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water

Workflow Diagram:

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene and 2 mL water per 1 mmol of the bromo-ester).

  • Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Conclusion and Recommendations

This compound is a highly valuable and versatile intermediate in organic synthesis. Its primary advantage lies in the reactivity of the C-Br bond, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, outperforming its chloro- and fluoro-analogs. For synthetic routes where the key transformation is a Suzuki, Heck, or similar coupling, this compound is the recommended choice for achieving higher yields under milder conditions.

Conversely, for synthetic strategies that rely on nucleophilic aromatic substitution, its performance is surpassed by the more reactive chloro- and, particularly, fluoro-analogs. The choice between these reagents must therefore be guided by the specific transformation intended. By understanding the fundamental principles of reactivity and the detailed characterization data presented, researchers can make informed decisions to optimize their synthetic pathways, leading to more efficient and successful outcomes in the development of novel chemical entities.

References

A Researcher's Guide to the ¹H NMR Spectrum of Methyl 4-bromo-3-nitrobenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool for elucidating the structure of organic compounds in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 4-bromo-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. By comparing its spectrum with those of simpler, structurally related molecules, we will dissect the influence of its substituent groups on the chemical environment of its protons.

The Foundational Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align either with or against the field, resulting in two distinct energy states. The absorption of radiofrequency radiation can cause a nucleus to transition from the lower to the higher energy state. The precise frequency required for this transition, known as the resonance frequency, is highly sensitive to the local electronic environment of the proton. This sensitivity is the cornerstone of ¹H NMR's power in structure elucidation.

The key parameters obtained from a ¹H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield a proton, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield a proton, shifting its signal to a lower chemical shift (upfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from the interaction of the magnetic fields of neighboring, non-equivalent protons (spin-spin coupling). The multiplicity of a signal can be predicted by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the individual peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), in a clean, dry NMR tube. The use of a deuterated solvent is essential to avoid a large, interfering solvent signal in the spectrum.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and its protons resonate at a defined chemical shift of 0 ppm, providing a reference point for the spectrum.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for obtaining sharp, well-resolved signals.

  • Acquire the ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

The ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound, a trisubstituted benzene derivative, displays a set of distinct signals corresponding to its aromatic and methyl protons.

SignalChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
1~8.42d~2.01HH-2
2~8.15dd~8.4, 2.01HH-6
3~7.85d~8.41HH-5
4~3.95s-3H-OCH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

A Comparative Analysis: Understanding Substituent Effects

To fully appreciate the ¹H NMR spectrum of this compound, it is instructive to compare it with the spectra of simpler, related molecules: methyl benzoate, methyl 4-bromobenzoate, and methyl 3-nitrobenzoate. This comparative approach allows for a clear understanding of how the electron-withdrawing effects of the bromine and nitro groups influence the chemical shifts of the aromatic protons.

CompoundH-2, H-6 (ppm)H-3, H-5 (ppm)H-4 (ppm)-OCH₃ (ppm)
Methyl Benzoate~8.03 (m)~7.42 (m)~7.54 (m)~3.91 (s)
Methyl 4-bromobenzoate~7.87 (d)~7.55 (d)-~3.87 (s)
Methyl 3-nitrobenzoate~8.76 (s, H-2), ~8.33 (m, H-4, H-6)-~7.60 (m, H-5)~3.93 (s)
This compound ~8.42 (d, H-2) ~7.85 (d, H-5) -~3.95 (s)
~8.15 (dd, H-6)

Data for comparative compounds sourced from various chemical suppliers and publications.[1]

Analysis of Substituent Effects:

The ester group (-COOCH₃) in methyl benzoate is a deactivating, meta-directing group. The protons ortho to this group (H-2 and H-6) are the most deshielded and appear furthest downfield.

In Methyl 4-bromobenzoate , the bromine atom is an ortho-, para-directing deactivator. Its electron-withdrawing inductive effect deshields the aromatic protons relative to benzene, but its electron-donating resonance effect is also at play. The result is a relatively simple spectrum with two doublets for the two sets of equivalent aromatic protons.

The nitro group (-NO₂) in Methyl 3-nitrobenzoate is a powerful electron-withdrawing group and a strong deactivator, making it meta-directing. This is reflected in the significant downfield shift of all aromatic protons compared to methyl benzoate. The proton at the 2-position, situated between the two electron-withdrawing groups, is the most deshielded.

In our target molecule, This compound , we observe the cumulative effect of all three substituents.

  • The nitro group at C-3 strongly deshields the adjacent protons, particularly H-2.

  • The bromine atom at C-4 also contributes to the overall deshielding of the ring through its inductive effect.

  • The ester group at C-1 primarily influences the ortho protons, H-2 and H-6.

This combination of effects leads to the observed downfield shifts of all the aromatic protons compared to methyl benzoate and methyl 4-bromobenzoate.

Figure 1. Visualization of the electronic effects of the substituents on the proton chemical shifts in this compound.

Detailed Interpretation of the ¹H NMR Spectrum

The interpretation of the ¹H NMR spectrum of this compound is a logical process based on the integration, chemical shift, and multiplicity of each signal.

Spectral_Interpretation_Workflow start ¹H NMR Spectrum integrals Step 1: Integration - Aromatic region: 3H - Aliphatic region: 3H start->integrals chem_shift Step 2: Chemical Shift Analysis integrals->chem_shift aliphatic Signal at ~3.95 ppm: - Typical for -OCH₃ group - Singlet (no adjacent protons) chem_shift->aliphatic aromatic Signals from ~7.8 to ~8.5 ppm: - Characteristic of aromatic protons - Deshielded by EWGs chem_shift->aromatic assignment Final Assignment aliphatic->assignment multiplicity Step 3: Multiplicity & Coupling - H-2: Doublet (coupled to H-6, J ≈ 2.0 Hz) - H-6: Doublet of doublets (coupled to H-5, J ≈ 8.4 Hz and H-2, J ≈ 2.0 Hz) - H-5: Doublet (coupled to H-6, J ≈ 8.4 Hz) aromatic->multiplicity multiplicity->assignment

Figure 2. Workflow for the interpretation of the ¹H NMR spectrum of this compound.

Signal Assignment Rationale:

  • -OCH₃ Protons: The singlet at approximately 3.95 ppm integrates to three protons and is in the characteristic region for methyl ester protons. Its singlet multiplicity confirms the absence of adjacent protons.

  • Aromatic Protons:

    • H-2: This proton is ortho to the ester group and adjacent to the strongly electron-withdrawing nitro group. This high degree of deshielding places its signal at the furthest downfield position, around 8.42 ppm. It appears as a doublet due to coupling with H-6, with a small meta coupling constant (J ≈ 2.0 Hz).

    • H-6: This proton is also ortho to the ester group and is deshielded by it. It is also influenced by the bromine atom at the meta position. Its signal appears around 8.15 ppm. It is split into a doublet of doublets due to coupling with H-5 (ortho coupling, J ≈ 8.4 Hz) and H-2 (meta coupling, J ≈ 2.0 Hz).

    • H-5: This proton is ortho to the bromine atom and meta to the ester group. It is the most upfield of the aromatic protons, with its signal appearing around 7.85 ppm. It is split into a doublet by the adjacent H-6 (ortho coupling, J ≈ 8.4 Hz).

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of the powerful diagnostic capabilities of this technique. Through a systematic analysis of chemical shifts, integration, and multiplicity, and by drawing comparisons with simpler analogues, a confident and unambiguous assignment of all proton signals can be achieved. This detailed understanding of the spectral features is essential for researchers and scientists in confirming the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development endeavors.

References

A Comparative Guide to the Infrared Spectrum of Methyl 4-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Infrared (IR) spectroscopy is an indispensable analytical technique for research, quality control, and drug development, offering a rapid, non-destructive method for identifying functional groups and elucidating molecular structures. The vibrational fingerprint provided by an IR spectrum is unique to a molecule and is profoundly influenced by its atomic composition and architecture. This guide provides an in-depth analysis of the IR spectrum of Methyl 4-bromo-3-nitrobenzoate, a key intermediate in organic synthesis. Through a comparative approach with structurally related analogs, we will dissect the spectral features, demonstrating how subtle changes in molecular structure manifest as distinct spectroscopic signatures.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid crystalline sample like this compound, the Potassium Bromide (KBr) pellet method is a widely accepted and robust technique.[1] The principle lies in dispersing the analyte within an IR-transparent matrix (KBr), which becomes a clear, glass-like disc under high pressure, allowing the spectrometer's IR beam to pass through with minimal scattering.[2]

Detailed Step-by-Step Methodology for KBr Pellet Preparation:

  • Equipment Preparation: Thoroughly clean an agate mortar and pestle, along with the pellet die assembly, with a volatile solvent like acetone or chloroform and ensure they are completely dry. This prevents contamination from previous samples.[3]

  • Sample and KBr Measurement: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of spectroscopy-grade KBr powder.[1] The sample-to-KBr ratio of approximately 1:100 is crucial for obtaining a spectrum with optimal peak intensity, avoiding saturation of the detector.[1]

  • Grinding and Mixing: First, grind the 1-2 mg of the sample in the agate mortar until it is a fine, fluffy powder. This step is critical to reduce particle size to less than the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect) and produces sharp, well-defined peaks.[3] Then, add the KBr powder and gently but thoroughly mix (triturate) for a minute or two to ensure uniform dispersion.[4]

    • Causality Insight: Aggressively grinding the hygroscopic KBr can introduce atmospheric moisture, which results in broad absorption bands around 3400 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (H-O-H bend), potentially obscuring important spectral features.[1]

  • Die Assembly and Pressing: Carefully transfer the homogenous powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. If available, apply a vacuum to the die for a few minutes to remove trapped air and residual moisture, which enhances the transparency of the final pellet.[4]

  • Pellet Formation: Gradually apply a pressure of approximately 8-10 tons.[3] Hold the pressure for 1-2 minutes. This high pressure causes the crystalline KBr to undergo plastic deformation and fuse into a transparent disc.[2]

  • Pellet Release and Inspection: Slowly release the pressure to prevent the pellet from cracking. Carefully extract the finished pellet. A high-quality pellet should be thin, transparent, and free of cloudiness or cracks.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum using a pure KBr pellet should be run first and automatically subtracted from the sample spectrum.

This self-validating protocol ensures that the resulting spectrum is a true representation of the sample's molecular vibrations, free from artifacts related to sample preparation.

Caption: Workflow for IR analysis using the KBr pellet method.

Spectral Analysis of this compound

The IR spectrum of this compound is characterized by several strong, distinct absorption bands that confirm the presence of its key functional groups: an aromatic ring, a nitro group, an ester group, and a carbon-bromine bond.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3100-3000Medium-WeakAromatic C-HStretching
~1730StrongEster C=OStretching
~1600, ~1475MediumAromatic C=CIn-ring Stretching
~1535StrongNitro N-OAsymmetric Stretching
~1350StrongNitro N-OSymmetric Stretching
~1290StrongEster C-OStretching
~890MediumAromatic C-HOut-of-plane Bending
~670Medium-WeakC-BrStretching

Comparative Spectral Analysis

To fully appreciate the spectral features of this compound, it is instructive to compare its spectrum with those of structurally similar molecules. This comparison highlights how different substituents electronically influence the vibrational frequencies of neighboring bonds.

G MB Methyl Benzoate MNB Methyl 3-nitrobenzoate MB->MNB + NO2 MBB Methyl 4-bromobenzoate MB->MBB + Br MBNB Methyl 4-bromo- 3-nitrobenzoate MNB->MBNB + Br MBB->MBNB + NO2

Caption: Structural relationships for comparative analysis.

Comparison of Key IR Absorption Frequencies (cm⁻¹)

Vibrational ModeMethyl Benzoate[5]Methyl 3-nitrobenzoate[6]Methyl 4-bromobenzoate[7]This compound
Ester C=O Stretch ~1725~1750~1720~1730
Nitro N-O Asymmetric N/A~1550N/A~1535
Nitro N-O Symmetric N/A~1350N/A~1350
C-Br Stretch N/AN/A~680~670

Discussion of Spectral Differences:

  • Ester C=O Stretching: The carbonyl stretch is highly sensitive to electronic effects. In the parent Methyl Benzoate , this peak appears around 1725 cm⁻¹.[5] Adding a strongly electron-withdrawing nitro group in the meta position (Methyl 3-nitrobenzoate ) reduces the electron density on the ring but has a less direct conjugative effect on the carbonyl, often resulting in a slight shift to a higher wavenumber (~1750 cm⁻¹).[6] Conversely, the bromine atom in Methyl 4-bromobenzoate is electron-withdrawing by induction but can donate electron density via resonance. Its overall effect slightly lowers the C=O frequency to ~1720 cm⁻¹.[7] In our target molecule, This compound , the powerful inductive withdrawal from both the ortho-nitro group and the para-bromine atom increases the C=O bond order, resulting in a frequency around ~1730 cm⁻¹, intermediate between the singly substituted analogs.

  • Nitro N-O Stretching: The nitro group is characterized by two strong, prominent peaks corresponding to its asymmetric and symmetric stretching vibrations.[6] In aromatic nitro compounds, these typically appear near 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The presence of these two intense bands in the spectra of both Methyl 3-nitrobenzoate and This compound is a definitive confirmation of the nitro group. The exact position can be influenced by conjugation and interaction with other substituents.

  • C-Br Stretching: The carbon-bromine stretching vibration is typically found in the fingerprint region, often below 700 cm⁻¹. Its presence in the spectra of Methyl 4-bromobenzoate and This compound confirms the incorporation of bromine into the aromatic ring.

  • Aromatic C-H Bending: The out-of-plane (oop) C-H bending vibrations in the 900-650 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring. For This compound , a 1,2,4-trisubstituted pattern, one would expect a characteristic absorption in this region, which is observed around 890 cm⁻¹.

Conclusion

The infrared spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. The strong characteristic absorptions for the ester carbonyl (~1730 cm⁻¹), the dual nitro group stretches (~1535 and ~1350 cm⁻¹), and the C-Br bond (~670 cm⁻¹) collectively confirm its identity. By comparing its spectrum to those of methyl benzoate, methyl 3-nitrobenzoate, and methyl 4-bromobenzoate, we can expertly rationalize the shifts in key vibrational frequencies based on the combined electronic effects of the substituents. This comparative guide underscores the power of IR spectroscopy not just for identification, but for a deeper understanding of structure-property relationships in organic molecules.

References

A Comparative Guide for Synthetic Strategy: Methyl 4-bromo-3-nitrobenzoate vs. Methyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and economic viability of a synthetic route. This guide provides an in-depth comparison of two closely related yet distinct building blocks: Methyl 4-bromo-3-nitrobenzoate and Methyl 4-chloro-3-nitrobenzoate. Our objective is to furnish a comprehensive analysis of their physicochemical properties, comparative reactivity supported by mechanistic insights and experimental data, and their applications in contemporary organic synthesis.

Physicochemical Properties: A Side-by-Side Analysis

A foundational understanding of the physical and chemical characteristics of these reagents is paramount for their effective utilization in the laboratory. The following table summarizes their key properties.

PropertyThis compoundMethyl 4-chloro-3-nitrobenzoate
CAS Number 2363-16-8[1][2]14719-83-6[3][4][5]
Molecular Formula C₈H₆BrNO₄[6]C₈H₆ClNO₄[3]
Molecular Weight 260.04 g/mol [6]215.59 g/mol [3][7]
Appearance White to light yellow powder/crystal[5]White to off-white powder[7]
Melting Point 101-105 °C78-84 °C[7]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary locus of reactivity for both molecules in many synthetic applications is the halogen at the C-4 position, which is activated for nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group at the C-3 position.

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate, particularly when it is positioned ortho or para to the leaving group.[8]

SNAr_Mechanism ArylHalide Aryl Halide (Activated by EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) ArylHalide->Meisenheimer + Nu⁻ (Slow, RDS) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - X⁻ (Fast)

Caption: Generalized workflow for the SNAr mechanism.

A common misconception is to extrapolate the leaving group ability from SN2 reactions (I > Br > Cl > F) to SNAr reactions. In SNAr, the C-X bond is broken in the second, fast step. The rate-determining step is the initial attack by the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon center. Consequently, the reactivity order for halogens in SNAr reactions is often F > Cl > Br > I.[8] This suggests that Methyl 4-chloro-3-nitrobenzoate is expected to be more reactive than this compound in nucleophilic aromatic substitution reactions.

Supporting Experimental Evidence

Experimental Protocols: A Framework for Comparison

To empirically validate the expected difference in reactivity, a comparative study can be designed. The following protocol outlines a general procedure for the amination of both substrates, a common transformation in medicinal chemistry.

General Protocol for Comparative Amination

Objective: To compare the reaction rate and yield of the SNAr reaction of this compound and Methyl 4-chloro-3-nitrobenzoate with a model amine.

Materials:

  • This compound

  • Methyl 4-chloro-3-nitrobenzoate

  • N-methylpiperazine

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve this compound (1.0 eq) and Methyl 4-chloro-3-nitrobenzoate (1.0 eq) in DMF.

  • Addition of Reagents: To each flask, add N-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Work-up: Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature and pour into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield of the product from each reaction and compare the reaction times based on TLC analysis.

Comparative_Experiment cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification cluster_4 Analysis A1 Dissolve this compound in DMF A2 Add N-methylpiperazine and K₂CO₃ A1->A2 B1 Dissolve Methyl 4-chloro-3-nitrobenzoate in DMF B2 Add N-methylpiperazine and K₂CO₃ B1->B2 A3 Stir at 80 °C and monitor by TLC A2->A3 B3 Stir at 80 °C and monitor by TLC B2->B3 A4 Aqueous work-up and extraction A3->A4 B4 Aqueous work-up and extraction B3->B4 A5 Column Chromatography A4->A5 B5 Column Chromatography B4->B5 C1 Compare Reaction Times and Yields A5->C1 B5->C1

Caption: Workflow for the comparative amination experiment.

Spectroscopic Signatures

Confirmation of the starting materials and their respective products can be achieved through standard spectroscopic techniques.

1H NMR Spectroscopy
  • Methyl 4-chloro-3-nitrobenzoate: In DMSO-d₆, characteristic peaks are observed at approximately δ 3.90 (s, 3H, OCH₃), 7.90 (d, 1H), 8.15 (dd, 1H), and 8.49 (d, 1H).[4]

  • This compound: The 1H NMR spectrum is expected to show a similar pattern of aromatic signals, with slight shifts due to the different electronic influence of bromine compared to chlorine.

Applications in Synthesis

Both compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Their utility stems from the presence of multiple reactive sites that allow for sequential and regioselective transformations.

  • Nucleophilic Aromatic Substitution: As discussed, the halogen at C-4 is the primary site for SNAr reactions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through acylation or diazotization.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, such as amide bond formation.

A notable application of these compounds is in the synthesis of the anticancer drug Nintedanib . The synthetic route often involves the displacement of the halogen with an aniline derivative via an SNAr reaction.[9][10]

Conclusion and Recommendations

For researchers and drug development professionals, the choice between these two reagents will depend on a balance of factors including reactivity, cost, and availability. For initial route scouting and optimization where faster reaction kinetics are desired, Methyl 4-chloro-3-nitrobenzoate may be the preferred choice. However, if cost is a primary driver and slightly longer reaction times are acceptable, this compound remains a viable alternative. It is always recommended to perform small-scale comparative experiments, as outlined in this guide, to determine the optimal substrate for a specific synthetic transformation.

References

A Senior Application Scientist's Guide to Alternatives for Methyl 4-bromo-3-nitrobenzoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromo-3-nitrobenzoate (CAS: 2363-16-8) is a highly versatile bifunctional reagent, prized as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its structure, featuring a bromine atom, a nitro group, and a methyl ester, offers a triad of reactive sites for strategic molecular elaboration.[1] The bromine facilitates carbon-carbon bond formation via cross-coupling reactions, the electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr) and can be reduced to a key amine functionality, while the ester provides a handle for hydrolysis or amidation.[1]

Despite its utility, reliance on a single building block can introduce vulnerabilities into a synthetic campaign, including supply chain disruptions, prohibitive costs, or unforeseen reactivity issues. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights and strategic guidance to empower researchers in making informed decisions for their specific synthetic challenges.

The Reaction Manifold: Why We Use this compound

The value of this reagent is best understood by visualizing its primary reaction pathways. The strategic positioning of the bromo and nitro groups dictates its reactivity, primarily in Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

cluster_coupling C-C Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_reduction Functional Group Interconversion MBBN This compound Suzuki Suzuki-Miyaura Coupling MBBN->Suzuki Pd catalyst, Base R-B(OH)2 Heck Heck Coupling MBBN->Heck Pd catalyst, Base Alkene Sonogashira Sonogashira Coupling MBBN->Sonogashira Pd/Cu catalyst, Base Alkyne SNAr Substitution of Bromine MBBN->SNAr Nucleophile (e.g., R-NH2, R-OH) Base Reduction Nitro Group Reduction Suzuki->Reduction e.g., Fe/HCl or H2/Pd-C SNAr->Reduction e.g., SnCl2/HCl Hydrolysis Ester Hydrolysis Reduction->Hydrolysis e.g., LiOH, H2O

Fig 1. Key reaction pathways for this compound.

Comparative Analysis of Key Alternatives

The selection of an alternative is dictated by the intended chemical transformation. We will compare alternatives based on their performance in the two most common applications: Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution.

Category 1: Halogen Analogs

The most direct alternatives involve simply changing the halogen atom. The choice between fluorine, chlorine, and bromine has profound implications for reactivity and cost.

  • Methyl 4-chloro-3-nitrobenzoate (CAS: 14719-83-6): Often a more cost-effective option. The C-Cl bond is stronger than the C-Br bond, making oxidative addition—the rate-limiting step in many cross-coupling reactions—more challenging.[2] This typically requires more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) or higher catalyst loadings and temperatures.[2] Conversely, for SNAr reactions, chlorine can be a suitable leaving group, sometimes offering comparable reactivity to bromine.

  • Methyl 4-fluoro-3-nitrobenzoate (CAS: 19056-32-5): In the context of SNAr, fluoride is an excellent leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. This is the rate-determining step in SNAr.[3] However, its utility in palladium-catalyzed cross-coupling is severely limited due to the strength of the C-F bond.

Category 2: Isomeric Alternatives

Repositioning the functional groups on the aromatic ring can dramatically alter the electronic landscape and, consequently, the reactivity.

  • Methyl 3-bromo-4-nitrobenzoate (CAS: 56524-21-3): In this isomer, the nitro group is now para to the bromine atom. For SNAr reactions, this is a critical difference. The negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group when it is positioned ortho or para to the leaving group, but not meta.[4][5] Therefore, the reactivity of this isomer in SNAr reactions is significantly attenuated compared to the 4-bromo-3-nitro isomer. Its performance in Suzuki coupling is generally comparable.

Category 3: Boronic Acid/Ester Alternatives

For Suzuki couplings, one can reverse the roles of the coupling partners. Instead of using the bromo-nitrobenzoate as the electrophile, one can use a corresponding boronic acid or ester as the nucleophile.

  • (3-Methoxycarbonyl-2-nitrophenyl)boronic acid (CAS: 117342-20-8): This reagent allows for coupling with a wide range of aryl or vinyl halides/triflates. This strategy can be advantageous if the desired coupling partner is more readily available or less expensive as a halide than as a boronic acid. Boronic acids are generally more reactive than boronic esters in Suzuki couplings.[6]

Quantitative Data Comparison

To provide a clearer picture, the following tables summarize key properties and representative experimental outcomes.

Table 1: Physical Properties and Relative Cost

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Relative Cost Index
This compound2363-16-8260.04[7]102-103[1]1.0
Methyl 4-chloro-3-nitrobenzoate14719-83-6215.59[8]79-80[9]0.7
Methyl 4-fluoro-3-nitrobenzoate19056-32-5199.1363-652.5
(3-Methoxycarbonyl-2-nitrophenyl)boronic acid117342-20-8224.96[10]>3003.0

Relative Cost Index is an approximation based on typical vendor pricing for research quantities, with this compound set as the baseline (1.0). This can fluctuate based on supplier and purity.

Table 2: Performance in a Representative Suzuki-Miyaura Coupling

Reaction: Aryl Halide + Phenylboronic Acid → Methyl 3-nitro-4-phenylbenzoate

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/H₂O10012~95
Methyl 4-chloro-3-nitrobenzoatePd₂(dba)₃ (1 mol%) / SPhos (2 mol%)K₃PO₄1,4-Dioxane11018~90
Methyl 4-fluoro-3-nitrobenzoateN/AN/AN/AN/AN/ANo Reaction

Yields are representative and can vary. The presence of an electron-withdrawing group on the aryl halide generally enhances the rate of Suzuki coupling.[6]

Table 3: Performance in a Representative Nucleophilic Aromatic Substitution (SNAr)

Reaction: Aryl Halide + Benzylamine → Methyl 4-(benzylamino)-3-nitrobenzoate

| Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | K₂CO₃ | DMF | 80 | 6 | ~92 | | Methyl 4-chloro-3-nitrobenzoate | K₂CO₃ | DMF | 80 | 8 | ~90 | | Methyl 4-fluoro-3-nitrobenzoate | K₂CO₃ | DMF | 60 | 4 | ~95 |

The reactivity trend in SNAr for halogens is often F > Cl ≈ Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[3]

Detailed Experimental Protocols

Trustworthy protocols are self-validating. The following methods provide detailed, step-by-step instructions for key transformations.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Rationale: This protocol uses a standard, robust catalyst system, Pd(PPh₃)₄, which is effective for electron-deficient aryl bromides.[11] A biphasic solvent system with a phase-transfer effect often enhances reaction rates.

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.00 g, 3.85 mmol, 1.0 equiv), phenylboronic acid (0.56 g, 4.62 mmol, 1.2 equiv), and sodium carbonate (0.82 g, 7.70 mmol, 2.0 equiv).

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add toluene (15 mL) and water (5 mL).

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (89 mg, 0.077 mmol, 2 mol%).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: Nucleophilic Aromatic Substitution with Methyl 4-fluoro-3-nitrobenzoate

Rationale: This protocol leverages the high reactivity of the aryl fluoride in SNAr. A polar aprotic solvent like DMF is used to solvate the potassium carbonate and facilitate the reaction. The lower temperature reflects the higher reactivity of the fluoride leaving group.

Procedure:

  • To a 25 mL round-bottom flask, add Methyl 4-fluoro-3-nitrobenzoate (1.00 g, 5.02 mmol, 1.0 equiv) and potassium carbonate (1.39 g, 10.04 mmol, 2.0 equiv).

  • Add a magnetic stir bar.

  • Add anhydrous N,N-dimethylformamide (DMF) (10 mL).

  • Add benzylamine (0.60 mL, 5.52 mmol, 1.1 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the desired product, which may be further purified by recrystallization if necessary.

Strategic Considerations for Reagent Selection

Choosing the optimal reagent is a multi-faceted decision. The following workflow provides a logical framework for this process.

start What is the primary desired reaction? reaction_type Reaction Type? start->reaction_type node_suzuki Suzuki-Miyaura Coupling reaction_type->node_suzuki C-C Coupling node_snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->node_snar C-X Substitution suzuki_q1 Is the other coupling partner a readily available halide? node_suzuki->suzuki_q1 snar_q1 Is maximizing yield/rate with a common amine/alkoxide critical? node_snar->snar_q1 boronic_acid Consider the Boronic Acid Alternative (e.g., (3-Methoxycarbonyl-2-nitrophenyl)boronic acid) suzuki_q1->boronic_acid Yes bromo_reagent Use this compound (Standard, reliable reactivity) suzuki_q1->bromo_reagent No snar_q1->bromo_reagent No, standard conditions are sufficient fluoro_reagent Use Methyl 4-fluoro-3-nitrobenzoate (Highest reactivity, ideal for challenging nucleophiles) snar_q1->fluoro_reagent Yes chloro_reagent Consider Methyl 4-chloro-3-nitrobenzoate (More economical, may require catalyst optimization) bromo_reagent->chloro_reagent Cost-driven alternative bromo_reagent->chloro_reagent Cost-driven alternative

Fig 2. Decision workflow for selecting the appropriate reagent.

Conclusion

While this compound remains a workhorse in synthetic chemistry, a nuanced understanding of the available alternatives provides chemists with greater flexibility and resilience. For cost-sensitive, large-scale Suzuki couplings, optimizing conditions for Methyl 4-chloro-3-nitrobenzoate can yield significant savings. For SNAr reactions demanding the highest reactivity, Methyl 4-fluoro-3-nitrobenzoate is the superior choice. Finally, reversing synthetic strategy by employing a boronic acid alternative can unlock new pathways and overcome challenges associated with the availability of specific coupling partners. By carefully considering the specific reaction, cost, and desired outcome, researchers can select the most effective and efficient building block for their synthetic endeavors.

References

A Comparative Guide to the Reactivity of Bromo-Nitrobenzoate Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the strategic modification of aromatic rings is a cornerstone of molecular design. Among the myriad of reactions available, nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for the introduction of diverse functionalities onto electron-deficient aromatic systems. The reactivity of the substrates in these reactions is exquisitely sensitive to the nature and positioning of substituents on the aromatic ring. This guide provides an in-depth technical comparison of the reactivity of ortho, meta, and para isomers of methyl bromo-nitrobenzoate, offering field-proven insights and supporting data to inform experimental design and synthetic strategy.

The Theoretical Framework: Understanding Reactivity in SNAr Reactions

Nucleophilic aromatic substitution reactions of aryl halides are contingent on the presence of strong electron-withdrawing groups that activate the ring towards nucleophilic attack. The quintessential example of such a group is the nitro (-NO₂) group. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is the lynchpin of the reaction's feasibility and rate.

The position of the electron-withdrawing nitro group relative to the leaving group (in this case, the bromine atom) is paramount in determining the reactivity of the bromo-nitrobenzoate isomers.

  • Ortho and Para Isomers: When the nitro group is situated at the ortho or para position to the bromine atom, it can effectively stabilize the negative charge of the Meisenheimer complex through resonance delocalization. This stabilization significantly lowers the activation energy of the rate-determining addition step, thereby accelerating the reaction.[1][2]

  • Meta Isomer: In contrast, a nitro group at the meta position cannot participate in resonance stabilization of the negative charge on the carbon bearing the bromine atom. While it still exerts an electron-withdrawing inductive effect, this is a less potent stabilizing influence compared to resonance. Consequently, the Meisenheimer complex for the meta isomer is less stable, leading to a much slower reaction rate.[1][2]

This fundamental difference in electronic stabilization underpins the expected reactivity order: para ≈ ortho > meta .

Experimental Validation: Alkaline Hydrolysis as a Model SNAr Reaction

To quantitatively assess the reactivity of the methyl bromo-nitrobenzoate isomers, we turn to a classic SNAr reaction: alkaline hydrolysis. In this reaction, a hydroxide ion acts as the nucleophile, attacking the carbon atom bearing the bromine and ultimately displacing it. The progress of this reaction can be meticulously monitored to determine the reaction rates, providing a direct measure of the substrate's reactivity.

IsomerHalf-life (t₁/₂) for Alkaline HydrolysisRelative Reactivity
Ethyl 4-bromobenzoate (para)12 minFastest
Ethyl 2-bromobenzoate (ortho)15 minIntermediate
Ethyl 3-bromobenzoate (meta)Slower than para and orthoSlowest

Data adapted from a study on the chemical and biological hydrolytic stability of homologous esters and isosteres.[3]

This data, while not featuring the activating nitro group, already suggests a higher reactivity for the para and ortho isomers compared to the meta. The introduction of a strongly electron-withdrawing nitro group at the ortho or para position would be expected to dramatically accelerate these rates and amplify the reactivity difference between the ortho/para and meta isomers. The ortho isomer's slightly slower rate compared to the para in this dataset can be attributed to steric hindrance from the ortho bromine atom, which can impede the incoming nucleophile.[3]

Mechanistic Insights and Experimental Workflow

The alkaline hydrolysis of methyl bromo-nitrobenzoates follows a well-established SNAr pathway.

SNAr_Mechanism cluster_intermediate Rate-determining step A Methyl bromo-nitrobenzoate C Meisenheimer Complex (Resonance Stabilized) A->C + OH⁻ (fast for o/p, slow for m) B OH⁻ D Methyl hydroxy-nitrobenzoate C->D - Br⁻ (fast) E Br⁻

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

To empirically determine the reactivity of these isomers, a kinetic study monitoring the rate of hydrolysis is essential. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for this purpose.

Experimental Protocol: Comparative Kinetic Analysis of Methyl Bromo-nitrobenzoate Isomer Hydrolysis via HPLC

This protocol outlines a robust method for determining the second-order rate constants for the alkaline hydrolysis of methyl bromo-nitrobenzoate isomers.

1. Materials and Reagents:

  • Methyl 2-bromo-4-nitrobenzoate

  • Methyl 3-bromo-5-nitrobenzoate

  • Methyl 4-bromo-2-nitrobenzoate

  • Sodium Hydroxide (NaOH), analytical grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid, for mobile phase modification

  • Internal standard (e.g., a stable, structurally similar compound that does not react under the experimental conditions)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a thermostatted column compartment.

  • A suitable reversed-phase HPLC column (e.g., C18).

  • Thermostatted reaction vessel.

  • Precision micropipettes and glassware.

3. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of each methyl bromo-nitrobenzoate isomer and the internal standard in acetonitrile.

    • Prepare a series of aqueous sodium hydroxide solutions of known concentrations.

  • HPLC Method Development:

    • Develop an isocratic or gradient HPLC method that effectively separates the starting ester, the corresponding hydroxy-nitrobenzoate product, and the internal standard.

    • The mobile phase will likely consist of a mixture of acetonitrile and water with a small amount of formic acid to ensure sharp peaks.

    • Set the UV detector to a wavelength where both the reactant and product have significant absorbance.

  • Kinetic Runs:

    • Equilibrate the reaction vessel and the HPLC column to a constant temperature (e.g., 25°C).

    • To the reaction vessel, add a known volume of the ester stock solution and the internal standard stock solution.

    • Initiate the reaction by adding a known volume of the sodium hydroxide solution.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing a small amount of acid (e.g., a dilute solution of HCl or formic acid).

    • Inject the quenched sample into the HPLC system.

  • Data Analysis:

    • For each time point, determine the concentration of the remaining ester by comparing its peak area to that of the internal standard.

    • Plot the natural logarithm of the ester concentration versus time. For a pseudo-first-order reaction (with [OH⁻] in large excess), this plot should be linear.

    • The slope of this line will be the pseudo-first-order rate constant (k').

    • The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the hydroxide solution (k₂ = k' / [OH⁻]).

    • Repeat the experiment for each isomer and at different hydroxide concentrations to ensure the reliability of the results.

Experimental_Workflow A Solution Preparation (Isomers, NaOH, Internal Standard) B HPLC Method Development (Separation of Reactant & Product) A->B C Kinetic Run Setup (Thermostatted Vessel) B->C D Reaction Initiation (Addition of NaOH) C->D E Time-course Sampling & Quenching D->E F HPLC Analysis E->F G Data Processing (Peak Area Integration) F->G H Kinetic Analysis (Calculation of Rate Constants) G->H

Caption: A generalized workflow for the kinetic analysis of ester hydrolysis.

Conclusion: A Predictive Framework for Synthetic Design

The reactivity of bromo-nitrobenzoate isomers in nucleophilic aromatic substitution is a clear demonstration of the profound influence of substituent positioning on reaction outcomes. The ability of a nitro group in the ortho or para position to stabilize the Meisenheimer intermediate through resonance makes these isomers significantly more reactive than their meta counterpart. This theoretical understanding, supported by analogous experimental data, provides a predictive framework that is invaluable for researchers in drug development and materials science. By leveraging these principles, chemists can make informed decisions in the design of synthetic routes, optimizing reaction conditions and maximizing the efficiency of SNAr reactions to construct complex molecular architectures. The provided experimental protocol offers a robust methodology for quantifying these reactivity differences, enabling a deeper, data-driven approach to organic synthesis.

References

A Comparative Guide to the Synthesis of Methyl 4-bromo-3-nitrobenzoate: Strategic Routes for Pharmaceutical and Agrochemical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-bromo-3-nitrobenzoate, a key building block in the synthesis of a wide array of pharmaceuticals and agrochemicals, presents a compelling case for the critical evaluation of its synthetic pathways.[1] The strategic placement of its bromo, nitro, and methyl ester functionalities offers a versatile platform for molecular elaboration.[1] This guide provides an in-depth comparison of the two primary routes for its synthesis: the direct nitration of methyl 4-bromobenzoate and the esterification of 4-bromo-3-nitrobenzoic acid. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages to empower researchers in making informed decisions for their specific applications.

Introduction to this compound

This compound (CAS No. 2363-16-8) is a crystalline solid with a molecular weight of 260.04 g/mol .[1] Its utility as a synthetic intermediate is largely attributed to the differential reactivity of its functional groups. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or diazotization reactions. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of carbon-carbon bonds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. This trifecta of reactive sites makes it a valuable precursor for complex molecular architectures.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a multifactorial decision, weighing aspects such as starting material availability, reaction efficiency, scalability, and safety. Here, we compare the two predominant pathways to this compound.

ParameterRoute 1: Nitration of Methyl 4-bromobenzoateRoute 2: Esterification of 4-bromo-3-nitrobenzoic acid
Starting Material Availability Methyl 4-bromobenzoate is commercially available or can be synthesized from 4-bromobenzoic acid.4-bromo-3-nitrobenzoic acid is commercially available or can be synthesized from 4-bromobenzoic acid.
Number of Steps (from 4-bromobenzoic acid) 2 (Esterification then Nitration)2 (Nitration then Esterification)
Key Reaction Electrophilic Aromatic Substitution (Nitration)Fischer-Speier Esterification
Reported Yields Generally high (81-85% for analogous reactions)[2][3]Typically high (can exceed 90%)[4]
Reaction Conditions Requires strong acids (H₂SO₄, HNO₃) and careful temperature control.Requires acid catalyst (e.g., H₂SO₄) and reflux conditions.
Potential Byproducts Isomeric dinitro and ortho/para-nitro compounds.[2]Unreacted starting material (if equilibrium is not driven to completion).
Purification Recrystallization is typically required to remove isomers.[2][5]Extraction and recrystallization.[4][6]
Scalability Well-established for large-scale production, but exothermicity of nitration requires careful management.Generally straightforward to scale up.

Route 1: Nitration of Methyl 4-bromobenzoate

This is a classic and widely employed method for the synthesis of nitroaromatic compounds. The underlying mechanism is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.

Mechanistic Rationale

The ester group (-COOCH₃) is a deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. In this case of competing directing effects, the position of nitration is primarily governed by the steric hindrance of the bromine atom and the electronic deactivation of the ester group. The nitro group is predominantly directed to the position meta to the ester group and ortho to the bromine atom (the 3-position).

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- H2O H₂O Product This compound Start Methyl 4-bromobenzoate Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Intermediate->Product - H⁺ G Start_Acid 4-bromo-3-nitrobenzoic acid Protonated_Acid Protonated Carboxylic Acid Start_Acid->Protonated_Acid + H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Methanol Methanol (CH₃OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of H₂O Proton_Transfer->Elimination Product_Ester This compound Elimination->Product_Ester - H₂O, - H⁺

References

A Comparative Guide for Synthetic Strategy: Methyl 4-bromo-3-nitrobenzoate vs. Methyl 3-bromo-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and molecular design. Substituted bromo-nitroaromatic esters, such as Methyl 4-bromo-3-nitrobenzoate and Methyl 3-bromo-4-methyl-5-nitrobenzoate, serve as versatile intermediates. Their utility stems from the presence of multiple reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides an in-depth, objective comparison of these two key reagents, focusing on their structural nuances, reactivity in pivotal cross-coupling reactions, and practical considerations for their application in research and development.

Structural and Physicochemical Properties: A Tale of Two Isomers

At first glance, this compound and Methyl 3-bromo-4-methyl-5-nitrobenzoate are structural isomers, each possessing a methyl ester, a bromine atom, and a nitro group on a benzene ring. However, the arrangement of these substituents imparts distinct electronic and steric characteristics, which in turn govern their reactivity.

This compound (CAS: 2363-16-8) is a white to off-white powder with a molecular weight of 260.04 g/mol .[1] Its melting point is in the range of 102-103°C.[1]

Methyl 3-bromo-4-methyl-5-nitrobenzoate (CAS: 223519-08-2) has a molecular weight of 274.07 g/mol .[2]

PropertyThis compoundMethyl 3-bromo-4-methyl-5-nitrobenzoate
CAS Number 2363-16-8[1]223519-08-2[3]
Molecular Formula C₈H₆BrNO₄[1]C₉H₈BrNO₄[2]
Molecular Weight 260.04 g/mol [1]274.07 g/mol [2]
Appearance White to off-white powder[1]Solid[2]
Melting Point 102-103°C[1]Not readily available
Boiling Point ~320.9°C at 760 mmHg[1]~337.7°C at 760 mmHg (Predicted)[2]
Density ~1.7 g/cm³[1]~1.6 g/cm³ (Predicted)[2]

Synthesis of the Building Blocks

The accessibility of these reagents is a key consideration in their selection. Both can be synthesized through electrophilic aromatic substitution reactions on appropriate precursors.

Synthesis of this compound

A common route to this compound involves the nitration of methyl 4-bromobenzoate. The bromo group is an ortho-, para-director, and the ester group is a meta-director. Nitration of methyl 4-bromobenzoate will primarily yield this compound due to the directing effects of the substituents.

Proposed Synthesis of Methyl 3-bromo-4-methyl-5-nitrobenzoate

While specific literature on the synthesis of Methyl 3-bromo-4-methyl-5-nitrobenzoate is not abundant, a logical synthetic route can be proposed based on the synthesis of its corresponding carboxylic acid, 3-bromo-4-methyl-5-nitrobenzoic acid. This can be followed by an esterification reaction.

Step 1: Synthesis of 3-bromo-4-methyl-5-nitrobenzoic acid

This can be achieved through the nitration of 3-bromo-4-methylbenzoic acid. The methyl group is an ortho-, para-director and the bromo group is also an ortho-, para-director. The carboxylic acid is a meta-director. The directing effects of the methyl and bromo groups will favor nitration at the 5-position.

Step 2: Esterification

The resulting 3-bromo-4-methyl-5-nitrobenzoic acid can then be esterified to the desired methyl ester using standard methods, such as Fischer esterification with methanol in the presence of an acid catalyst (e.g., sulfuric acid).[4]

Comparative Reactivity in Cross-Coupling Reactions

The true utility of these building blocks is realized in their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The electronic and steric environment around the carbon-bromine bond significantly influences their reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[5] The reactivity of aryl bromides in this reaction is influenced by both electronic and steric factors.[6]

This compound: The bromine atom is situated para to the electron-withdrawing methyl ester group and ortho to the strongly electron-withdrawing nitro group. This electronic arrangement makes the carbon-bromine bond highly susceptible to oxidative addition by a palladium(0) catalyst, a key step in the catalytic cycle.[6] The steric hindrance around the bromine atom is relatively low, with only one ortho substituent (the nitro group).

Methyl 3-bromo-4-methyl-5-nitrobenzoate: In this isomer, the bromine atom is positioned between a methyl group and a nitro group. The presence of two ortho substituents introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition compared to its less hindered counterpart.[6] Electronically, the bromine is meta to the ester group, and ortho to both a methyl and a nitro group. The electron-withdrawing nitro group will activate the C-Br bond, while the electron-donating methyl group will have a deactivating effect.

Experimental Data Synopsis (Suzuki-Miyaura Coupling):

SubstrateElectronic EffectsSteric HindrancePredicted Reactivity
This compound Activated by ortho nitro and para ester groupsLowHigh
Methyl 3-bromo-4-methyl-5-nitrobenzoate Activated by ortho nitro group, deactivated by ortho methyl groupHighModerate to Low

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., this compound or Methyl 3-bromo-4-methyl-5-nitrobenzoate)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, and water)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[7] Similar to the Suzuki coupling, the efficiency of this reaction is highly dependent on the steric and electronic properties of the aryl halide.[7]

This compound: The electronic activation and low steric hindrance that favor Suzuki coupling are also advantageous for the Buchwald-Hartwig amination. The electron-deficient nature of the aromatic ring facilitates the oxidative addition step.

Methyl 3-bromo-4-methyl-5-nitrobenzoate: The significant steric hindrance from the two ortho substituents is expected to be a major challenge for the Buchwald-Hartwig amination. The bulky phosphine ligands typically used in these reactions, combined with the sterically encumbered substrate, can lead to slow reaction rates and may require more forcing conditions or specialized, highly active catalyst systems.[8]

Experimental Data Synopsis (Buchwald-Hartwig Amination):

SubstrateElectronic EffectsSteric HindrancePredicted Reactivity
This compound Activated by ortho nitro and para ester groupsLowHigh
Methyl 3-bromo-4-methyl-5-nitrobenzoate Activated by ortho nitro group, deactivated by ortho methyl groupHighLow

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and amines.

Objective: To synthesize an N-aryl amine via Buchwald-Hartwig amination of an aryl bromide with an amine.

Materials:

  • Aryl bromide (e.g., this compound or Methyl 3-bromo-4-methyl-5-nitrobenzoate)

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • In a separate flask, dissolve the aryl bromide, amine, and base in the solvent.

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Concepts

Reactivity Comparison in Cross-Coupling

G cluster_0 This compound cluster_1 Methyl 3-bromo-4-methyl-5-nitrobenzoate Low Steric Hindrance Low Steric Hindrance High Reactivity High Reactivity Low Steric Hindrance->High Reactivity High Electronic Activation High Electronic Activation High Electronic Activation->High Reactivity High Steric Hindrance High Steric Hindrance Lower Reactivity Lower Reactivity High Steric Hindrance->Lower Reactivity Mixed Electronic Effects Mixed Electronic Effects Mixed Electronic Effects->Lower Reactivity Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R-Pd(II)L_n(R') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd Organoboron R'-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific process. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 4-bromo-3-nitrobenzoate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, designed to provide clarity and build confidence in your laboratory's waste management practices.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is not a benign substance; it is an irritant and must be managed as regulated hazardous waste.[1][2] The primary principle of laboratory safety dictates that all chemical wastes are assumed to be hazardous, a policy that ensures the highest level of caution.[1]

This compound's classification is determined by its chemical structure:

  • Halogenated Organic Compound: The presence of a bromine atom places it in this category, which has specific disposal requirements, often necessitating high-temperature incineration.[3][4]

  • Nitroaromatic Compound: The nitro group (NO₂) is an important functional group that can impart reactivity and toxicity.[5]

Mixing this waste with non-halogenated solvents or other waste streams is a costly error. It contaminates the entire container, forcing the entire volume to be treated as more hazardous and expensive halogenated waste.[6]

Table 1: Properties and Hazards of this compound

PropertyDataSource(s)
Chemical Formula C₈H₆BrNO₄[7]
Molecular Weight 260.04 g/mol [7]
Appearance Solid (powder/crystals)[8]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7][9][10]
Waste Classification US EPA Hazardous Waste: Must be managed under the Resource Conservation and Recovery Act (RCRA).[1][2][11]Type: Halogenated and Nitroaromatic Organic Waste.[4][5][6]

Immediate Safety & Personal Protective Equipment (PPE)

Given its hazard profile, direct contact with this compound must be rigorously avoided. The selection of appropriate PPE is the first line of defense.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[5] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] When handling larger quantities or when there is a significant risk of dust generation, a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.[5]

  • Respiratory Protection: All handling and disposal activities should ideally be performed within a certified chemical fume hood to control dust and vapors.[12] If a fume hood is not available for a specific task, a NIOSH-approved respirator appropriate for organic dusts should be used.[9]

Emergency Exposure Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[5][13] Remove any contaminated clothing.

  • Eye Contact: Flush the eyes immediately with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5][12][13] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air at once.[12][13] If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.

Waste Segregation and Containerization Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation. This ensures safety, regulatory compliance, and cost-effective management.

Step-by-Step Container Setup
  • Select the Correct Container: Obtain a designated hazardous waste container intended for "Halogenated Organic Solids." This container must be made of a material compatible with the waste and have a secure, vapor-tight lid.[6]

  • Labeling: The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste" .[6]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6]

    • An accumulation start date (the date the first piece of waste is added).

    • The relevant hazard characteristics (e.g., "Irritant").

  • Location: Place the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.

  • Maintain Closed Containers: It is a critical regulatory requirement that waste containers remain closed at all times except when waste is actively being added.[1] This prevents the release of vapors and protects personnel.

Chemical Incompatibility Warning

Do not add other types of chemicals to the same container. Specifically, avoid mixing this compound waste with:

  • Strong Oxidizing Agents[10]

  • Strong Acids or Bases[10]

  • Aqueous or non-halogenated wastes[4]

Mixing incompatible chemicals can lead to dangerous reactions, including gas generation, heat production, or even explosion.[14][15]

Step-by-Step Disposal Procedures

A. Routine Laboratory Waste (Residual Amounts)

This procedure applies to the disposal of small quantities of the compound remaining after an experiment.

  • Don all required PPE (gloves, goggles, lab coat) and perform the work in a chemical fume hood.

  • Decontaminate Glassware: Use a small amount of an appropriate organic solvent (e.g., acetone) to rinse the residual solid from the glassware.

  • Transfer Rinse: Pour the solvent rinse into a separate, properly labeled waste container for "Halogenated Organic Liquids." Note: While the primary waste is solid, the solvent used for rinsing becomes a halogenated liquid waste.

  • Dispose of Solid: If any solid can be scraped out before rinsing, transfer it directly into the "Halogenated Organic Solids" waste container using a clean spatula.

B. Disposal of Unused or Expired Product (Bulk Quantities)
  • Ensure the original container is securely sealed and its label is intact and legible.

  • Do not open the container.

  • Attach a hazardous waste label to the original container, filling it out completely.

  • Place the entire container in the laboratory's Satellite Accumulation Area for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

C. Disposal of Contaminated Materials

This includes items like weigh paper, gloves, and paper towels that have come into direct contact with the chemical.

  • Segregate: These items are now considered solid hazardous waste.

  • Contain: Place all contaminated disposable items into the designated "Halogenated Organic Solids" waste container. Do not dispose of them in the regular trash.

Spill Management and Emergency Response

Accidents happen, and a clear plan is vital.

Minor Spill (e.g., a few grams in a contained area)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure PPE: Don your full PPE, including respiratory protection if not in a fume hood.

  • Containment: Prevent the powder from becoming airborne. Do not use a dry brush or create dust clouds.

  • Clean-up: Gently cover the spill with an absorbent material. Carefully sweep or scoop the material up and place it into the labeled "Halogenated Organic Solids" waste container.[12][13]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Dispose of the cleaning materials as contaminated solid waste.

Major Spill (e.g., large quantity, outside of containment)
  • Evacuate: Immediately evacuate the affected area.

  • Alert Authorities: Notify your laboratory supervisor and your institution's EHS or emergency response team.[6] Activate the fire alarm if necessary to ensure a full evacuation.

  • Isolate: Close the doors to the affected area to contain the spill.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

The Disposal Pathway: A Decision Workflow

The following diagram illustrates the logical flow for managing this compound from the point of generation to its final handoff for disposal.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_action Handling & Disposal cluster_final Final Disposition start_node start_node process_node process_node ppe_node ppe_node waste_node waste_node end_node end_node Start Waste Generated: This compound Identify Identify as Regulated Waste: - Halogenated Organic - Nitroaromatic - Irritant (H315, H319, H335) Start->Identify Container Select & Label Container: 'Hazardous Waste - Halogenated Organic Solids' Identify->Container PPE Don Required PPE: Gloves, Goggles, Lab Coat Container->PPE Transfer Transfer Waste into Labeled Container PPE->Transfer Spill OR: Clean up minor spill per protocol PPE->Spill Close Securely Close Container (Keep closed unless adding waste) Transfer->Close Spill->Close Store Store in Designated Satellite Accumulation Area (SAA) Close->Store EHS Arrange Pickup by EHS / Licensed Waste Contractor Store->EHS

Caption: Decision workflow for handling and disposing of this compound.

References

Guide to Personal Protective Equipment (PPE) for Handling Methyl 4-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers to conduct their work not only with scientific rigor but with the highest degree of safety. Methyl 4-bromo-3-nitrobenzoate is a valuable reagent in organic synthesis, but its properties as a halogenated aromatic nitro-compound demand a systematic and informed approach to handling. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection for you and your colleagues.

Hazard Assessment: Understanding the Risks

Before any container is opened, a thorough understanding of the specific hazards is paramount. This compound is not benign; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates our safety protocols.[1][2] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Hazard ClassificationGHS CodeDescription of Risk
Skin Corrosion/IrritationH315Causes skin irritation upon contact.[1][2]
Serious Eye Damage/IrritationH319Causes serious, potentially damaging, eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation if dust is inhaled.[1][2]

These classifications are not abstract warnings; they are directives. Skin and eye irritation mean the compound can cause localized chemical burns and inflammation, while respiratory irritation indicates the potential for damage to the nasal passages and lungs. Our entire PPE strategy is built upon creating impermeable barriers to mitigate these specific risks.

The First Line of Defense: Engineering Controls

Personal protective equipment is the last line of defense. The primary method for exposure control is to handle this compound within a properly functioning chemical fume hood.[3][4] This engineering control captures dust and vapors at the source, preventing them from entering the laboratory environment and your breathing zone. All manipulations, including weighing, transferring, and preparing solutions, must be conducted within the hood.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the hazards identified. The following is the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale and Field Insights
Eye & Face Protection Chemical safety goggles and a face shield.[5]Standard safety glasses are insufficient. Chemical splash goggles provide a 360-degree seal around the eyes to protect against fine dust and accidental splashes.[6][7] A full face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or working under pressure.[5]
Skin & Body Protection Nitrile or Butyl rubber gloves and a flame-resistant lab coat.[4][8]Gloves: This compound's classification as a skin irritant (H315) makes glove selection critical. Nitrile gloves offer good dexterity and protection against incidental contact.[6] For prolonged handling or in the event of a spill, Butyl rubber gloves are recommended due to their high resistance to nitro-compounds.[8] Always double-check glove integrity before use and wash hands thoroughly after removal.[2] Lab Coat: A buttoned, flame-resistant lab coat protects your skin and personal clothing from contamination.[4][5]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges (if necessary).All work should be performed in a chemical fume hood to eliminate the need for respiratory protection.[2] In the rare event that engineering controls fail or for emergency spill response, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be necessary.
Operational Workflow: Step-by-Step Safe Handling

A disciplined workflow minimizes risk. The following procedure integrates the necessary safety controls at each step.

  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and uncluttered. Don all required PPE: safety goggles, face shield, lab coat, and appropriate gloves.

  • Weighing & Transfer: Conduct all weighing and transfers of the solid compound on a disposable weigh boat or paper within the fume hood. This minimizes the chance of contaminating a balance. Use spatulas and tools dedicated to this chemical to prevent cross-contamination. Avoid any actions that could generate dust.[9][10]

  • Reaction Setup: If dissolving the compound, add the solvent to the solid slowly to prevent splashing. Ensure all glassware is securely clamped and that the reaction apparatus is contained within the fume hood.[7]

  • Post-Handling & Decontamination: After use, decontaminate the spatula and any non-disposable equipment with a suitable solvent (e.g., acetone) inside the fume hood. The rinsate must be collected as halogenated hazardous waste.[3] Wipe down the work surface in the fume hood with a damp cloth, which should also be disposed of as hazardous waste.

  • Glove Removal & Hygiene: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of them in the designated solid waste container. Immediately wash your hands with soap and water.[2]

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal cluster_final Phase 4: Final Safety Steps A Verify Fume Hood Function B Don Full PPE (Goggles, Face Shield, Lab Coat, Gloves) A->B C Weigh and Transfer Solid B->C D Perform Reaction/Dissolution C->D E Decontaminate Equipment (Collect Rinsate as Waste) D->E F Clean Work Surface E->F G Segregate Halogenated Waste F->G H Dispose of Contaminated PPE G->H I Properly Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safely handling this compound.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accident.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][11] Seek medical attention if irritation develops or persists.

  • Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][11]

  • Minor Spill (Solid): With appropriate PPE, gently sweep up the material, avoiding dust creation, and place it into a sealed, labeled container for hazardous waste disposal.[12]

  • Major Spill: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.

Waste Disposal and Decontamination Plan

Improper disposal can harm personnel and the environment. As a halogenated organic compound, all waste streams containing this compound must be segregated.

  • Solid Waste: Contaminated gloves, weigh paper, and spill cleanup materials must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."

  • Liquid Waste: All solutions and solvent rinsates containing the compound must be collected in a designated, sealed container for "Halogenated Organic Liquid Waste."[3][4]

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain.[4]

By adhering to this comprehensive safety plan, you establish a protocol where safety is an integral part of the scientific procedure. This diligent approach ensures that the pursuit of discovery is never compromised by preventable harm.

References

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